molecular formula C13H19ClN4O2 B1352730 Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate CAS No. 313654-83-0

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B1352730
CAS No.: 313654-83-0
M. Wt: 298.77 g/mol
InChI Key: IJINSJSWDSHUBL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINSJSWDSHUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457052
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313654-83-0
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. This key chemical intermediate is pivotal in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed examination of the synthetic methodology, including the mechanistic rationale and a step-by-step experimental protocol. Furthermore, it outlines a comprehensive characterization strategy to ensure the identity, purity, and structural integrity of the synthesized compound.

Strategic Importance in Medicinal Chemistry

This compound is a heterocyclic building block with significant utility in the field of medicinal chemistry. Its molecular architecture, which features a substituted pyrazine ring linked to a piperazine moiety, is a common scaffold in numerous biologically active molecules. The chlorine atom on the pyrazine ring acts as a versatile synthetic handle for introducing further molecular complexity, making it an invaluable precursor for drug discovery programs. This intermediate is particularly crucial in the synthesis of kinase inhibitors and other targeted therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen facilitates controlled, regioselective reactions, a fundamental requirement in the multi-step synthesis of complex pharmaceutical agents.

Synthesis: A Nucleophilic Aromatic Substitution Approach

The principal synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This robust and well-established transformation is ideally suited for coupling a nucleophilic amine, such as tert-butyl piperazine-1-carboxylate, with an electron-deficient aromatic system like 2,3-dichloropyrazine.

Mechanistic Rationale

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the two chlorine substituents, which activate the ring towards nucleophilic attack. The reaction proceeds through the formation of a resonance-stabilized Meisenheimer complex, which subsequently collapses to the desired product by expelling a chloride ion. A non-nucleophilic organic base is typically employed to scavenge the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[1][2]

Experimental Workflow Diagram

The following diagram provides a visual representation of the synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2,3-Dichloropyrazine 2,3-Dichloropyrazine Heating (80-100 °C) Heating (80-100 °C) 2,3-Dichloropyrazine->Heating (80-100 °C) tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate->Heating (80-100 °C) Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Heating (80-100 °C) Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Heating (80-100 °C) Aqueous Quench Aqueous Quench Heating (80-100 °C)->Aqueous Quench Extraction Extraction Aqueous Quench->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2,3-Dichloropyrazine

  • tert-Butyl piperazine-1-carboxylate[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1.0 equivalent) in dimethyl sulfoxide.

  • To this solution, add tert-butyl piperazine-1-carboxylate (1.1 equivalents) followed by N,N-diisopropylethylamine (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Pour the reaction mixture into water and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized this compound.

Analytical Techniques and Expected Data

A combination of spectroscopic and chromatographic techniques is employed for a thorough characterization.

Technique Purpose Expected Results
1H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the pyrazine, piperazine, and tert-butyl protons with appropriate chemical shifts, integrations, and coupling patterns.
13C NMR Confirmation of the carbon skeleton.Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak consistent with the calculated mass of the compound (m/z [M+H]+).[4]
HPLC Assessment of purity.A single major peak, indicating high purity (typically >98%).
Representative Analytical Data

The following table summarizes the expected analytical data for the target compound.

Analysis Specification
Appearance White to off-white solid
Molecular Formula C₁₃H₁₉ClN₄O₂[4]
Molecular Weight 298.77 g/mol [4]
1H NMR (400 MHz, CDCl3) δ (ppm): 8.09 (d, J=2.8 Hz, 1H), 7.86 (d, J=2.8 Hz, 1H), 3.66 (t, J=5.2 Hz, 4H), 3.56 (t, J=5.2 Hz, 4H), 1.50 (s, 9H).
Mass Spectrum (ESI+) m/z: 299.1 [M+H]+
Purity (HPLC) ≥98%[4]

Safety and Handling

Standard laboratory safety practices should be strictly followed during the synthesis and handling of this compound and its reagents. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method for producing this important building block for drug discovery. The detailed protocol and comprehensive characterization data presented in this guide provide a solid foundation for its successful preparation and quality control.

References

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • YouTube. Nucleophilic Aromatic Substitutions. [Link]

Sources

A Technical Guide to the Physicochemical Properties of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, identified by CAS Number 313654-83-0, is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a pyrazine ring, a common scaffold in bioactive molecules, substituted with a chlorine atom and a Boc-protected piperazine moiety. This arrangement makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. The piperazine ring, for instance, is a well-known pharmacophore that can modulate aqueous solubility and basicity, crucial parameters for drug candidates.[3]

This guide provides a comprehensive overview of the essential physicochemical properties and analytical characterization protocols for this compound. The methodologies described herein are grounded in established principles of chemical analysis, designed to ensure structural confirmation, purity assessment, and a thorough understanding of the molecule's behavior. The insights provided are intended for researchers, chemists, and drug development professionals who utilize such building blocks in their synthetic and discovery workflows.

Part 1: Molecular Identity and Specifications

Unambiguous identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 313654-83-0[1][2]
Molecular Formula C₁₃H₁₉ClN₄O₂[1][2]
Molecular Weight 298.77 g/mol [1]
SMILES String O=C(N1CCN(C2=NC=CN=C2Cl)CC1)OC(C)(C)C[1]
Appearance Typically a solid at room temperature.[4][5]
Purity Commercially available at ≥98% purity.[1]

Part 2: Core Physicochemical Properties

The physicochemical profile of a compound dictates its suitability for specific applications, influencing everything from reaction kinetics to biological absorption. The key properties for this molecule are outlined below.

PropertyValue / DescriptionSignificance in Drug Discovery
Melting Point Data not publicly available. Requires experimental determination.Defines the solid-state properties, purity, and stability of the material.
Solubility Expected to be soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol) and poorly soluble in water.Crucial for selecting appropriate reaction and purification solvents. Water solubility is a key factor for bioavailability.
LogP (calculated) 2.1871[1]
TPSA (calculated) 58.56 Ų[1]
pKa Data not publicly available. The unprotected nitrogen of the piperazine ring is basic.Governs the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and target binding.

Part 3: Analytical Protocols for Quality Control

A robust analytical workflow is essential to verify the identity, structure, and purity of any chemical intermediate. The following protocols represent a self-validating system for the comprehensive characterization of this compound.

cluster_start Material Reception cluster_qc Quality Control Workflow cluster_end Disposition Start Receive Compound Visual Visual Inspection (Color, Form) Start->Visual HPLC HPLC Analysis (Purity >98%) Visual->HPLC MS Mass Spectrometry (Confirm MW & Isotope Pattern) HPLC->MS Identity Check Fail Reject Batch HPLC->Fail Spec Failure NMR NMR Spectroscopy (Confirm Structure) MS->NMR Structural Check MS->Fail Spec Failure Pass Release for Use NMR->Pass All Specs Met NMR->Fail Spec Failure Prep 1. Sample Preparation (1 mg/mL in Acetonitrile) Inject 2. Injection (5 µL onto HPLC system) Prep->Inject Elute 3. Gradient Elution Column: C18, 4.6x150mm, 5µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: 5% to 95% B over 15 min Inject->Elute Detect 4. UV Detection (Wavelength: 254 nm) Elute->Detect Analyze 5. Data Analysis (Integrate peaks, calculate area %) Detect->Analyze Result Result: Purity ≥ 98% Analyze->Result

Sources

The Synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate Analogues: A Technical Guide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. This guide provides an in-depth technical overview of the synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, a key intermediate for the development of novel therapeutics, and its analogues for the exploration of structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and discuss the rationale behind the design of analogues to probe their biological activities, with a particular focus on their role as kinase inhibitors.

Introduction: The Significance of the Pyrazine-Piperazine Core

The fusion of the pyrazine and piperazine heterocyclic systems creates a unique pharmacophore with a rich and diverse pharmacological profile.[1][2] The pyrazine ring, a nitrogen-containing aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms, offers a versatile linker that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity.[3] This combination has proven to be particularly fruitful in the development of kinase inhibitors, where the pyrazine core can interact with the hinge region of the kinase active site, while the substituted piperazine tail can extend into the solvent-exposed region, providing opportunities for enhancing potency and selectivity.[4]

The target molecule, this compound, serves as a versatile platform for SAR studies. The chlorine atom on the pyrazine ring provides a handle for further functionalization through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the piperazine can be readily removed to allow for the introduction of a wide variety of substituents. This guide will focus on the foundational synthesis of this core structure and the subsequent generation of analogues to explore the impact of structural modifications on biological activity.

Synthetic Strategy: A Mechanistic Approach

The cornerstone of the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This powerful C-N bond-forming reaction is particularly well-suited for electron-deficient aromatic and heteroaromatic systems, such as dichloropyrazines.

The SNAr Mechanism: A Concerted Pathway

The SNAr reaction of 2,3-dichloropyrazine with an amine nucleophile, such as tert-butyl piperazine-1-carboxylate, proceeds through a concerted mechanism.[5] The electron-withdrawing nitrogen atoms of the pyrazine ring activate the carbon atoms towards nucleophilic attack. The nucleophilic piperazine nitrogen attacks the carbon bearing a chlorine atom, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride leaving group then restores the aromaticity of the pyrazine ring, yielding the final product.

sn_ar_mechanism

Caption: Generalized SNAr reaction pathway.

Regioselectivity in the Reaction of 2,3-Dichloropyrazine

A key consideration in the reaction of 2,3-dichloropyrazine with a nucleophile is regioselectivity. The two chlorine atoms are electronically distinct due to the presence of the two nitrogen atoms in the ring. Nucleophilic attack is generally favored at the C-2 position over the C-3 position due to the greater electron deficiency at C-2. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity. For the reaction with N-Boc-piperazine, the monosubstituted product at the 2-position is typically the major product under controlled conditions.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of the core compound and a representative analogue.

Synthesis of this compound (Core Compound)

This protocol is based on the general principles of nucleophilic aromatic substitution on dichloropyrazines.[6][7]

Materials:

  • 2,3-Dichloropyrazine

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/EtOAc to afford this compound as a solid.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine protons (multiplets in the range of 3.0-4.0 ppm), and the pyrazine protons (two doublets in the aromatic region).

  • ¹³C NMR: The carbon NMR will show signals for the tert-butyl group, the piperazine carbons, and the pyrazine carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.

Synthesis of an Analogue: Deprotection and N-Alkylation

This protocol describes the synthesis of an analogue by removing the Boc protecting group and introducing a new substituent.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound in DCM.

  • Add TFA (or HCl in dioxane) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt can be used directly in the next step or neutralized with a base and extracted.

Step 2: N-Alkylation

  • Dissolve the deprotected piperazine salt in an anhydrous solvent.

  • Add the alkyl halide (1.1 eq) and the base (2.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction as described in section 3.1 and purify the product by column chromatography.

SAR_Workflow

Caption: Workflow for SAR studies of pyrazine-piperazine analogues.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the core structure allows for the exploration of the SAR, providing valuable insights into the molecular determinants of biological activity.

Modifications of the Piperazine Moiety

The N-substituent on the piperazine ring plays a crucial role in interacting with the solvent-exposed region of the target protein. A library of analogues can be synthesized by introducing a variety of substituents at this position to probe the effects of size, shape, and electronic properties.

Analogue No. Piperazine N-Substituent (R) Rationale for Modification Potential Impact on Activity
1 -H (deprotected)Baseline compoundProvides a reference for the effect of N-substitution
2 -CH₃Small, neutral groupProbes for steric constraints in the binding pocket
3 -CH₂Ph (Benzyl)Aromatic groupIntroduces potential for π-stacking interactions
4 -(CH₂)₂OHHydrophilic groupCan improve solubility and form hydrogen bonds
5 -C(O)CH₃ (Acetyl)Neutral amideModifies basicity and introduces a hydrogen bond acceptor
6 -SO₂CH₃ (Mesyl)Electron-withdrawing groupAlters electronic properties and introduces a hydrogen bond acceptor
Modifications of the Pyrazine Ring

The substituent at the 3-position of the pyrazine ring can be modified to explore interactions within the active site of the target. The chlorine atom can be replaced using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diverse range of substituents.

Analogue No. Pyrazine C-3 Substituent (X) Rationale for Modification Potential Impact on Activity
7 -Cl (Core Compound)Starting point for diversificationProvides a handle for cross-coupling
8 -CH₃Small, lipophilic groupProbes for hydrophobic pockets
9 -OCH₃Hydrogen bond acceptorCan interact with polar residues
10 -Ph (Phenyl)Aromatic groupIntroduces potential for π-stacking interactions
11 -NH₂Hydrogen bond donor/acceptorCan form key hydrogen bonds with the target
12 -CNLinear, electron-withdrawing groupProbes for specific steric and electronic requirements
Interpreting SAR Data

The biological data obtained from the screening of these analogues will allow for the construction of an SAR model. For example, if analogues with bulky substituents on the piperazine nitrogen show decreased activity, it would suggest that the binding pocket in that region is sterically constrained. Conversely, if analogues with hydrogen bond donors at the C-3 position of the pyrazine ring exhibit enhanced potency, it would indicate the presence of a hydrogen bond acceptor in the target's active site. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.[3][8]

Conclusion

The synthesis of this compound and its analogues provides a robust platform for conducting detailed SAR studies. The synthetic routes are accessible and rely on well-established chemical transformations. By systematically modifying the core structure and evaluating the biological activity of the resulting analogues, researchers can gain a deep understanding of the molecular interactions that govern their therapeutic effects. This knowledge is invaluable for the rational design of novel and improved drug candidates targeting a range of diseases.

References

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 7(9), 81-91.
  • Mishra, P., et al. (2016). Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. Journal of the Korean Chemical Society, 60(2), 123-130.
  • Faizan, M., Kumar, R., Mazumder, A., & Salahuddin. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Grundy, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-46. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. [Link]

  • Singleton, D. A. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(48), 16471–16479. [Link]

  • Patel, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
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  • Ghorbani-Vaghei, R., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1337-1345.
  • Kumar, R. R., et al. (2024). SAR studies of 2‐methoxyphenylpiperazine derivatives as antidepressants. Chemico-Biological Interactions, 391, 110935.
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  • ChemBK. (n.d.). tert-Butyl4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. [Link]

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 603. [Link]

  • El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(6), 1366. [Link]

  • Weiss, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • van der Mey, D., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(13), 4289-4301. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321. [Link]

  • Chinese Patent CN108558792B. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Ghaemmaghami, M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 698. [Link]

  • Weiss, U., et al. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 17(11), 13481-13497. [Link]

Sources

The Versatile Scaffold: A Technical Guide to tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine-Piperazine Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperazine and pyrazine heterocycles are prime examples of such core structures, renowned for their prevalence in a multitude of pharmacologically active compounds.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the piperazine ring, a saturated six-membered heterocycle also with two nitrogen atoms, together form a versatile building block. This combination offers a unique blend of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties, making it an attractive starting point for the design of novel therapeutics.[3][4]

This technical guide delves into the synthesis, applications, and medicinal chemistry of a key intermediate built upon this privileged core: tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate . This compound serves as a highly adaptable scaffold, providing medicinal chemists with multiple avenues for structural elaboration to target a diverse array of biological pathways implicated in various diseases. Its strategic design, featuring a reactive chloro-pyrazine moiety and a protected piperazine nitrogen, allows for sequential and controlled chemical modifications. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential, supported by detailed protocols and structure-activity relationship (SAR) insights.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a critical first step in its utilization as a versatile scaffold. While specific, detailed protocols for this exact molecule are not extensively published in peer-reviewed journals, its synthesis can be reliably achieved through established methodologies for nucleophilic aromatic substitution (SNAr) reactions on dihalopyrazines.

A general and robust synthetic approach involves the reaction of 2,3-dichloropyrazine with tert-butyl piperazine-1-carboxylate. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens is crucial for controlling the regioselectivity of the reaction and preventing double substitution.

General Synthetic Protocol:

A plausible and commonly employed synthetic route is outlined below. This protocol is based on established chemical principles for similar reactions.

Reaction: Nucleophilic Aromatic Substitution

  • Starting Materials: 2,3-dichloropyrazine and tert-butyl piperazine-1-carboxylate.

  • Reagents: A suitable base (e.g., potassium carbonate, diisopropylethylamine) and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • To a solution of tert-butyl piperazine-1-carboxylate in the chosen solvent, add the base and stir at room temperature.

    • Add 2,3-dichloropyrazine to the mixture.

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

dot

Caption: General workflow for the synthesis of the core scaffold.

Characterization Data:
PropertyValueSource
CAS Number 313654-83-0[5][6]
Molecular Formula C₁₃H₁₉ClN₄O₂[5][6]
Molecular Weight 298.77 g/mol [5][6]

Medicinal Chemistry Applications: A Gateway to Diverse Targets

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The scaffold presents two key points for diversification: the Boc-protected piperazine nitrogen and the chlorine atom on the pyrazine ring.

dot

Scaffold_Diversification Core This compound Deprotection Boc Deprotection (e.g., TFA, HCl) Core->Deprotection Pathway 1 Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Pathway 2 FreePiperazine Free Piperazine Intermediate Deprotection->FreePiperazine DerivatizedPyrazine Derivatized Pyrazine Core Coupling->DerivatizedPyrazine Amidation Amidation, Sulfonylation, Reductive Amination FreePiperazine->Amidation FurtherModification Further Modifications DerivatizedPyrazine->FurtherModification

Caption: Diversification pathways of the core scaffold.

Pathway 1: Elaboration at the Piperazine Nitrogen

The most common initial step involves the deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), to yield the free secondary amine of the piperazine ring. This nucleophilic nitrogen can then be functionalized in numerous ways:

  • Amide and Sulfonamide Formation: Acylation with various carboxylic acids or sulfonyl chlorides can introduce a wide range of substituents, allowing for the exploration of interactions with specific binding pockets in target proteins.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to a diverse set of N-alkylated derivatives.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates can generate urea or thiourea derivatives, which are known to participate in key hydrogen bonding interactions with biological targets.

A notable example of a structurally related compound is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist.[7] This highlights the potential of elaborating the piperazine nitrogen with carboxamide moieties to achieve significant biological activity.

Pathway 2: Modification of the Pyrazine Ring

The chlorine atom on the pyrazine ring is a versatile handle for introducing further diversity through various cross-coupling reactions. This allows for the exploration of structure-activity relationships related to substitutions on the aromatic core.

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters can introduce a wide variety of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds, allowing for the introduction of various amines at the 3-position of the pyrazine ring.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through this palladium-copper co-catalyzed reaction.

These cross-coupling strategies are instrumental in creating libraries of compounds for high-throughput screening and lead optimization.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

Given the broad spectrum of biological activities associated with the pyrazine-piperazine scaffold, derivatives of this compound hold promise in several therapeutic areas.

Kinase Inhibition

A significant number of kinase inhibitors feature a piperazine moiety linked to a heterocyclic core. For instance, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) contains a 2-(piperazin-1-yl)pyrimidine core, demonstrating the importance of this general structural motif for kinase binding.[8] The 3-chloro-2-(piperazin-1-yl)pyrazine scaffold can be envisioned as a core for developing inhibitors of various kinases implicated in cancer and inflammatory diseases.

Hypothetical SAR for Kinase Inhibitors:

R¹ (at Piperazine N-4)R² (at Pyrazine C-3)Expected Kinase AffinityRationale
Small alkyl (e.g., methyl)Aryl (e.g., phenyl)ModerateBasic scaffold for initial screening.
Acyl with H-bond donors/acceptorsSubstituted anilinesPotentially HighMimics hinge-binding motifs in many kinase inhibitors.
Bulky hydrophobic groupHeterocycles (e.g., indole)VariableProbes for specific hydrophobic pockets in the kinase domain.
Anticancer Activity

The piperazine scaffold is a common feature in many anticancer agents.[4][9] Derivatives of the title compound could be explored for their cytotoxic effects against various cancer cell lines. The ability to introduce diverse functionalities at both the piperazine and pyrazine positions allows for the fine-tuning of properties such as cell permeability, target engagement, and selectivity.

Central Nervous System (CNS) Disorders

Many drugs targeting CNS disorders, including antipsychotics and antidepressants, contain a piperazine moiety.[10][11] The physicochemical properties of the pyrazine-piperazine core can be modulated to enhance blood-brain barrier penetration, making it a suitable scaffold for the development of novel CNS-active agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of derivatives synthesized from the core scaffold, a range of in vitro and in vivo assays are necessary. The specific protocols will depend on the intended therapeutic target.

Kinase Inhibition Assay (General Protocol)
  • Assay Principle: Measurement of the inhibition of kinase-mediated phosphorylation of a substrate. This can be done using various formats, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

  • Materials: Recombinant kinase, appropriate substrate (peptide or protein), ATP, assay buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase.

    • Stop the reaction and measure the signal according to the chosen detection method.

    • Calculate the IC₅₀ value for each compound from the dose-response curve.

Cell Viability Assay (e.g., MTT Assay)
  • Assay Principle: Measurement of the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cancer cell line of interest, cell culture medium, MTT reagent, and solubilization buffer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for a few hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Perspectives

This compound is a strategically designed and highly versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the presence of two distinct points for chemical modification, provides a robust platform for the generation of diverse compound libraries. The prevalence of the pyrazine-piperazine core in a wide range of clinically successful drugs underscores the potential of this scaffold in the discovery of novel therapeutics for various diseases, including cancer, inflammatory disorders, and CNS conditions. Future research efforts focused on the systematic exploration of the chemical space around this core, guided by structure-based drug design and high-throughput screening, are likely to yield promising new drug candidates. This technical guide provides a foundational understanding for researchers to leverage the power of this privileged scaffold in their drug discovery programs.

References

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A Strategic Guide to the Initial Biological Activity Screening of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document outlines a comprehensive, tiered strategy for the initial biological evaluation of the novel chemical entity, tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. As a molecule incorporating a chlorinated pyrazine ring linked to a BOC-protected piperazine, its structure suggests potential interactions with multiple biological target classes. This guide is designed for drug discovery and development professionals, providing not just protocols, but the underlying scientific rationale for a phased screening approach designed to efficiently characterize its biological potential and identify potential liabilities early in the discovery process.[1][2]

The core philosophy of this screening cascade is to move from broad, cost-effective assays to more specific, hypothesis-driven evaluations. This "fail early, fail fast" paradigm is essential for allocating resources effectively and focusing medicinal chemistry efforts on compounds with the highest probability of success.[3][4][5]

Structural Rationale and Initial Hypotheses

The structure of this compound contains two key pharmacophores that inform our screening strategy:

  • Chloropyrazine Moiety: The pyrazine ring is a bioisostere of pyridine and pyrimidine and is a core component of several approved drugs. Notably, pyrazinamide is a first-line antituberculosis agent.[6][7] This structural alert strongly justifies an investigation into the compound's antimicrobial, particularly antimycobacterial, properties.[8][9][10]

  • Piperazine Moiety: The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active agents targeting the central nervous system (CNS), as well as its role as a versatile linker in kinase inhibitors.[11][12][13] Its conformational flexibility and ability to engage in hydrogen bonding make it a common feature in compounds targeting G-protein coupled receptors (GPCRs) and various enzymes.[1]

Based on this analysis, our initial screening will focus on three primary areas: general cytotoxicity, broad-spectrum antimicrobial activity, and targeted screening against protein kinases.

The Screening Cascade: A Tiered Approach

Our evaluation is structured as a multi-tier cascade. A compound must meet specific criteria at each stage to progress, ensuring that only the most promising candidates advance to more resource-intensive assays.[14][15][16]

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Early Safety & Druggability T1_Cytotox General Cytotoxicity (MTT Assay) D1 Decision Point 1: Cytotoxicity IC50 > 30µM? Antimicrobial MIC < 100µg/mL? T1_Cytotox->D1 T1_Antimicrobial Broad Antimicrobial (Broth Microdilution) T1_Antimicrobial->D1 T2_Kinase Kinase Panel Screen (ADP-Glo Assay) D2 Decision Point 2: Significant Kinase Inhibition? Potent Antimycobacterial Activity? T2_Kinase->D2 T2_Antimycobacterial Antimycobacterial (MABA Assay) T2_Antimycobacterial->D2 T3_ADME Early ADME Profiling (Metabolic Stability, CYP Inhibition) D3 Candidate for Lead Optimization T3_ADME->D3 D1->T2_Kinase Yes D1->T2_Antimycobacterial Yes D2->T3_ADME Yes D2->D3 No, but potent

Caption: The tiered experimental workflow for compound screening.

Tier 1: Foundational Cytotoxicity and Antimicrobial Screening

The initial tier is designed to provide a broad assessment of the compound's fundamental biological effects.

A. General Cytotoxicity Assessment

Rationale: Before assessing specific activities, it is crucial to determine the compound's intrinsic toxicity to mammalian cells. A highly cytotoxic compound is generally a poor candidate for further development, unless intended as a cytotoxic anticancer agent. The MTT assay is a cost-effective, reliable, and high-throughput colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[17]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, and a cancer line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Prepare a 10-point serial dilution of the test compound in DMSO, then further dilute in culture medium. Treat cells with final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[19]

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line Compound IC50 (µM) Doxorubicin IC50 (µM) (Control) Selectivity Index (HEK293 IC50 / Cancer Cell IC50)
HEK293 (Normal) > 100 5.2 N/A

| MCF-7 (Breast Cancer) | 45.8 | 1.8 | > 2.18 |

B. Broad-Spectrum Antimicrobial Screening

Rationale: Given the structural similarity to pyrazinamide and the general prevalence of the piperazine core in antimicrobials, a broad screen is warranted.[11] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency.[20][21]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Organism Panel: Select a panel of representative microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast) in a 96-well plate.

  • Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Controls: Include a positive control (microbe + medium, no compound), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

  • Incubation: Incubate plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for yeast).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Tier 2: Hypothesis-Driven Targeted Screening

If the compound exhibits low cytotoxicity (e.g., IC50 > 30 µM) and/or interesting antimicrobial activity, it proceeds to more specific, hypothesis-driven assays.

A. Kinase Inhibition Profiling

Rationale: The piperazine scaffold is a common feature in many ATP-competitive kinase inhibitors. Screening against a panel of kinases is a logical step to explore this potential activity.[22] Luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and amenable to high-throughput screening.[23][24]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different families of the kinome to assess both potency and selectivity.

  • Compound Preparation: Prepare serial dilutions of the test compound. A common screening concentration is 10 µM.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, the appropriate kinase substrate, and ATP to the wells containing the test compound or DMSO control.[23]

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.[23]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to the DMSO control. For active compounds, generate a dose-response curve to determine the IC50 value.[22]

Data Presentation: Hypothetical Kinase Screening Data

Kinase Target % Inhibition at 10 µM Compound IC50 (nM) Staurosporine IC50 (nM) (Control)
Kinase A 8.2 >10,000 5
Kinase B 92.5 250 10

| Kinase C | 15.3 | >10,000 | 20 |

B. Antimycobacterial Activity

Rationale: The chloropyrazine moiety is a strong structural alert for potential activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][10] The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and rapid colorimetric assay for screening compounds against this pathogen.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Culture: Grow Mycobacterium tuberculosis H37Rv strain in an appropriate medium (e.g., Middlebrook 7H9).

  • Compound Plating: In a 96-well plate, prepare serial dilutions of the test compound. Include pyrazinamide as a positive control.

  • Inoculation: Add the mycobacterial suspension to each well.

  • Incubation: Incubate the plates for 7 days at 37°C.

  • Dye Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well and re-incubate for 24 hours.

  • Analysis: Visually or colorimetrically assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Tier 3: Early ADME and Safety Pharmacology Profiling

Promising hits from Tier 2 should be subjected to early ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling to assess their drug-like properties.[25][26][27] This is a critical step to ensure that a potent compound also possesses the necessary pharmacokinetic properties to be a viable drug candidate.[3][4]

ADME_Workflow Input Promising Hit from Tier 2 MS Metabolic Stability Assay (Liver Microsomes) Input->MS CYP CYP450 Inhibition Assay (Fluorescent Probes) Input->CYP Output Data for Lead Optimization: - Predicted Half-life - Drug-Drug Interaction Risk MS->Output CYP->Output

Caption: Workflow for early ADME/Tox profiling.

A. In Vitro Metabolic Stability

Rationale: This assay predicts how quickly a compound will be metabolized in the body, which is a primary determinant of its in vivo half-life and dosing frequency.[26] The assay uses liver microsomes, which contain the key drug-metabolizing cytochrome P450 (CYP) enzymes.

Experimental Protocol: Liver Microsome Stability Assay

  • Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Determine the rate of disappearance to calculate the in vitro half-life (t½).

B. Cytochrome P450 (CYP) Inhibition

Rationale: Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial for predicting potential drug-drug interactions (DDIs).[28] Fluorogenic assays provide a rapid and high-throughput method for this evaluation.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human CYP enzymes, a fluorescent probe substrate specific to that enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C. The CYP enzyme will metabolize the substrate into a fluorescent product.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader.

  • Analysis: Calculate the rate of reaction at each concentration of the test compound and determine the IC50 for the inhibition of each CYP isoform.

Conclusion

This structured, multi-tiered guide provides a robust framework for the initial biological characterization of this compound. By systematically evaluating cytotoxicity, antimicrobial activity, and specific target-based interactions, followed by an early assessment of drug-like properties, this cascade enables informed decision-making. It is designed to efficiently identify any significant biological activity while simultaneously flagging potential liabilities, thereby maximizing the potential for successful lead identification and optimization.

References

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An In-depth Technical Guide to the Reactivity of the Chloropyrazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chloropyrazine Core in Modern Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, stemming from the two nitrogen atoms in a 1,4-arrangement, create a versatile platform for molecular design.[3] When substituted with a chlorine atom, the resulting chloropyrazine moiety becomes an exceptionally valuable building block for drug development professionals.[4][5] The chlorine atom serves as a versatile synthetic handle, allowing for the strategic and controlled introduction of various functional groups to modulate a compound's pharmacological profile.[2][4]

The electron-deficient nature of the pyrazine ring, caused by the inductive effect of the two nitrogen atoms, is the primary driver of its reactivity.[3] This electron deficiency activates the chlorine atom for two principal classes of transformations that are cornerstones of modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling Reactions . This guide provides an in-depth exploration of these reactivities, offering field-proven insights into experimental design, causality, and practical application for researchers in pharmaceutical and agrochemical synthesis.[4]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental and widely exploited reaction of chloropyrazines is the Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring's electron-withdrawing character makes it highly susceptible to attack by nucleophiles, a reactivity not readily observed in electron-rich carbocyclic aromatic systems like chlorobenzene.

The SNAr Mechanism: An Electron-Deficient System in Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this pathway is the ability of the pyrazine ring to stabilize the negative charge of the intermediate.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This step is typically the rate-determining step. The aromaticity of the pyrazine ring is temporarily disrupted to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Elimination: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted pyrazine product.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which significantly lowers the activation energy of the reaction compared to analogous reactions on chlorinated benzene rings.[7][8]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine ring.

Causality in Experimental Design: Choosing Your Nucleophile

The choice of nucleophile is critical and dictates the functionality introduced. The reaction is highly effective for a range of O-, N-, and S-based nucleophiles.

Nucleophile TypeExample(s)Typical ConditionsMechanistic Insight & Causality
Nitrogen Primary/Secondary Amines, Anilines, NH₃Base (e.g., Et₃N, K₂CO₃), Solvent (THF, EtOH, Dioxane), often requires heat.[2]Amines are excellent nucleophiles for this transformation. A base is required to neutralize the HCl generated, driving the reaction to completion. Heating is often necessary to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[9]
Oxygen Alkoxides (e.g., NaOMe), PhenoxidesAnhydrous solvent (e.g., THF, DMF).Strong bases like alkoxides are highly reactive. The reaction must be run under anhydrous conditions to prevent quenching of the nucleophile by water.
Sulfur Thiols (Thiophenols)Base (e.g., NaH, K₂CO₃), Solvent (DMF, DMSO).Sulfur nucleophiles are generally "softer" and highly effective. A base is used to deprotonate the thiol, generating the more potent thiolate anion.[7][8]

Expert Insight: When working with multifunctional molecules, regioselectivity can be an issue. If other electrophilic sites exist, protecting group strategies may be necessary. Furthermore, the presence of additional electron-withdrawing groups on the pyrazine ring will significantly accelerate the SNAr reaction, potentially allowing for milder reaction conditions.[10]

Transition-Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, it is largely limited to forming C-Heteroatom bonds. To create carbon-carbon or more complex carbon-nitrogen bonds, drug development professionals turn to transition-metal catalysis.[1] The chloropyrazine moiety is an excellent substrate for a variety of these reactions, most notably those catalyzed by palladium.[1][11]

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used C-C bond-forming reactions.[12]

Causality in Catalyst Selection: Chloropyrazines, being electron-deficient heteroaryl chlorides, present a specific challenge: the oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step and is slower than for corresponding bromides or iodides.[13][14] Therefore, the choice of catalyst and ligand is critical.

  • Early Generations: Simple catalysts like Pd(PPh₃)₄ can work but often require high temperatures and long reaction times.

  • Modern Systems (The "Why"): To facilitate the difficult oxidative addition step, modern catalyst systems employ electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[15][16] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond and accelerating the catalytic cycle.

Suzuki_Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Purification Phase cluster_analysis Analysis Phase setup setup reaction reaction workup workup analysis analysis A 1. Reaction Setup B Combine Chloropyrazine, Boronic Acid, Base (K₃PO₄) C Add Solvent (e.g., Dioxane/H₂O) D Degas with Inert Gas (Ar/N₂) (Critical for Pd(0) stability) E Add Pd Catalyst & Ligand F 2. Reaction E->F G Heat to 80-110 °C (Overcomes activation energy) H Monitor by TLC / LC-MS I 3. Workup & Purification H->I J Quench with Water K Extract with Organic Solvent L Purify via Column Chromatography M 4. Characterization L->M N NMR, HRMS

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

For synthesizing aryl amines, the Buchwald-Hartwig amination has become the gold standard, largely replacing harsher classical methods.[17] This palladium-catalyzed reaction couples an amine with an aryl halide.

Mechanistic Insight: Similar to the Suzuki coupling, the key steps involve oxidative addition, amine coordination, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][18]

Trustworthiness Through Protocol Design: A self-validating protocol requires careful selection of base and ligand.

  • Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also effective.[18] The choice depends on the amine's pKa and substrate compatibility.

  • Ligand Selection: The challenges of the C-Cl bond activation are again overcome with bulky, electron-rich ligands that promote the oxidative addition and the final reductive elimination step.[18][19]

Other important cross-coupling reactions applicable to chloropyrazines include the Sonogashira (coupling with terminal alkynes), Stille (organostannanes), and Heck (alkenes) reactions, providing a comprehensive toolkit for molecular elaboration.[1]

Experimental Protocols: From Theory to Practice

The following protocols are illustrative and should be optimized for specific substrates and scales.

Protocol: General Procedure for SNAr with an Amine

This protocol describes a typical aminodehalogenation reaction.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloropyrazine derivative (1.0 equiv).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol or THF, approx. 0.2 M). Add the amine nucleophile (1.2-2.0 equiv) followed by a base such as triethylamine (1.5 equiv) or potassium carbonate (2.0 equiv).[2]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C).

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol is a starting point for coupling an arylboronic acid with a chloropyrazine.

  • Setup: In an oven-dried Schlenk tube, combine the chloropyrazine (1.0 equiv), arylboronic acid (1.2 equiv), and a base, typically potassium phosphate (K₃PO₄, 3.0 equiv).[13]

  • Inerting (Critical Step): Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.[16]

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a 10:1 mixture of dioxane and water). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand or an increase in temperature may be beneficial.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification & Characterization: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash chromatography and characterize by NMR and HRMS.

Conclusion: A Versatile Scaffold for Innovation

The chloropyrazine moiety is a cornerstone of modern medicinal and materials chemistry.[4][5] Its reactivity is dominated by an electron-deficient aromatic system that readily engages in nucleophilic aromatic substitution and a wide array of transition-metal-catalyzed cross-coupling reactions. Understanding the causality behind experimental choices—from the selection of a nucleophile in an SNAr reaction to the critical role of ligands in facilitating C-Cl bond activation in cross-coupling—empowers researchers to strategically and efficiently synthesize novel molecules. The protocols and insights provided in this guide serve as a foundation for harnessing the full synthetic potential of this invaluable chemical scaffold.

References

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Sources

A Technical Guide to tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate: Commercial Availability, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous approved drugs.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a valuable component in the design of novel therapeutics.[1] tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS No. 313654-83-0) is a key heterocyclic building block that combines the advantageous features of the piperazine ring with a reactive chloropyrazine unit. The presence of the chlorine atom provides a handle for further chemical elaboration through cross-coupling reactions or nucleophilic substitutions, while the Boc-protecting group allows for controlled, stepwise synthesis of more complex molecules. This guide provides an in-depth technical overview of its commercial availability, purity standards, and the analytical methodologies crucial for its quality control in a research and development setting.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in quantities ranging from milligrams to kilograms, with purities generally advertised as 97% or higher.

SupplierAdvertised PurityCAS NumberStorage Conditions
ChemScene≥98%313654-83-04°C, sealed storage, away from moisture and light.[3]
BLDpharmNot specified313654-83-0Inert atmosphere, 2-8°C.[4]

When sourcing this material, it is imperative for researchers to request a Certificate of Analysis (CoA) to verify the purity and identity of the specific batch. The CoA should provide details on the analytical methods used for quality control and the levels of any detected impurities.

Synthesis, Potential Impurities, and Purification Strategies

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine and N-Boc-piperazine.[5] The electron-deficient nature of the pyrazine ring facilitates the displacement of one of the chlorine atoms by the secondary amine of the piperazine.

DOT Script for Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_3_dichloropyrazine 2,3-Dichloropyrazine Target_Molecule This compound 2_3_dichloropyrazine->Target_Molecule SNA_r N_Boc_piperazine N-Boc-piperazine N_Boc_piperazine->Target_Molecule SNA_r Base Base (e.g., K2CO3, DIPEA) Base->Target_Molecule Solvent Solvent (e.g., DMSO, DMF) Solvent->Target_Molecule Heat Heat Heat->Target_Molecule G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC Sample_Prep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Sources

Methodological & Application

The Strategic Utility of tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[1][2]

Within the landscape of kinase inhibitor discovery, nitrogen-containing heterocycles are a dominant structural motif.[1] Among these, the pyrazine ring has emerged as a "privileged scaffold" due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1] The strategic incorporation of a piperazine moiety further enhances the drug-like properties of these molecules, often improving solubility, metabolic stability, and target engagement.[3][4]

This document provides a comprehensive guide to the application of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate , a versatile and strategically important building block in the synthesis of novel kinase inhibitors. We will delve into its chemical properties, explore its application in the synthesis of a specific kinase inhibitor, and provide detailed experimental protocols for its use in key cross-coupling reactions.

Application Notes: The Rationale for Employing this compound

The utility of this compound as a starting material in kinase inhibitor synthesis stems from its unique combination of structural features:

  • The Pyrazine Core: As previously mentioned, the pyrazine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor to the kinase's active site.[1]

  • The Reactive Chloro Substituent: The chlorine atom at the 3-position of the pyrazine ring serves as a versatile handle for the introduction of diverse chemical functionalities. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize potency and selectivity.

  • The Boc-Protected Piperazine: The piperazine moiety provides a vector for extending the molecule into other regions of the ATP-binding site or solvent-exposed areas. The tert-butyloxycarbonyl (Boc) protecting group ensures that the secondary amine of the piperazine does not interfere with the initial cross-coupling reaction. This protecting group can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen.

  • Physicochemical Properties: The incorporation of the piperazine ring generally improves the aqueous solubility and overall physicochemical properties of the final compound, which is a critical consideration in drug development.[4]

Exemplary Synthesis of a Kinase Inhibitor: A Dual FLT3/Aurora Kinase Inhibitor

To illustrate the practical application of this compound, we will outline the synthesis of a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[5] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an important therapeutic target.[5] Aurora kinases are key regulators of mitosis and are frequently overexpressed in various cancers.[5]

The synthesis of this class of inhibitors highlights the strategic use of our title compound in a key synthetic step.

Synthetic Scheme

G start This compound intermediate1 Intermediate A (Suzuki Coupling Product) start->intermediate1 Arylboronic Acid, Pd Catalyst, Base intermediate2 Intermediate B (Boc Deprotection) intermediate1->intermediate2 Acid (e.g., TFA) final_product Final Kinase Inhibitor (Amide Coupling) intermediate2->final_product Carboxylic Acid, Coupling Agent

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing a diverse range of substituents at the 3-position of the pyrazine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

G start Starting Material (Chloropyrazine) reaction Suzuki-Miyaura Coupling start->reaction reagents Reagents: Arylboronic Acid, Pd Catalyst, Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product (Arylpyrazine) purification->product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination to form a C-N bond between this compound and an amine. This reaction is crucial for synthesizing inhibitors where a substituted amine moiety is required for binding to the kinase active site.

Materials:

  • This compound

  • Amine (e.g., aniline or a substituted aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

G start Starting Material (Chloropyrazine) reaction Buchwald-Hartwig Amination start->reaction reagents Reagents: Amine, Pd Precatalyst, Ligand, Base reagents->reaction workup Quenching & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Product (Aminopyrazine) purification->product

Caption: Buchwald-Hartwig amination workflow.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring for further functionalization.

Materials:

  • Boc-protected piperazinylpyrazine derivative

  • Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane)

  • Solvent (e.g., Dichloromethane (DCM))

  • Base for neutralization (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Dissolve the Boc-protected piperazinylpyrazine derivative (1.0 eq) in a suitable solvent such as DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid (e.g., TFA, 10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected piperazine derivative, which can often be used in the next step without further purification.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material, this compound.

PropertyValue
Molecular Formula C₁₃H₁₉ClN₄O₂
Molecular Weight 298.77 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF

The inhibitory activities of a representative kinase inhibitor synthesized from this building block are presented below.

Kinase TargetIC₅₀ (nM)
FLT3 6.2
FLT3-ITD 38
Aurora A 7.5
Aurora B 48

Data is illustrative and based on a representative compound from the literature.[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic combination of a hinge-binding pyrazine core, a reactive chloro handle for diversification, and a protected piperazine moiety for improved physicochemical properties makes it an ideal starting material for medicinal chemistry campaigns. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable the efficient generation of diverse libraries of potential drug candidates. The successful application of this building block in the synthesis of potent dual FLT3/Aurora kinase inhibitors underscores its significance in the ongoing quest for new and effective cancer therapeutics.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. ResearchGate. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

Sources

developing GPCR ligands from tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Development of Novel G Protein-Coupled Receptor (GPCR) Ligands from a Privileged Pyrazinylpiperazine Scaffold.

Introduction: The Strategic Value of the Pyrazinylpiperazine Scaffold

G Protein-Coupled Receptors (GPCRs) represent the largest and most successfully targeted receptor family for drug discovery, integral to a vast array of physiological processes.[1] The identification of novel, selective, and potent GPCR modulators remains a cornerstone of modern pharmacology. Within the medicinal chemist's toolkit, certain molecular frameworks are recognized as "privileged structures" due to their ability to serve as versatile templates for binding to multiple, distinct biological targets.[2] The arylpiperazine motif is a classic example of such a scaffold, forming the core of numerous approved drugs targeting aminergic GPCRs.[3]

This guide focuses on a specific and highly promising starting material: tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate . This scaffold is strategically designed for efficient library synthesis and subsequent GPCR ligand discovery. It combines the bio-isosterically favorable pyrazine ring, a common element in biologically active compounds, with the versatile piperazine linker.[4] The molecule possesses two key diversification points: the reactive chloro-substituent on the pyrazine ring, amenable to cross-coupling reactions, and the Boc-protected secondary amine of the piperazine, which can be readily deprotected and functionalized.

This document serves as a comprehensive guide for researchers, providing both the strategic rationale and detailed protocols for transforming this single scaffold into a diverse chemical library and subsequently screening it to identify and characterize novel GPCR ligands.

Section 1: Synthetic Strategy & Library Generation

The core principle of library synthesis from this scaffold is to exploit its two orthogonal points of chemical modification. This allows for the rapid generation of a diverse set of analogues, which is essential for exploring the Structure-Activity Relationship (SAR) at the target GPCR.

Rationale for Diversification
  • Modification at the Pyrazine Ring (R¹): The 3-chloro position is electron-deficient and primed for nucleophilic aromatic substitution or, more versatilely, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Introducing a variety of aryl, heteroaryl, or alkyl groups at this position allows for the exploration of the lipophilic and aromatic binding pockets of the GPCR orthosteric site.[5]

  • Modification at the Piperazine Nitrogen (R²): Following Boc deprotection, the secondary amine is a nucleophilic handle for a wide range of reactions, including acylation, sulfonylation, reductive amination, and alkylation. This position often projects into the more solvent-exposed or "secondary" binding pocket of the receptor, where modifications can profoundly influence selectivity and functional activity (e.g., agonist vs. antagonist).[2]

G cluster_0 Synthetic Workflow cluster_1 Pathway A: Pyrazine Modification cluster_2 Pathway B: Piperazine Modification start tert-butyl 4-(3-chloropyrazin-2-yl) piperazine-1-carboxylate stepA1 Suzuki / Buchwald-Hartwig Cross-Coupling (R¹-Boronic Acid / Amine) start->stepA1 stepB1 TFA or HCl (Boc Deprotection) start->stepB1 intermediateA Boc-Protected Intermediate (R¹-Pyrazinylpiperazine) stepA1->intermediateA stepA2 TFA or HCl (Boc Deprotection) intermediateA->stepA2 productA Final Compound A (R¹-Pyrazinylpiperazine) stepA2->productA library Diverse Chemical Library productA->library intermediateB Deprotected Intermediate (3-Chloropyrazinylpiperazine) stepB1->intermediateB stepB2 Acylation / Alkylation / etc. (R²-X) intermediateB->stepB2 productB Final Compound B (R²-Substituted) stepB2->productB productB->library

Caption: Synthetic workflow for library generation from the starting scaffold.

Protocol: Boc Deprotection (Pathway B, Step 1)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group, a prerequisite for derivatization at the piperazine nitrogen.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane (5-10 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine, Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA or 4M HCl in Dioxane to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected product, 1-(3-chloropyrazin-2-yl)piperazine, typically as an HCl or TFA salt if neutralization is omitted. The free base can be used immediately for subsequent reactions.

Protocol: Suzuki Cross-Coupling (Pathway A, Step 1)

This protocol details the diversification at the pyrazine C-Cl position by introducing a new aryl or heteroaryl group (R¹).

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

    • Schlenk flask or microwave vial, condenser, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • To a Schlenk flask or microwave vial, add the starting material, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-120°C (or as specified for microwave synthesis) and stir vigorously for 2-16 hours. Monitor reaction progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the coupled intermediate.

Section 2: GPCR Screening Cascade

Once a library of diverse compounds is synthesized, a systematic screening cascade is employed to identify and characterize their activity at the GPCR target of interest. The cascade progresses from high-throughput primary assays that identify binding interactions ("hits") to lower-throughput secondary assays that elucidate the functional consequences of that binding ("leads").

G cluster_0 GPCR Ligand Screening Cascade cluster_1 Primary Screening (Hit ID) cluster_2 Secondary Screening (Lead Characterization) start Synthesized Compound Library binding_assay High-Throughput Binding Assay (e.g., Radioligand Competition) start->binding_assay binding_result Identify 'Hits' (Compounds with Affinity, Ki) binding_assay->binding_result functional_assay Functional Assays (cAMP, Ca2+ Flux, β-Arrestin) binding_result->functional_assay selectivity Selectivity Profiling (Counter-screening) binding_result->selectivity dose_response Dose-Response Curves (EC50 / IC50 Determination) functional_assay->dose_response lead_compound Characterized Lead Compound (Potency, Efficacy, Selectivity) dose_response->lead_compound sar Structure-Activity Relationship (SAR) Analysis lead_compound->sar sar->start Iterative Synthesis G cluster_0 Gq-Coupled GPCR Signaling Pathway ligand Agonist Ligand receptor GPCR (Gq-Coupled) ligand->receptor g_protein Gαq/βγ receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor response Cellular Response pkc->response ca2 Intracellular Ca²⁺ Release er->ca2 triggers ca2->response

Caption: Simplified Gq signaling pathway leading to calcium mobilization.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the increase in intracellular calcium that occurs upon activation of a Gq-coupled receptor, as depicted in the pathway diagram above. It is a common method for identifying agonists and antagonists.

  • Materials & Equipment:

    • HEK293 cells (or other suitable host cells) stably expressing the target GPCR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Pluronic F-127.

    • Black, clear-bottom 96- or 384-well plates.

    • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Plate the cells in the microplates and grow overnight to form a confluent monolayer.

    • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution.

    • Incubation: Incubate the plates for 1 hour at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

    • Assay:

      • Place the plate in the fluorescence reader.

      • For Agonist Mode: Establish a baseline fluorescence reading. Inject the test compounds and monitor the change in fluorescence over time (typically 60-120 seconds). A sharp increase indicates receptor activation.

      • For Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes. Establish a baseline, then inject a known agonist (at its EC₈₀ concentration) and monitor fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Quantify the response as the peak fluorescence intensity minus the baseline.

    • Plot the response versus log[compound concentration].

    • For agonists, fit the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum efficacy).

    • For antagonists, determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Compound IDModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Control Agonist)
LIB-C05 Agonist12595%
LIB-A07 Antagonist98N/A
LIB-B12 Agonist2,10040% (Partial Agonist)
Table 2: Example functional data for hits identified from the primary screen.

Conclusion and Future Directions

Following this structured approach of synthesis and screening, a researcher can efficiently progress from the versatile starting material, this compound, to a set of well-characterized GPCR ligands. The data gathered from binding (Ki) and functional (EC₅₀/IC₅₀, Emax) assays forms the basis of a robust SAR. For instance, the hypothetical data in Tables 1 and 2 suggests that a 4-fluorophenyl group at R¹ and an acetyl group at R² (Compound LIB-C05) confers high-affinity binding and potent agonist activity.

This initial lead compound can then be further optimized for properties such as selectivity (by testing against a panel of related GPCRs), metabolic stability, and pharmacokinetic properties, paving the way for more advanced preclinical studies. The modular nature of the initial synthetic strategy allows for iterative refinement, making this scaffold an excellent starting point for a successful GPCR drug discovery program.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays.
  • GPCR Membrane Ligand Binding Assay Development.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • GPCR-radioligand binding assays.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Discovery of GPCR ligands for probing signal transduction p
  • GPCR Functional Assays, Understanding On/Off-target Activity.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
  • How ligands illumin
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.

Sources

Application Notes and Protocols for Suzuki Coupling with tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, a common building block in medicinal chemistry. The protocol herein is designed to be a robust starting point for the synthesis of a variety of 3-aryl- or 3-heteroaryl-2-(piperazin-1-yl)pyrazine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting common issues.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] The core of many therapeutic agents contains biaryl or heteroaryl-aryl linkages, making the Suzuki coupling an indispensable tool in drug discovery and development.[5]

The substrate of interest, this compound, features a heteroaryl chloride, which can be a challenging coupling partner. The electron-deficient nature of the pyrazine ring can facilitate oxidative addition of the palladium catalyst, but the presence of the adjacent piperazine moiety may influence the electronic environment and steric accessibility of the reaction center.[6][7] Furthermore, the Boc-protecting group on the piperazine is sensitive to strongly basic or acidic conditions, necessitating careful selection of the reaction parameters to avoid its cleavage.[8]

This guide will focus on the use of modern, highly active palladium precatalysts, such as those based on biaryl phosphine ligands (e.g., XPhos, SPhos), which have demonstrated remarkable efficacy in the coupling of challenging heteroaryl chlorides.[9][10][11] These catalysts often allow for lower catalyst loadings, milder reaction conditions, and broader substrate scope.[12][13]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine derivative to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the desired product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination

Experimental Protocol

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials and Reagents
ReagentCAS NumberMolecular WeightTypical Purity
This compound903559-93-7312.80 g/mol >97%
Arylboronic acidVariesVaries>95%
XPhos Pd G21310584-14-5786.80 g/mol >98%
Potassium phosphate (K₃PO₄)7778-53-2212.27 g/mol >98%
1,4-Dioxane (anhydrous)123-91-188.11 g/mol >99.8%
Deionized water7732-18-518.02 g/mol N/A
Procedure
  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate container, weigh the XPhos Pd G2 precatalyst (1-3 mol%) and add it to the reaction vial.[]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Chloropyrazine - Boronic Acid - Base catalyst Add Catalyst: XPhos Pd G2 reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvents Add Solvents: Dioxane/Water inert->solvents heating Heat and Stir (80-100 °C) solvents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poorly soluble reagents- Use a fresh batch of precatalyst- Ensure proper degassing of solvents and inert atmosphere- Try a different solvent system (e.g., toluene, 2-MeTHF) or increase the temperature
Deboronated Byproduct - Protodeboronation of the boronic acid- Use a milder base (e.g., K₂CO₃, CsF)- Use a boronic ester (e.g., pinacol ester) which can be more stable- Decrease the reaction temperature
Dehalogenated Starting Material - Hydrodehalogenation side reaction- Use a lower catalyst loading- Add a phosphine ligand scavenger (if applicable)- Screen different palladium sources and ligands
Boc-Deprotection - Base is too strong or reaction temperature is too high- Use a milder base such as K₂CO₃ or KF[14]- Lower the reaction temperature and extend the reaction time

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to a diverse range of substituted pyrazine derivatives. The use of modern palladium precatalysts, such as XPhos Pd G2, is highly recommended for this transformation due to their high activity with heteroaryl chlorides. Careful control of the reaction conditions, particularly the choice of base and temperature, is crucial to ensure high yields and prevent unwanted side reactions like Boc-deprotection. The protocol and troubleshooting guide presented here should serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. Available at: [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14027-14030. Available at: [Link]

  • Request PDF. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. Available at: [Link]

  • Kryštof, V., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 163. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14027-14030. Available at: [Link]

  • ResearchGate. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Available at: [Link]

  • ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]

  • Schneider, C., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13586-13590. Available at: [Link]

  • Dykstra, K. M., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 524-527. Available at: [Link]

  • Nolan, S. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16895-16905. Available at: [Link]

  • Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]

  • Reddit. base free suzuki coupling ? (more description in comments). Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available at: [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • ChemBK. tert-Butyl4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ChemHelp ASAP. Suzuki cross-coupling reaction. Available at: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available at: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heteroaromatic C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and widely adopted method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's utility is particularly pronounced in scenarios where classical methods like nucleophilic aromatic substitution prove inadequate due to the low reactivity of the aryl halide coupling partner.[2]

This guide focuses on the specific application of the Buchwald-Hartwig amination to a challenging substrate: tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. The presence of a pyrazine ring, a common scaffold in medicinal chemistry, introduces electronic and steric complexities that necessitate careful optimization of reaction conditions. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in the key oxidative addition step of the catalytic cycle.[3][4] This inherent inertness, coupled with the potential for the nitrogen atoms of the pyrazine ring to coordinate with the palladium catalyst, requires a judicious selection of catalysts, ligands, and reaction parameters to achieve high yields and purity.

This document provides a comprehensive overview of the experimental conditions, a detailed, step-by-step protocol, and an in-depth discussion of the mechanistic rationale behind the chosen methodology. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heteroaromatic compounds.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][3][5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation & Ligand Exchange Deprotonation & Ligand Exchange Amine Coordination->Deprotonation & Ligand Exchange Base Reductive Elimination Reductive Elimination Deprotonation & Ligand Exchange->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the chloropyrazine derivative), forming a Pd(II) complex.[4][6] This step is often rate-determining, particularly for less reactive aryl chlorides.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming an amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The choice of ligand is critical as it influences the stability and reactivity of the palladium intermediates throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Recommended Reaction Parameters

Based on extensive literature precedent for the amination of challenging heteroaryl chlorides, the following conditions are recommended for the Buchwald-Hartwig amination of this compound.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a preformed Pd(0) NHC catalystPd₂(dba)₃ is a common and effective source of Pd(0). Preformed catalysts can offer improved reliability.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky biaryl phosphine ligandsBulky ligands are crucial for the amination of aryl chlorides, promoting both oxidative addition and reductive elimination.[4]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling reaction.[4]
Solvent Toluene or 1,4-Dioxane (anhydrous)These are common non-polar, aprotic solvents for this reaction.[1][4][8] Toluene is often preferred for its higher boiling point.
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation barrier for the oxidative addition of aryl chlorides.[4][9]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and must be protected under an inert atmosphere.[1]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. The specific amounts of reagents should be calculated based on the molecular weight of the chosen amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Reagents & Glassware Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Reagent_Addition Add Reagents to Flask Inert_Atmosphere->Reagent_Addition Heating Heat to Reaction Temperature Reagent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • XPhos (0.02-0.10 equiv)

  • Sodium tert-butoxide (1.4-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with a condenser and septum

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:
  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound and the secondary amine to the flask.

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation of Pd(0)).Ensure strictly anhydrous and inert reaction conditions. Degas the solvent prior to use.
Insufficiently strong base.Use a stronger base like LiHMDS. Ensure the base is fresh and has been stored properly.
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Formation of Side Products Hydrodehalogenation of the starting material.This can be a competing side reaction.[5] Ensure the amine is of high purity.
Homocoupling of the aryl chloride.This can occur at high temperatures. Consider lowering the reaction temperature and extending the reaction time.
Boc-deprotection.If the reaction conditions are too harsh, the tert-butoxycarbonyl (Boc) protecting group may be cleaved. Use a milder base or lower the temperature.

Conclusion

The Buchwald-Hartwig amination of this compound presents a viable and efficient method for the synthesis of complex, nitrogen-rich heteroaromatic compounds. Success in this transformation hinges on the careful selection of a suitable palladium catalyst, a bulky phosphine ligand, a strong non-nucleophilic base, and anhydrous reaction conditions. The protocol and insights provided herein are intended to equip researchers with the necessary tools to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Organic Process Research & Development. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

Sources

Application Notes and Protocols: Facile Cleavage of the Boc Group from tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability across a range of chemical conditions and its straightforward removal under acidic environments.[1] This attribute is particularly crucial in the synthesis of complex molecules, such as pharmaceuticals, where selective deprotection is a key step. The target molecule, tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, is a valuable intermediate in drug discovery, with the piperazine moiety being a common scaffold in many biologically active compounds.[1] The Boc group serves to mask one of the piperazine nitrogens, enabling selective functionalization at other positions. This document provides detailed protocols for the efficient cleavage of the Boc group from this specific substrate, a critical transformation for advancing synthetic routes.

We will delve into the most prevalent and effective acidic deprotection methodologies, offering a comparative analysis to guide the selection of the optimal procedure. Each protocol is presented with step-by-step instructions and insights into the underlying chemical principles.

Core Deprotection Methodologies: An Overview

The removal of the Boc group is typically accomplished under acidic conditions.[1] The reaction proceeds through protonation of the carbamate oxygen, which facilitates the departure of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2][3] The most commonly employed reagents for this purpose are trifluoroacetic acid (TFA) and hydrochloric acid (HCl), often in a suitable organic solvent.[1] The choice between these reagents is dictated by factors such as the presence of other acid-sensitive functional groups in the molecule, the desired workup procedure, and the scale of the reaction.[1]

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a strong acid that offers high efficiency for Boc deprotection.[1] The use of a co-solvent like dichloromethane (DCM) is standard to ensure the solubility of the starting material.[1]

Mechanism of TFA-Mediated Boc Deprotection

The deprotection mechanism with TFA involves a few key steps:

  • Protonation: The TFA protonates the carbonyl oxygen of the Boc group.[2]

  • Cleavage: This protonation weakens the carbonate bond, leading to the loss of a stable tert-butyl cation.[2]

  • Decarboxylation: The resulting carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.[2][3]

  • Salt Formation: The newly formed free amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2]

It is important to note that the liberated tert-butyl cation can potentially be trapped by nucleophiles present in the reaction mixture, though it often deprotonates to form isobutylene gas.[2][4]

TFA-Mediated Boc Deprotection Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + TFA Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Loss of t-Bu+ Decarboxylation Free Amine + CO2 Cleavage->Decarboxylation - H+ Salt Amine TFA Salt Decarboxylation->Salt + TFA Experimental Workflow for HCl Deprotection Start Dissolve Boc-piperazine in Dioxane/MeOH Reaction Add 4M HCl in Dioxane Stir at RT Start->Reaction Isolation Precipitation or Evaporation Reaction->Isolation Monitor by TLC/LC-MS Workup Neutralization (aq. NaHCO3) Extraction Isolation->Workup Product Pure Deprotected Amine Workup->Product Method Selection Decision Tree Start Start: Boc Deprotection Needed AcidSensitive Are other acid-sensitive groups present? Start->AcidSensitive ProductForm Is a crystalline salt desirable for isolation? AcidSensitive->ProductForm No HCl_Method Use HCl in Dioxane AcidSensitive->HCl_Method Yes TFA_Method Use TFA in DCM ProductForm->TFA_Method No ProductForm->HCl_Method Yes

Sources

Determining the Aqueous Solubility of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate for Robust In Vitro Assay Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The biological activity of a test compound in an in vitro setting can only be reliably assessed when its solubility characteristics in the assay medium are thoroughly understood. Poor aqueous solubility is a primary source of experimental artifacts, leading to underestimated potency, inconsistent results, and misleading structure-activity relationships (SAR).[1][2] This guide provides a comprehensive framework and detailed protocols for accurately determining the aqueous solubility of the research compound tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate . We will explore the critical distinction between kinetic and thermodynamic solubility, outline strategic experimental workflows, and provide step-by-step protocols for both high-throughput nephelometric screening and definitive "gold standard" shake-flask analysis by HPLC-UV. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate trustworthy data to inform compound progression and ensure the integrity of their biological findings.

The Imperative of Solubility in Drug Discovery

A compound must be in solution to exert its biological effect in an assay.[1] When the concentration of a test compound exceeds its solubility limit in the assay buffer, it can precipitate. This phenomenon can lead to several detrimental outcomes:

  • Inaccurate Potency Measurement: The actual concentration of the compound in solution is lower than the nominal concentration, causing the measured biological activity (e.g., IC50) to be artificially high.

  • Assay Interference: Precipitated particles can scatter light, interfering with optical detection methods common in high-throughput screening (HTS).[3]

  • Poor Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent and unreliable data.

  • Misguided Lead Optimization: Promising compounds may be erroneously discarded due to perceived low activity, when the true issue is poor solubility.[4]

It is therefore essential to characterize a compound's solubility early and accurately to enable reliable biological evaluation.[1]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

The term "solubility" can refer to two distinct measurements, and understanding the difference is crucial for interpreting results correctly.[5]

  • Kinetic Solubility: This measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[4][6] This method is rapid, consumes minimal material, and mimics the process used in most high-throughput in vitro assays. However, it can result in a supersaturated, thermodynamically unstable solution, and the measured solubility value can be influenced by factors like the rate of addition and mixing.[5]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a specific solvent system after equilibrium has been reached.[1][7] The measurement involves agitating an excess of the solid compound in the buffer for an extended period (e.g., 24 hours) to ensure a true equilibrium is established.[4] While more time and resource-intensive, this value is critical for pre-formulation and later-stage development.[8]

For the purpose of validating in vitro assay conditions, kinetic solubility is often the more relevant parameter as it directly reflects how the compound will behave when diluted from a DMSO stock into the assay plate.

G cluster_0 Solubility Concepts cluster_1 Experimental Approach Kinetic Kinetic Solubility HTS Assay Relevance HTS Assay Relevance Kinetic->HTS Assay Relevance Thermo Thermodynamic Solubility Formulation Relevance Formulation Relevance Thermo->Formulation Relevance Desc The two key types of solubility measurement relevant to drug discovery. DMSO Compound in DMSO Stock DMSO->Kinetic Rapid Dilution (Supersaturation) Solid Excess Solid Compound Buffer Aqueous Buffer Solid->Buffer Long Incubation (Equilibration) Buffer->Thermo Filtration & Measurement

Caption: Conceptual workflow differentiating Kinetic and Thermodynamic solubility.

Physicochemical Profile: this compound

Before experimental work, it is valuable to assemble the known physicochemical properties of the target compound. These properties can provide an initial, albeit theoretical, assessment of potential solubility challenges.

PropertyValueSource
CAS Number 313654-83-0[9]
Molecular Formula C₁₃H₁₉ClN₄O₂[9]
Molecular Weight 298.77 g/mol [9]
Calculated LogP 2.1871[9]
Topological Polar Surface Area (TPSA) 58.56 Ų[9]
Physical Form Solid (presumed)[10][11]
Storage Conditions 2-8°C, inert atmosphere, protect from light and moisture[9][12]

Interpretation: The calculated LogP value of ~2.19 suggests the molecule is moderately lipophilic. While not excessively high, this level of lipophilicity often correlates with limited aqueous solubility. Therefore, experimental determination is not just recommended, but necessary. Predictive models can offer a starting point, but they are no substitute for empirical data.[13][14][15]

Strategic Workflow for Solubility Assessment

A multi-tiered approach is recommended. Begin with a high-throughput kinetic assay to quickly establish an approximate solubility range, which is sufficient for many screening applications. If a more precise value is needed or if the compound is a key lead, proceed to the more rigorous thermodynamic shake-flask method.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Gold Standard) Start Start: Compound Powder Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Shake Add excess solid to Buffer Shake for 24h at 25°C Start->Shake Dilute Serially dilute DMSO stock into Aqueous Buffer Stock->Dilute Nephelometry Measure Light Scatter (Nephelometer) Dilute->Nephelometry KineticResult Result: Kinetic Solubility (µM) Nephelometry->KineticResult Filter Filter (0.45 µm) to remove undissolved solid Shake->Filter HPLC Quantify supernatant by HPLC-UV Filter->HPLC ThermoResult Result: Thermodynamic Solubility (µM) HPLC->ThermoResult

Caption: Recommended experimental workflow for solubility determination.

Detailed Experimental Protocols

Safety Precaution: Always handle unknown compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Preparation of a Primary Stock Solution

Accurate stock solution preparation is the foundation of any reliable assay.[16][17]

  • Objective: To prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound (MW = 298.77 g/mol )

    • Anhydrous, high-purity DMSO

    • Analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Calibrated pipettes

  • Calculation:

    • To prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 298.77 g/mol × 1000 mg/g = 2.99 mg

  • Procedure:

    • Tare a clean, dry amber vial on the analytical balance.

    • Carefully weigh approximately 3.0 mg of the compound into the vial and record the exact mass.

    • Based on the exact mass, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. (Volume (µL) = [Mass (mg) / 298.77] × 100,000).

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication may be used to aid dissolution if necessary.[18]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • Store at -20°C in small aliquots to minimize freeze-thaw cycles.[18]

Protocol 4.2: Kinetic Solubility by Laser Nephelometry

Nephelometry measures the cloudiness (turbidity) of a solution caused by suspended particles, making it an ideal high-throughput method for detecting compound precipitation.[3][19]

  • Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into Phosphate-Buffered Saline (PBS), pH 7.4.

  • Materials:

    • 10 mM compound stock solution in DMSO

    • PBS, pH 7.4 (filtered)

    • Clear, 96-well or 384-well microplate

    • Microplate nephelometer

    • Multichannel pipette or automated liquid handler

  • Procedure:

    • Prepare an intermediate dilution plate. In a 96-well plate, add 198 µL of DMSO to well A1, and 100 µL of DMSO to wells B1 through H1.

    • Transfer 2 µL of the 10 mM stock into well A1 and mix well. This creates a 100 µM solution.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mix, then 100 µL from B1 to C1, and so on, down to well G1. Discard 100 µL from G1. Well H1 will serve as a DMSO-only control. This creates a concentration range from 100 µM down to 1.56 µM.

    • In the final clear assay plate, add 98 µL of PBS pH 7.4 to a corresponding set of wells (e.g., A2-H2).

    • Using a multichannel pipette, transfer 2 µL from the DMSO intermediate plate (wells A1-H1) to the PBS-containing assay plate (wells A2-H2). This introduces the compound into the aqueous buffer with a final DMSO concentration of 2%. The final compound concentrations will range from 200 µM down to 3.125 µM.

    • Immediately place the plate in the nephelometer and begin reading. Measure light scatter at regular intervals (e.g., every 5 minutes) for 1-2 hours at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • Subtract the background signal from the buffer/DMSO-only control wells.

    • Plot the final light scatter signal (at a fixed time point, e.g., 1 hour) against the nominal compound concentration.

    • The kinetic solubility limit is defined as the concentration at which the light scatter signal begins to rise significantly above the baseline, indicating the onset of precipitation.

Protocol 4.3: Thermodynamic Solubility by Shake-Flask and HPLC-UV

This method provides the most accurate and definitive solubility value by ensuring the system reaches equilibrium.[6][7]

  • Objective: To determine the equilibrium solubility of the compound in PBS, pH 7.4.

  • Materials:

    • Solid compound powder

    • PBS, pH 7.4 (filtered)

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Syringe filters (0.45 µm, preferably PVDF for low protein binding)

    • HPLC system with a UV detector and a suitable C18 column

    • HPLC-grade acetonitrile and water

  • Procedure:

    • Sample Preparation:

      • Add an excess of solid compound (e.g., ~1-2 mg) to a 2 mL glass vial. The key is to have visible solid remaining at the end of the experiment.

      • Add 1 mL of PBS, pH 7.4 to the vial.

      • Prepare at least three replicate vials. Also prepare a blank vial containing only PBS.

      • Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

      • Agitate the vials for 24 hours to allow the solution to reach equilibrium.[4]

    • Sample Processing:

      • After 24 hours, visually confirm that excess solid is still present in each vial.

      • Allow the vials to stand undisturbed for 30 minutes for heavy particles to settle.

      • Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean HPLC vial.[20] This step is critical to remove all undissolved particles.

    • HPLC Analysis:

      • Prepare a standard curve. Using the 10 mM DMSO stock, prepare a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in a 50:50 mixture of Acetonitrile:Water. This diluent should be similar to the mobile phase to ensure good peak shape.

      • Set up an appropriate HPLC method (e.g., C18 column, mobile phase gradient of acetonitrile and water, UV detection at a suitable wavelength like 240 nm or 254 nm).[21]

      • Inject the standards to generate a calibration curve of peak area versus concentration. The curve must have an R² value > 0.99.

      • Inject the filtered samples from the solubility experiment.

  • Data Analysis:

    • Using the linear regression equation from the calibration curve, calculate the concentration of the compound in each replicate sample based on its measured peak area.[20]

    • The thermodynamic solubility is the average concentration from the replicate samples. Report the value as a mean ± standard deviation.

Summary of Expected Data and Troubleshooting

The results from these protocols will provide a comprehensive understanding of the compound's solubility.

ParameterMethodExpected OutcomeRelevance
Kinetic Solubility NephelometryA concentration value (e.g., 85 µM)Defines the upper concentration limit for direct-dilution in vitro assays to avoid precipitation.
Thermodynamic Solubility Shake-Flask HPLCA concentration value (e.g., 55 µM ± 4 µM)The true equilibrium solubility, essential for formulation and biopharmaceutical assessment.

Troubleshooting Common Issues [18]

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in DMSO Stock Concentration exceeds solubility limit in DMSO; water absorption by DMSO.Gently warm and vortex. If it persists, remake the stock at a lower concentration. Always use anhydrous DMSO and store properly.
Compound Precipitates Immediately Upon Aqueous Dilution Aqueous solubility is very low; final DMSO % is too low.Decrease the final assay concentration. Ensure the final DMSO concentration is sufficient to aid solubility (typically <1% but system-dependent).
Inconsistent HPLC Results Incomplete dissolution; adsorption to plasticware; sample degradation.Ensure stock is fully dissolved. Use low-adhesion tips/plates. Check compound stability in the assay buffer.

References

  • Vertex AI Search Result[22] - This result was for a different but structurally related compound and was used for general context.

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed . PubMed. Retrieved January 17, 2026, from [Link]

  • Solubility Assessment Service - Creative Biolabs . Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solutions and dilutions: working with stock solutions - Rice University . Rice University. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is Nephelometry: Meaning & Examples - BMG Labtech . BMG Labtech. (n.d.). Retrieved January 17, 2026, from [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) . Digital Discovery. (2024). Retrieved January 17, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma . Improved Pharma. (2021, February 14). Retrieved January 17, 2026, from [Link]

  • Curran, W. V., & Wipf, P. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC . PMC. Retrieved January 17, 2026, from [Link]

  • Nephelometry as a simple tool to monitor the disassembly of polymeric nanoparticles - NIH . NIH. (2019). Retrieved January 17, 2026, from [Link]

  • Li, L., & Kerns, E. H. (2006). Samples in DMSO: What an end user needs to know - Ziath . Ziath. Retrieved January 17, 2026, from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review . American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms | Pharmaceutical Technology . Pharmaceutical Technology. (2023, October 5). Retrieved January 17, 2026, from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications . ACS Publications. Retrieved January 17, 2026, from [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Lund University Publications. Retrieved January 17, 2026, from [Link]

  • Preparation schemes - PLA 3.0 Knowledge Center . PLA 3.0 Knowledge Center. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences . G-Biosciences. (2013, February 13). Retrieved January 17, 2026, from [Link]

  • ExperimentNephelometry Documentation - Emerald Cloud Lab . Emerald Cloud Lab. (n.d.). Retrieved January 17, 2026, from [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv . arXiv. (2024, March 7). Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols: Assessing Cell Permeability of Novel tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Permeability in Drug Discovery

The journey of a drug molecule from administration to its target site is fraught with biological barriers. For orally administered therapeutics, the intestinal epithelium represents the first major hurdle. A compound's ability to efficiently cross this barrier, a property known as permeability, is a critical determinant of its oral bioavailability and, ultimately, its therapeutic efficacy.[1][2][3] The class of compounds derived from tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate represents a promising scaffold in modern medicinal chemistry. However, their potential as drug candidates hinges on a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties, with permeability being a cornerstone of this profile.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing robust in vitro assays to characterize the cell permeability of this specific compound class. We will delve into the mechanistic underpinnings of different assay types, provide field-proven protocols, and offer insights into data interpretation, empowering you to make informed decisions in your drug discovery pipeline.

Strategic Selection of Permeability Assays: A Tiered Approach

A tiered approach to permeability screening is often the most efficient, starting with high-throughput, cost-effective assays and progressing to more complex, lower-throughput models for promising candidates.[4] This strategy allows for the rapid filtering of large compound libraries and the detailed characterization of lead molecules.

Tier 1: High-Throughput Screening with Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an excellent first-line screen to assess a compound's potential for passive diffusion, which is the primary route of absorption for many drugs.[5][6][7] This non-cell-based assay is rapid, highly reproducible, and cost-effective, making it ideal for ranking large numbers of compounds in early discovery.[6]

Causality Behind the Choice: PAMPA isolates passive transcellular permeation by using a synthetic membrane impregnated with lipids, mimicking the phospholipid bilayer of a cell membrane.[8][9] This avoids the biological complexities of active transport and efflux mechanisms, providing a clear, baseline measurement of a compound's intrinsic ability to diffuse across a lipid barrier.[6] For novel scaffolds like the this compound derivatives, where transport mechanisms are unknown, PAMPA offers a crucial first data point.

Tier 2: Cell-Based Assays for a More Complete Picture

For compounds that demonstrate favorable passive permeability in the PAMPA assay, cell-based models are the logical next step. These assays utilize monolayers of immortalized cell lines that mimic the intestinal epithelium, providing a more biologically relevant system.[10][11]

  • Caco-2 Permeability Assay: The human colon adenocarcinoma cell line, Caco-2, is considered the gold standard for in vitro prediction of human intestinal absorption.[11][12][13] When cultured on semi-porous filters, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters and metabolic enzymes found in the small intestine.[14][15][16] This allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[17][18]

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: The MDCK cell line, derived from canine kidney epithelial cells, offers a faster-growing alternative to Caco-2 cells.[19][20] While expressing fewer native transporters, MDCK cells can be transfected to overexpress specific human transporters, such as P-glycoprotein (P-gp), encoded by the MDR1 gene.[21][22][23] The MDCK-MDR1 assay is particularly valuable for identifying compounds that are substrates of this important efflux transporter, which can significantly limit oral absorption and penetration into the central nervous system.[20][24]

Why this dual cell-based approach? Comparing permeability data between Caco-2 and MDCK-MDR1 assays can be highly informative. A significant difference in the apparent permeability coefficient (Papp) between the two models can suggest the involvement of specific transporters. For instance, lower permeability in Caco-2 or MDCK-MDR1 cells compared to a wild-type MDCK line might indicate that the compound is a substrate for an efflux transporter.

Visualizing the Permeability Assessment Workflow

Caption: Tiered workflow for assessing the cell permeability of novel compounds.

Detailed Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed for the high-throughput screening of compounds to assess their passive permeability.

Materials:

  • 96-well PAMPA "sandwich" plate system (donor and acceptor plates)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Lipid solution (e.g., 2% w/v dioleoylphosphatidylcholine in n-dodecane)[1]

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 200 µL of PBS (pH 7.4).

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approximately 20 minutes).

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS (with a small percentage of DMSO if necessary, typically <1%) to a final concentration of 10-50 µM.

  • Add Donor Solutions: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours. To minimize evaporation, place the assembly in a humidified chamber.

  • Disassemble and Sample: After incubation, separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS. Also, measure the initial concentration of the donor solution (T=0).

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of donor well (cm³)

    • VA = Volume of acceptor well (cm³)

    • A = Area of the membrane (cm²)

    • t = Incubation time (s)

    • [C]A = Concentration in the acceptor well at time t

    • [C]eq = Equilibrium concentration = ([C]D * VD + [C]A * VA) / (VD + VA)

    • [C]D = Concentration in the donor well at time t

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Moderate
< 1Low
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • EVOM2™ Epithelial Voltohmmeter

  • Lucifer yellow

  • Test compounds and control compounds (high permeability, low permeability, and P-gp substrate)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.[19]

  • Monolayer Integrity Check:

    • Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each monolayer. Values should be ≥ 200 Ω·cm² to indicate a confluent monolayer with tight junctions.[25]

    • Lucifer Yellow Permeability: After the transport experiment, assess the permeability of the paracellular marker Lucifer yellow. The Papp for Lucifer yellow should be < 0.5 x 10⁻⁶ cm/s.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Apical to Basolateral (A→B) Transport: Add the test compound solution (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

Data Analysis:

  • Calculate the Papp values for both A→B and B→A directions using a simplified equation for cell-based assays:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = Rate of appearance of the compound in the receiver chamber (µmol/s)

    • A = Surface area of the Transwell® membrane (cm²)

    • C₀ = Initial concentration in the donor chamber (µmol/cm³)

  • Calculate the Efflux Ratio (ER):

    ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Moderate
< 1Low

An Efflux Ratio (ER) ≥ 2 suggests that the compound is a substrate for an active efflux transporter.[24]

Protocol 3: MDCK-MDR1 Permeability Assay

This assay specifically identifies substrates of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 cells (MDCK cells transfected with the human MDR1 gene)

  • Cell culture medium and transport buffer as for Caco-2 cells

  • Transwell® permeable supports

  • EVOM2™ Epithelial Voltohmmeter

  • Test compounds and control compounds (known P-gp substrate like prazosin, and a non-substrate)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed MDCK-MDR1 cells onto Transwell® inserts. These cells typically form a confluent monolayer within 3-5 days.[19]

  • Monolayer Integrity Check: Perform TEER measurements as described for the Caco-2 assay.

  • Transport Experiment and Data Analysis: Follow the same bidirectional transport protocol and data analysis steps as for the Caco-2 assay.

Data Interpretation: A significant efflux ratio (ER ≥ 2) in the MDCK-MDR1 assay is a strong indicator that the compound is a substrate of P-gp.[24] Comparing these results with data from wild-type MDCK cells (which have low endogenous transporter expression) can further confirm P-gp-mediated efflux.

Visualizing the Caco-2/MDCK Experimental Setup

Caption: Bidirectional transport across a cell monolayer in a Transwell® system.

Conclusion: A Pathway to Optimized Drug Candidates

A comprehensive understanding of cell permeability is non-negotiable in the development of orally bioavailable drugs. By employing the tiered strategy and detailed protocols outlined in these application notes, researchers can efficiently and accurately characterize the permeability of novel compounds derived from this compound. This systematic approach, which progresses from high-throughput passive permeability screening to detailed mechanistic studies in biologically relevant cell models, provides the critical data needed to guide structure-activity relationship (SAR) studies, select promising lead candidates, and ultimately increase the probability of success in preclinical and clinical development.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077. [Link]

  • Parallel artificial membrane permeability assay. Wikipedia. [Link]

  • Sarmento, B., Andrade, F., da Silva, S. B., Rodrigues, F., das Neves, J., & Ferreira, D. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 607–621. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Permeation Testing. Teledyne LABS. [Link]

  • Application of Method Suitability for Drug Permeability Classification. The AAPS Journal, 13(1), 59–70. [Link]

  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Journal of Pharmaceutical Investigation, 48(4), 367–378. [Link]

  • Caco2 assay protocol. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]

  • De Angelis, I., & Turco, L. (2011). Caco-2 cells as a model for intestinal absorption. Current Protocols in Toxicology, Chapter 20, Unit 20.6. [Link]

  • Irvine, J. D., Takahashi, L., Lockhart, K., Cheong, J., Tolan, J. W., Selick, H. E., & Grove, J. R. (1999). MDCK (Madin-Darby canine kidney) cells: a tool for membrane permeability screening. Journal of Pharmaceutical Sciences, 88(1), 28–33. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Profacgen. [Link]

  • Predictive Models for Intestinal Drug Absorption. Creative Bioarray. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Cell-based in vitro models for predicting drug permeability. Semantic Scholar. [Link]

  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241–1254. [Link]

  • Method for Determination of Drug Permeability. Labinsights. [Link]

  • Cell Permeability Assay. BioIVT. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Drug permeability. Wikipedia. [Link]

  • MDCK Permeability Assay. Creative Bioarray. [Link]

  • In Vitro Permeability Assays. Merck Millipore. [Link]

  • Use of caco-2 cells as an in vitro intestinal absorption and metabolism model. SciSpace. [Link]

  • Caco‐2 Cells as a Model for Intestinal Absorption. Scilit. [Link]

  • Ginski, M., & Tłustochowicz, M. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2525. [Link]

  • Caco-2 Cells as a Model for Intestinal Absorption. ResearchGate. [Link]

  • PAMPA In Vitro Assay. Charnwood Discovery. [Link]

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Application Note: Leveraging tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate for Accelerated Hit Generation in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with the identification of low-molecular-weight chemical fragments (typically <300 Da) that bind with low affinity to a biological target.[2][3] These initial "hits," though weak, are often highly efficient binders relative to their small size.[4] The core principle of FBDD is that these simple fragments provide more efficient starting points for optimization. By using sensitive biophysical techniques to detect these weak interactions and structural biology to understand their binding modes, these fragments can be rationally grown, linked, or merged into potent, selective, and drug-like lead candidates.[5][6] This approach allows for a more thorough exploration of chemical space with a smaller library size and often yields leads with superior physicochemical properties.[4][5]

The Strategic Value of the Pyrazine-Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in approved drugs due to their favorable biological and physicochemical properties. The piperazine ring is a quintessential example of such a "privileged scaffold".[7] As a six-membered heterocycle with two nitrogen atoms, it is a structural cornerstone in a multitude of FDA-approved drugs targeting a wide array of diseases.[7][8][9] The piperazine moiety often improves aqueous solubility and oral bioavailability, and its two nitrogen atoms provide versatile handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[7][10]

When combined with a pyrazine ring, another important nitrogen-containing heterocycle, the resulting scaffold offers unique advantages. Pyrazine is often used as a bioisostere for other aromatic rings and its nitrogen atoms frequently serve as critical hydrogen bond acceptors, enabling strong interactions with biological targets, particularly in the hinge region of kinases.[11][12] The fusion of these two privileged scaffolds in a single fragment creates a molecule primed for effective target engagement and subsequent chemical elaboration.

Profile of a Key FBDD Building Block: tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

This application note focuses on this compound, a fragment designed to maximize the potential of an FBDD campaign. Its structure is purpose-built for discovery, combining the beneficial properties of the pyrazine-piperazine core with strategically placed functional groups that serve as vectors for rapid, structure-guided optimization.

PropertyValueRationale for FBDD
Molecular Formula C₁₃H₁₉ClN₄O₂
Molecular Weight 298.77 g/mol Adheres to the "Rule of Three" for fragments (<300 Da), increasing the probability of fitting into small binding pockets.[2]
Topological Polar Surface Area (TPSA) 55.4 ŲContributes to good cell permeability and solubility characteristics.
Key Structural Features Chloro-pyrazine, Boc-piperazineProvides two distinct and orthogonal vectors for synthetic elaboration, enabling systematic exploration of the target's binding site.

The true power of this fragment lies in its dual-handle design for chemical evolution:

  • The Chloro-Pyrazine Moiety: The chlorine atom is not merely a substituent; it is a reactive handle. It activates the pyrazine ring for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of new chemical groups to probe for additional interactions and increase potency.

  • The Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) protecting group allows for stable storage and initial screening. Upon hit confirmation, it can be readily removed to liberate a secondary amine. This amine serves as a second, independent modification site for fragment growing or linking strategies.

cluster_frag This compound cluster_vectors Key Elaboration Vectors Frag Frag Vector1 Vector 1: Chloro-Pyrazine (SₙAr Chemistry) Frag->Vector1 Growth Vector for exploring Pocket A Vector2 Vector 2: Boc-Piperazine (Deprotection & Amine Chemistry) Frag->Vector2 Growth Vector for exploring Pocket B

Fig 1. Chemical structure and key synthetic vectors.

Experimental Workflow and Protocols

A successful FBDD campaign requires a robust, multi-stage workflow to identify and validate fragment hits reliably. The process involves primary screening to identify binders, orthogonal validation to eliminate false positives, and structural biology to confirm the binding mode.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_structure Structural Elucidation cluster_chem Medicinal Chemistry QC Fragment QC (Purity, Solubility) Screen Primary Screen (e.g., SPR) QC->Screen High-Quality Fragment Validate Hit Validation (Orthogonal Assay) Screen->Validate Initial Hits Xtal X-ray Crystallography Validate->Xtal Confirmed Hits Elaborate Structure-Guided Fragment Elaboration Xtal->Elaborate Binding Mode Data Lead Lead Optimization Elaborate->Lead Potent Compounds

Fig 2. General workflow for a fragment-based drug discovery campaign.
Protocol: Fragment Quality Control (QC)

Causality: The success of any screening campaign is predicated on the quality of the compounds tested. Impurities can lead to false positives, while poor solubility can result in false negatives or aggregation artifacts. This protocol ensures the fragment is suitable for screening.

  • Purity Assessment:

    • Analyze the dry powder sample of this compound by LC-MS and ¹H NMR.

    • Acceptance Criterion: Purity should be ≥95% by UV trace at 254 nm, with the observed mass matching the expected mass [M+H]⁺. NMR spectrum should be consistent with the proposed structure.

  • Solubility Assessment:

    • Prepare a 100 mM stock solution in 100% DMSO. Visually inspect for complete dissolution.

    • Prepare a 1 mM solution in the final aqueous assay buffer (e.g., PBS, pH 7.4, with 1% DMSO).

    • Incubate for 1 hour at room temperature.

    • Acceptance Criterion: The solution must be clear by visual inspection and show no signs of precipitation or light scattering when measured by dynamic light scattering (DLS).

Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[13][14] It provides real-time kinetic and affinity data, which helps in prioritizing hits.[15] This protocol is designed to identify fragments that bind specifically to the target protein immobilized on a sensor chip.

  • Materials:

    • SPR instrument (e.g., Biacore T200).

    • Sensor Chip (e.g., CM5 series).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Target protein (>95% purity).

    • Screening buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 2% DMSO.

    • Fragment stock: 100 mM in 100% DMSO.

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., 8000-10000 Response Units, RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Screening Execution:

    • Dilute the fragment stock to a final concentration of 200 µM in the screening buffer.

    • Inject the fragment solution over the reference and target flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis and Hit Triage:

    • Process the raw sensorgrams using the instrument's software (double referencing).

    • A binding response significantly above the noise threshold (e.g., >3 standard deviations of buffer responses) is considered an initial hit.

    • Hits should exhibit a concentration-dependent binding response.

    • Self-Validation: True binders should display a rectangular-shaped sensorgram characteristic of a specific interaction, whereas non-specific binders or aggregates often show irregular or non-saturating binding curves.[13]

Fragment IDConc. (µM)Observed Response (RU)Binding ProfileHit Status
TBCPPC-01 20045.2Rectangular, Fast-on/Fast-offConfirmed Hit
Control Cmpd A2001.5Noisy BaselineNon-binder
Control Cmpd B20088.1Irregular, rising baselineNon-specific binder
Protocol: Hit Validation by X-ray Crystallography

Causality: While SPR confirms binding, X-ray crystallography provides the definitive proof of interaction by visualizing the fragment's binding site and pose at atomic resolution.[16][17] This structural information is indispensable for the subsequent structure-based drug design phase.[18][19]

  • Protein Crystal Preparation:

    • Generate high-quality crystals of the target protein using established crystallization conditions (e.g., via vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing 10-50 mM of this compound dissolved in a cryo-protectant solution compatible with the protein crystals. The high concentration is necessary due to the fragment's expected low affinity.[16]

    • Transfer protein crystals into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically to allow fragment diffusion without compromising crystal integrity.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[18]

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density map (Fo-Fc map) for unambiguous density corresponding to the bound fragment.

  • Analysis and Interpretation:

    • Self-Validation: A clear, well-defined electron density that perfectly fits the fragment's shape and is surrounded by relevant protein residues confirms a true binding event. Poor or ambiguous density may indicate low occupancy or a false positive.

    • Analyze the specific protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts) to understand the basis of binding affinity.

From Fragment Hit to Lead Candidate: A Structure-Guided Elaboration Strategy

With a confirmed binding mode from crystallography, the fragment this compound transitions from a simple hit to a powerful starting point for lead generation. The structural data reveals which vectors on the fragment are pointing towards solvent-exposed regions or unoccupied sub-pockets of the binding site.

Elaboration cluster_path1 Path A: Chloro-Pyrazine Vector cluster_path2 Path B: Piperazine Vector Start Fragment Hit in Binding Site (X-ray Structure) SNAr SₙAr Reaction (Displace Cl) Start->SNAr Deprotect Boc Deprotection (Liberate Amine) Start->Deprotect Grow1 Introduce new functional groups (e.g., amines, phenols) to engage with sub-pocket A SNAr->Grow1 Potent Potent Lead Compound Grow1->Potent Grow2 Amide coupling or Reductive amination to extend into sub-pocket B Deprotect->Grow2 Grow2->Potent

Fig 3. Dual elaboration pathways from the validated fragment hit.

Scenario: Imagine the crystal structure reveals the chlorine atom is oriented towards a small, hydrophobic pocket, while the Boc-protected piperazine is pointing towards a channel containing a key aspartate residue.

  • Elaboration via Vector 1 (Chloro-Pyrazine): A medicinal chemist would perform an SₙAr reaction to replace the chlorine with small alkylamines or anilines to fill the hydrophobic pocket, aiming to increase van der Waals interactions and potency.

  • Elaboration via Vector 2 (Piperazine): The Boc group would be removed, and the resulting free amine would be coupled with various carboxylic acids (via amide bond formation) to introduce groups capable of forming a salt bridge with the target aspartate residue, significantly enhancing binding affinity.

Conclusion

This compound is not merely a chemical reagent but a strategically designed tool for fragment-based drug discovery. Its adherence to the principles of fragment design, combined with the inherent value of the pyrazine-piperazine scaffold, makes it a high-value starting point. The presence of two orthogonal, synthetically tractable vectors for elaboration allows for a systematic and structure-guided exploration of a target's binding site. By following robust biophysical and structural biology protocols as outlined, researchers can leverage this fragment to significantly accelerate the journey from an initial, low-affinity hit to a potent, optimized lead candidate.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Gill, A. L., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 414–426. [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Rees, D. C., et al. (2007). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 2(5), 693-709. [Link]

  • Cianci, M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Journal of Medicinal Chemistry, 57(16), 6979–6988. [Link]

  • Drug Discovery Pro. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

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  • Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 12(5), 668-75. [Link]

  • Lindgren, M. T., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

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  • Peng, C., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

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  • Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery? Retrieved from [Link]

  • University of Dundee. (n.d.). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]

  • Biosynce. (2024). What are the applications of pyrazine derivatives? Retrieved from [Link]

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  • Liu, Y., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. [Link]

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Application Note: Synthetic Strategies for the Functionalization of the Piperazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2][3] Its six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions confers a unique combination of properties. These include improved aqueous solubility and bioavailability, the ability to serve as both hydrogen bond donors and acceptors, and a rigid conformational framework that can be fine-tuned to optimize interactions with biological targets.[4][5][6] Consequently, piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and antipsychotic properties.[7][8][9]

Despite its prevalence, the synthetic utility of piperazine is often centered on N-substitution, with over 80% of piperazine-containing drugs featuring functionalization exclusively at the nitrogen atoms.[1][10] This guide provides an in-depth exploration of the primary synthetic routes for N-functionalization, offering field-proven insights and detailed protocols for researchers aiming to leverage this versatile scaffold in drug discovery and development.

The Core Challenge: Controlling Selectivity

The symmetrical nature of the parent piperazine molecule presents a primary synthetic hurdle: achieving selective mono-functionalization versus di-functionalization. The two secondary amine groups have similar reactivity, often leading to mixtures of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.

Key strategies to achieve mono-substitution include:

  • Using a large excess of piperazine: This statistical approach ensures the electrophile is more likely to react with an unreacted piperazine molecule than a mono-substituted one.[11]

  • Mono-protection: Employing a protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen allows for selective functionalization of the other, followed by deprotection.[12]

  • In situ mono-protonation: Using one equivalent of acid (e.g., in acetic acid) deactivates one nitrogen as the salt, allowing the other to react selectively.[13]

For unsymmetrically substituted piperazines, the challenge shifts to regioselectivity —controlling which of the two non-equivalent nitrogen atoms reacts. This is typically governed by steric and electronic factors of the existing substituent and the incoming electrophile.

Key Synthetic Strategies for N-Functionalization

The following sections detail the most robust and widely adopted methods for modifying the piperazine ring.

N-Arylation: Forging the C-N Aryl Bond

The N-aryl piperazine motif is a critical pharmacophore in numerous CNS-active and oncology drugs.[14][15] Palladium- and copper-catalyzed cross-coupling reactions are the premier methods for its construction.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[14][16] It has become the gold standard for N-arylation due to its broad substrate scope, functional group tolerance, and generally high yields.[15][17]

Causality of Experimental Choices:

  • Catalyst System: The reaction's success hinges on the choice of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand.[14] Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands are crucial. They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.

  • Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice for its strong basicity and compatibility with the catalytic system. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more reactive aryl halides.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and base.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This protocol describes a representative coupling of an aryl bromide with N-Boc-piperazine.

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium catalyst, 0.02 equiv)

  • XPhos (Ligand, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, N-Boc-piperazine, NaOtBu, and a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • In a separate vial under an inert atmosphere, add the Pd₂(dba)₃ and XPhos ligand.

  • Add anhydrous toluene to the Schlenk flask via syringe, followed by the catalyst/ligand mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and quench carefully with water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine.[14][18]

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[19] While often requiring harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for electron-deficient aryl halides and in large-scale industrial synthesis.[19][20][21][22] Modern protocols have improved the reaction's utility by using soluble copper(I) salts (e.g., CuI) and adding ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to stabilize the copper catalyst and facilitate the reaction at lower temperatures.

Table 1: Comparison of N-Arylation Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky phosphines (XPhos, RuPhos)Diamines, Phenanthrolines
Reaction Temp. 80 - 120 °C120 - 210 °C (classical), lower with modern ligands
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Good for activated Ar-I, Ar-Br
Functional Groups High toleranceModerate tolerance
Key Advantage High versatility and efficiencyLower catalyst cost, effective for specific substrates
N-Alkylation: Introducing Aliphatic Groups

N-alkylation is a fundamental transformation for modifying the piperazine core.

This method involves the direct reaction of piperazine with an alkyl halide (or sulfonate). Controlling the mono- to di-alkylation ratio is the primary challenge. Using a large excess of piperazine or in situ mono-protonation can favor the desired mono-alkylated product.[12][23] Microwave-assisted protocols have been shown to accelerate this reaction, often in aqueous media, providing a greener alternative.[24]

Protocol 2: Microwave-Assisted Mono-N-Alkylation of Piperazine

Materials:

  • Piperazine (4.0 equiv)

  • Alkyl Bromide (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile or DMF

Procedure:

  • In a 10 mL microwave reaction vial, combine piperazine, the alkyl bromide, and K₂CO₃.

  • Add the solvent (e.g., 5 mL of acetonitrile).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup to separate the mono-alkylated product from excess piperazine. Purify further by chromatography if necessary.

Reductive amination is an alternative, often milder method for N-alkylation that avoids the potential for over-alkylation and the formation of quaternary ammonium salts.[11] The reaction proceeds in two steps: the formation of an iminium ion between a mono-substituted piperazine and an aldehyde or ketone, followed by in situ reduction with a mild reducing agent.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent. It is mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the intermediate iminium ion. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.[25]

N-Acylation and N-Sulfonylation

Introducing electron-withdrawing acyl or sulfonyl groups is a common strategy to modulate the basicity of the piperazine nitrogens and create key intermediates for further functionalization.

This reaction involves treating piperazine with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[26] Selective mono-acylation can be achieved by slow, dropwise addition of the acylating agent to a solution of piperazine at low temperatures.[27]

Similarly, sulfonamides are readily formed by reacting piperazine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base.[28][29] This reaction is often high-yielding and provides a stable, protected piperazine that can be used in subsequent reactions.

Protocol 3: Chemoselective Mono-Sulfonylation in Acetic Acid

This protocol leverages in situ mono-protonation to achieve selectivity.

Materials:

  • Piperazine (1.0 equiv, 100 mmol)

  • Glacial Acetic Acid (80 mL)

  • Benzenesulfonyl chloride (1.02 equiv, 102 mmol)

Procedure:

  • Dissolve piperazine in glacial acetic acid at 40 °C in a round-bottom flask.

  • Cool the solution to room temperature.

  • Add the benzenesulfonyl chloride dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify to pH 9-10 with a cold aqueous NaOH solution.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Recrystallize or purify by column chromatography to yield the pure 1-(phenylsulfonyl)piperazine.

Advanced Strategies: Direct C-H Functionalization

While N-functionalization is dominant, direct C-H functionalization of the piperazine ring is an emerging field that offers novel pathways to structural diversity.[1][10] These advanced methods, often employing photoredox or transition-metal catalysis, allow for the introduction of aryl, vinyl, and alkyl groups directly onto the carbon backbone of the ring, opening up previously inaccessible chemical space.[2][3] These reactions are mechanistically distinct and provide powerful tools for late-stage functionalization in complex molecule synthesis.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Reagents (Aryl Halide, Piperazine, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) prep->inert cat_add 3. Add Catalyst/Ligand & Anhydrous Solvent inert->cat_add heat 4. Heat & Stir (80-120 °C) cat_add->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Extraction & Wash quench->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Functionalization_Decision_Tree start Desired Functionalization? sub_type Substituent Type? start->sub_type aryl Aryl Group sub_type->aryl Aryl alkyl Alkyl Group sub_type->alkyl Alkyl acyl_sulfonyl Acyl / Sulfonyl Group sub_type->acyl_sulfonyl Acyl/ Sulfonyl method_aryl Reaction Conditions? aryl->method_aryl method_alkyl Reaction Conditions? alkyl->method_alkyl method_acyl Acylation or Sulfonylation acyl_sulfonyl->method_acyl buchwald Broad Scope / Mild Cond. -> Buchwald-Hartwig method_aryl->buchwald Versatility ullmann Activated Substrate / Cost -> Ullmann Condensation method_aryl->ullmann Specific Cases direct_alk Simple Substrate -> Direct Alkylation method_alkyl->direct_alk From Halide reductive_am Aldehyde/Ketone Substrate -> Reductive Amination method_alkyl->reductive_am From Carbonyl acyl_reagent Use Acyl Chloride or Sulfonyl Chloride method_acyl->acyl_reagent

Caption: Decision tree for selecting a piperazine N-functionalization strategy.

References

  • The medicinal chemistry of piperazines: A review - Scilit. (URL: )
  • The medicinal chemistry of piperazines: A review - PubMed. (URL: [Link])

  • The Significance of Piperazine Deriv
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  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (URL: [Link])

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (URL: [Link])

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  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (URL: [Link])

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  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. (URL: [Link])

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  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (URL: [Link])

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Application Notes and Protocols for Analytical HPLC in Purity Assessment of Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromatographic Imperative in Drug Discovery

In the landscape of pharmaceutical development, the synthesis of novel chemical entities represents the dawn of potential therapeutic breakthroughs. However, the journey from a promising molecule to a viable drug candidate is contingent upon a rigorous understanding of its purity. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this critical assessment.[1][2][3] Its prowess in separating, identifying, and quantifying compounds makes it indispensable for ensuring the quality and safety of synthesized derivatives.[2][3]

This guide, born from extensive field experience, eschews a rigid, one-size-fits-all approach. Instead, it provides a strategic framework for developing and implementing robust HPLC methods tailored to the unique challenges presented by novel synthesized derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system built on sound scientific principles.

Part 1: Foundational Principles of HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process aimed at creating a procedure that can accurately and precisely measure the analyte of interest, free from interference from impurities, degradation products, and other matrix components.[4][5]

Understanding the Analyte: The First Cornerstone

Before a single vial is prepared, a thorough understanding of the synthesized derivative's physicochemical properties is paramount. This foundational knowledge will guide every subsequent decision in method development.

  • Solubility: The analyte's solubility in various solvents will dictate the initial choice of mobile phase and sample diluent. A common pitfall is choosing a diluent in which the compound is poorly soluble, leading to inaccurate quantification and potential precipitation on the column.

  • Polarity: The polarity of the molecule is a key determinant in selecting the appropriate chromatographic mode (e.g., reversed-phase, normal-phase).[6][7] For most small organic molecules encountered in drug discovery, reversed-phase HPLC is the dominant mode, utilizing a non-polar stationary phase and a polar mobile phase.[8][9]

  • pKa: The acid dissociation constant (pKa) is critical for ionizable compounds. The pH of the mobile phase must be controlled to ensure consistent retention and peak shape.[6][8][10] A general rule of thumb is to maintain the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single, non-ionized or fully ionized state.

The Anatomy of Separation: Column and Mobile Phase Selection

The heart of the HPLC system is the column, where the separation of the analyte from its impurities occurs.[7] The mobile phase, the solvent that carries the sample through the column, works in concert with the stationary phase to achieve this separation.[6]

For the purity assessment of synthesized derivatives, reversed-phase columns are the workhorses of the industry.[9]

Stationary Phase Characteristics & Typical Applications
C18 (Octadecylsilane) The most common and versatile reversed-phase packing.[9] Offers high hydrophobicity and is suitable for a wide range of non-polar to moderately polar compounds.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. Useful for analytes that are too strongly retained on a C18 column.
Phenyl Provides alternative selectivity due to π-π interactions with aromatic analytes. Can be beneficial for separating compounds with aromatic rings.
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. Less hydrophobic than C18 or C8.

Expert Insight: For initial screening of a new derivative with unknown impurity profiles, a C18 column is the logical starting point due to its broad applicability.

The mobile phase composition is a powerful tool for optimizing separation.[6] In reversed-phase HPLC, it typically consists of an aqueous component (often with a buffer) and an organic modifier.[6][11]

  • Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[6][8][11] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths.[10][11] A useful rule of thumb in reversed-phase liquid chromatography (RPLC) is that a 10% decrease in the organic solvent in the mobile phase results in an approximately 3-fold increase in retention time.[12]

  • Aqueous Phase and pH Control: For ionizable compounds, buffering the aqueous phase is crucial for reproducible retention times and symmetrical peak shapes.[10][12] Phosphate and acetate buffers are commonly used.[11] The pH of the buffered mobile phase should be adjusted before the addition of the organic solvent.[10][12] A buffer concentration of 10-50 mM is generally sufficient for most applications.[10][12]

Part 2: Protocol for Generic HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for purity assessment.

Initial Screening and Feasibility

Objective: To establish initial chromatographic conditions that retain the main peak and provide a preliminary indication of the impurity profile.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV, Diode Array Detector (DAD) scanning from 200-400 nm.[13][14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized derivative in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Causality: A broad gradient is employed to ensure elution of both polar and non-polar impurities. The DAD allows for the determination of the optimal detection wavelength for the main compound and all impurities.

Method Optimization: Fine-Tuning for Resolution

Objective: To optimize the separation of the main peak from all impurities.

Workflow Diagram:

Caption: Iterative process for HPLC method optimization.

Protocol Steps:

  • Gradient Adjustment: If critical pairs (peaks with resolution < 1.5) are observed, flatten the gradient around the elution time of these peaks to improve separation.

  • Organic Modifier Selection: If resolution is still inadequate, substitute acetonitrile with methanol or vice-versa. This can alter the selectivity of the separation.

  • pH Adjustment: For ionizable compounds, systematically adjust the mobile phase pH to influence the retention and selectivity of acidic or basic impurities.

  • Temperature Optimization: Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially altered selectivity.

Part 3: Ensuring Method Specificity: Forced Degradation Studies

A crucial aspect of a stability-indicating method is its ability to separate the drug substance from its degradation products.[4][5] Forced degradation studies, or stress testing, are performed to generate these degradation products and demonstrate the method's specificity.[4][5][15][16]

Objective: To intentionally degrade the sample and confirm that all degradation products are resolved from the main peak.

Typical Stress Conditions:

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C) for several hours.To induce acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60 °C) for several hours.To induce base-catalyzed degradation.
Oxidation 3% H₂O₂, room temperature for several hours.To induce oxidative degradation.
Thermal Degradation Dry heat (e.g., 105 °C) for several days.To assess thermal stability.
Photodegradation Expose to UV and visible light (ICH Q1B guidelines).To assess light sensitivity.

Protocol:

  • Prepare a stock solution of the synthesized derivative.

  • Subject aliquots of the stock solution to the various stress conditions outlined in the table above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the working concentration.

  • Analyze the stressed samples using the optimized HPLC method.

  • A control sample, unexposed to stress, should be analyzed alongside the stressed samples.[15]

Data Evaluation: The goal is to achieve 5-20% degradation of the main compound.[15][17] The chromatograms of the stressed samples should show that all degradation peaks are well-resolved from the main peak.

Part 4: The Power of the Diode Array Detector: Peak Purity Analysis

Even with good chromatographic resolution, the possibility of co-eluting peaks exists. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is an invaluable tool for assessing peak purity.[13][14][18][19][20] It acquires absorbance data across a wide range of UV-visible wavelengths simultaneously.[13][14]

Principle: If a chromatographic peak represents a single, pure compound, the UV-Vis spectra taken at different points across the peak (upslope, apex, and downslope) should be identical.[21] Most chromatography data systems (CDS) have algorithms to calculate a "purity angle" or "purity index" based on the comparison of these spectra.[18]

Workflow for Peak Purity Assessment:

Peak_Purity_Workflow Acquire_Data Acquire Data with DAD/PDA Select_Peak Select Peak of Interest Acquire_Data->Select_Peak Extract_Spectra Extract Spectra across the Peak (Upslope, Apex, Downslope) Select_Peak->Extract_Spectra Compare_Spectra Compare Spectra (Calculate Purity Angle/Index) Extract_Spectra->Compare_Spectra Purity_Threshold Compare to Purity Threshold Compare_Spectra->Purity_Threshold Pure Peak is Spectrally Pure Purity_Threshold->Pure Angle < Threshold Impure Peak is Impure (Co-elution) Purity_Threshold->Impure Angle > Threshold

Caption: Workflow for assessing peak purity using a DAD.

Interpretation: A purity angle that is less than the purity threshold indicates that the peak is spectrally pure. A value greater than the threshold suggests the presence of a co-eluting impurity. It is crucial to perform peak purity analysis on the main peak in all stressed samples from the forced degradation study.[15]

Part 5: Quantifying Purity: Calculations and Reporting

Once a suitable method has been developed and validated, it can be used to determine the purity of newly synthesized batches.

Area Normalization

The most straightforward method for calculating purity is area normalization.[21]

Formula:

% Purity = (Area of the main peak / Total area of all peaks) x 100[21]

Caveat: This method assumes that the main compound and all impurities have the same response factor (i.e., they absorb the same amount of light at the detection wavelength for a given concentration). This is often not the case and can lead to inaccurate results.[22][23]

Purity by External Standard

A more accurate method involves the use of a reference standard of known purity.

Protocol:

  • Prepare a standard solution of the reference material at a known concentration.

  • Prepare a sample solution of the synthesized derivative at approximately the same concentration.

  • Inject both solutions and determine the peak areas.

Calculation:

  • Calculate the Response Factor (RF) of the standard: RF = Area of standard peak / Concentration of standard

  • Calculate the concentration of the analyte in the sample solution: Concentration in sample = Area of sample peak / RF

  • Calculate the % Purity: % Purity = (Concentration in sample / Prepared concentration of sample) x 100

Part 6: Method Validation According to ICH Q2(R1)

Before an HPLC method can be used for routine purity testing in a regulated environment, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.[24][25][26][27]

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Main peak is resolved from all impurity and degradation peaks (Resolution > 1.5). Peak purity of the main peak passes.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.% Recovery of spiked samples is within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Part 7: Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise during routine analysis.

Problem Potential Causes Troubleshooting Steps
High Backpressure Column blockage, salt precipitation, clogged inlet frits.[28]Flush the column with a strong solvent; backflush the column; check for blockages in the system.[28]
Retention Time Drift Changes in mobile phase composition, column degradation, inconsistent flow rate.[29][30]Prepare fresh mobile phase; ensure proper column equilibration; check the pump for leaks or malfunctions.[29][30]
Poor Peak Shape (Tailing or Fronting) Column contamination, incompatible sample solvent, column overload.[31]Clean or replace the column; dissolve the sample in the mobile phase; reduce the injection volume.[31]
Baseline Noise or Drift Contaminated solvents, detector lamp issues, temperature instability.[28]Use high-purity solvents; check detector lamp performance; ensure stable column and mobile phase temperature.[28]

Conclusion: A Commitment to Quality

The purity assessment of synthesized derivatives is not merely a procedural step; it is a fundamental pillar of drug development that directly impacts patient safety and therapeutic efficacy. The application of robust, well-developed, and validated HPLC methods is non-negotiable. By embracing a scientific, causality-driven approach to method development, as outlined in this guide, researchers and scientists can ensure the integrity of their data and contribute to the advancement of safe and effective medicines.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
  • Welch Materials. (2025).
  • Phenomenex. (2025).
  • LCGC International. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
  • Epshtein, N. A. (n.d.). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).
  • European Pharmaceutical Review. (2022). Guide: HPLC columns selection guide.
  • Stahl, M. (n.d.).
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • Torontech. (2024).
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • LCGC International. (2024).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020).
  • A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Forced degradation as an integral part of HPLC stability-indic
  • How to calculate the percentage purity using the HPLC? (2013).
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ICH Q2(R1)
  • How to calculate chrom
  • How to design a purity test using HPLC. (2012).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Altabrisa Group. (2025).
  • Millennial Scientific. (2025).
  • AMSbiopharma. (2025).
  • Almac. (n.d.). Analytical method development for synthetic peptide for purity and impurities content by UHPLC.
  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Autom
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). African Journal of Biomedical Research.
  • Analytical Method Development by High Performance Liquid Chromatography. (n.d.). IJTSRD.40.

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Troubleshooting & Optimization

Technical Support Center: Scaling the Synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. This molecule is a critical building block in the development of various pharmacologically active agents, making its efficient and scalable synthesis a priority for researchers and drug development professionals.[1][2] The coupling of 2,3-dichloropyrazine with N-Boc-piperazine, while straightforward on paper, presents several challenges during scale-up, including regioselectivity control, impurity management, and process safety.

This guide is structured to address the most common issues encountered in the field. We will move from high-level strategic considerations to specific, actionable troubleshooting protocols. Our goal is to provide you with the causal understanding and practical tools necessary to overcome these hurdles, ensuring a robust and reproducible process.

Section 1: Synthetic Strategy Overview

The primary and most industrially viable route for synthesizing the target molecule is a direct Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates the displacement of a chloride by the secondary amine of N-Boc-piperazine.[3][4]

An alternative approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5][6] While highly effective, the cost of the palladium catalyst and specialized ligands, along with the stringent requirements for removing metal residues from the final product, often make SNAr the preferred method for large-scale production.[7][8] This guide will therefore focus on the challenges of the SNAr pathway.

Synthetic_Scheme cluster_reactants Reactants cluster_product Product & By-product r1 2,3-Dichloropyrazine p1 This compound (Desired Mono-adduct) r1->p1 + Boc-piperazine (r2) Base, Solvent, ΔT r2 tert-butyl piperazine-1-carboxylate (Boc-piperazine) bp1 2,3-bis(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine (Di-substituted By-product) p1->bp1 + Boc-piperazine (r2) Harsh Conditions

Caption: General SNAr reaction scheme showing the formation of the desired product and the common di-substituted by-product.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most pressing questions our team receives from scientists scaling this synthesis.

Q1: My reaction stalls, resulting in low yield and significant unreacted 2,3-dichloropyrazine. What's causing this and how can I fix it?

A1: This is a classic issue of insufficient reaction activation or poor process conditions. The causality can be traced to several factors:

  • Insufficient Temperature: The SNAr reaction on dichloropyrazine requires thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity in the Meisenheimer intermediate.[4] Lab-scale reactions in high-boiling solvents like DMSO or DMF often run at 80-120 °C. On scale-up, inefficient heat transfer can lead to a lower actual internal temperature than the jacket temperature suggests.

  • Incorrect Base Selection: A suitable base is required to neutralize the HCl generated in situ. Without it, the piperazine starting material becomes protonated and non-nucleophilic. Weak, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are preferred. Stronger bases like NaH or NaOtBu can promote side reactions.

  • Poor Solubility: At larger scales, ensuring all reagents, particularly the base, are sufficiently soluble or well-suspended is critical. If the base is not accessible, the reaction will halt. Consider a solvent system that provides better solubility for all components, or improve agitation.

  • Moisture Content: Excessive water in the reagents or solvent can hydrolyze the Boc-protecting group, especially at elevated temperatures, though this is less common than other issues.

Troubleshooting Steps:

  • Verify Internal Temperature: Use a calibrated internal temperature probe. Do not rely solely on the reactor jacket setpoint.

  • Optimize Base and Solvent: Create a small screening matrix to test different bases and solvents. See the protocol in Section 3 for guidance.

  • Improve Agitation: Ensure the reactor's overhead stirrer is providing adequate mixing to keep solids suspended and maintain thermal homogeneity.

Q2: I'm consistently forming 10-20% of the di-substituted by-product, which is very difficult to remove. How can I improve mono-selectivity?

A2: This is the most critical challenge in scaling this process. The second substitution is often faster than the first because the initial piperazine substituent acts as an electron-donating group, activating the remaining chlorine atom for further substitution.

  • Causality - Stoichiometry and Concentration: Le Châtelier's principle is at play. An excess of Boc-piperazine will inevitably drive the reaction toward the di-substituted product. High concentrations of reactants can also increase the frequency of collisions leading to the second addition.

Strategies for Maximizing Mono-substitution:

StrategyMechanism of ActionScale-Up Consideration
Use 2,3-Dichloropyrazine as Excess Reagent Limits the availability of the nucleophile (Boc-piperazine) needed for the second substitution.Cost-effective, but requires efficient removal of unreacted dichloropyrazine during workup (e.g., via distillation or extraction).
Slow Addition of Nucleophile Maintains a low instantaneous concentration of Boc-piperazine in the reactor, starving the reaction of the reagent needed for the second addition.Requires a programmable addition pump and careful monitoring. This is a highly effective and common industrial strategy.
Lower Reaction Temperature The activation energy for the second substitution is often slightly different from the first. Lowering the temperature can disproportionately slow the second reaction.May require longer reaction times to achieve full conversion of the limiting reagent.

Q3: My purification by column chromatography is not viable at a multi-kilogram scale. What are my options?

A3: Relying on chromatography for bulk purification is a common pitfall of unoptimized processes. The key is to control the impurity profile in the reaction itself. However, for material that is already produced, a robust crystallization or extraction procedure is necessary.

  • Causality - Polarity: The desired mono-adduct and the di-substituted by-product often have very similar polarities, making chromatographic separation difficult and solvent-intensive. The unreacted 2,3-dichloropyrazine is non-polar and easily removed.

Purification Alternatives:

  • Recrystallization: This is the most effective and scalable method. It relies on finding a solvent system where the desired product has high solubility at elevated temperatures but poor solubility at room temperature, while impurities remain in the mother liquor.

  • Slurry Wash: If a suitable recrystallization solvent cannot be found, suspending the crude solid in a solvent where the impurities are soluble but the product is not can effectively wash the material.

  • Acid-Base Extraction: While both piperazine nitrogens in the di-substituted product are sterically hindered, there might be a pKa difference large enough to allow for a selective acidic extraction, though this is often challenging.

Q4: I'm seeing significant batch-to-batch variability in reaction time and impurity profile. What should I investigate?

A4: Inconsistent results on scale-up almost always point to uncontrolled process parameters that were negligible at the bench.

  • Causality - Physical Processes:

    • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. An exotherm that was easily managed in a 1L flask could lead to a dangerous temperature spike in a 100L reactor, promoting side reactions.

    • Mass Transfer (Mixing): Inadequate agitation can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent impurity formation.

    • Reagent Quality: The purity and water content of starting materials and solvents can vary between batches from suppliers. Always use materials with a consistent and verified specification.

Investigation Workflow:

Troubleshooting_Variability Start Batch-to-Batch Variability Observed Check1 Review Raw Material COAs (Purity, Water Content) Start->Check1 Check2 Analyze Reactor Data (Temp Profile, Agitation Speed) Start->Check2 Check3 Sample Reaction In-Process (IPC Analysis at set intervals) Start->Check3 Decision Isolate Variable Check1->Decision Check2->Decision Check3->Decision Action1 Qualify New Reagent Batch Decision->Action1 Reagent Quality Issue Action2 Model Thermal Profile & Adjust Heating/Cooling Ramp Decision->Action2 Heat Transfer Issue Action3 Modify Agitation or Baffle System Decision->Action3 Mass Transfer Issue End Consistent Process Achieved Action1->End Action2->End Action3->End

Caption: A logical workflow for diagnosing the root cause of batch-to-batch inconsistency in a scale-up process.

Q5: What are the primary safety hazards I need to manage when scaling this synthesis?

A5: Proactive safety management is paramount. The key hazards are associated with the starting materials and the reaction itself.

  • 2,3-Dichloropyrazine: This compound is classified as harmful if swallowed and is a skin, eye, and respiratory irritant.[9][10][11][12] On a large scale, this mandates the use of closed-system transfers, local exhaust ventilation, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[9][10]

  • Reaction Exotherm: The SNAr reaction is exothermic. While manageable at the lab scale, this heat release can be significant in a large reactor. A failure in cooling systems could lead to a thermal runaway, causing a rapid increase in pressure and potential reactor failure. A reaction calorimetry study is strongly recommended before scaling beyond a pilot plant level to understand the thermal profile.

  • Base Handling: Bases like potassium carbonate can generate fine, irritating dust. Stronger bases like NaOtBu are corrosive and highly reactive with water. Ensure proper handling procedures are in place.

Section 3: Experimental Protocols

Protocol 1: Lab-Scale Synthesis Optimized for Mono-selectivity (100g Scale)

This protocol is a starting point and should be adapted based on your specific equipment and safety procedures.

Reagents:

  • 2,3-Dichloropyrazine (1.1 eq.)

  • tert-butyl piperazine-1-carboxylate (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

Procedure:

  • Reactor Setup: Equip a suitable jacketed reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the system is inerted.

  • Charge Reagents: Charge 2,3-dichloropyrazine, K₂CO₃, and DMF to the reactor. Begin stirring to form a slurry.

  • Heating: Heat the mixture to 85-90 °C (internal temperature).

  • Controlled Addition: Dissolve the tert-butyl piperazine-1-carboxylate in a minimal amount of anhydrous DMF. Add this solution to the reactor via an addition funnel or pump over 2-4 hours. This slow addition is critical for selectivity.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 6-12 hours after the addition is finished.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (K₂CO₃, KCl). Wash the filter cake with DMF or another suitable solvent like ethyl acetate.

    • Transfer the filtrate to a larger vessel and add water slowly to precipitate the crude product.

    • Stir the resulting slurry for 1-2 hours, then collect the solid by filtration.

    • Wash the crude product cake thoroughly with water to remove residual DMF.

  • Drying: Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

Solvent Screening: The goal is to find a solvent or solvent system that meets the criteria described in Q3. A good starting point for screening is a matrix of polar and non-polar solvents.

Solvent SystemTypical Ratio (v/v)Observation
Isopropanol (IPA) / Water9:1 to 7:3Often effective for precipitating organic molecules while keeping polar impurities dissolved.
Ethyl Acetate / Heptane1:1 to 1:5Good for compounds of intermediate polarity.
Acetonitrile (MeCN)N/ACan provide sharp melting points and good crystal form.
TolueneN/AEffective for less polar compounds.

General Recrystallization Procedure:

  • Place the crude, dry solid in a clean reactor.

  • Add the minimum amount of the chosen hot solvent (e.g., 80% IPA) required to fully dissolve the solid at reflux.

  • Once fully dissolved, slowly cool the solution. Controlled cooling is key to forming pure, easily filterable crystals. A typical cooling profile is 10-20 °C per hour.

  • Hold at the final temperature (e.g., 0-5 °C) for several hours to maximize yield.

  • Filter the purified product, wash the cake with a small amount of cold solvent, and dry under vacuum.

References

  • Safety Data Sheet: 2,3-Dichloro pyrazine. (2022).
  • 2,3-Dichloropyrazine Safety Data Sheet. (2018). Synerzine.
  • SAFETY DATA SHEET - 2,3-Dichloropyrazine. (2010). Thermo Fisher Scientific.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
  • SAFETY DATA SHEET - 2,3-Dichloropyrazine. (2010). Fisher Scientific.
  • Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine. (2025). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.
  • Nucleophilic aromatic substitutions. (2019). YouTube.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

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identifying byproducts in the synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the synthesis, which typically involves the reaction of 2,3-dichloropyrazine with N-Boc-piperazine.

Q1: My post-reaction analysis (TLC, LC-MS) shows several unexpected spots/peaks. What are the most likely byproducts I should be looking for?

A1: This is the most frequent challenge. The formation of byproducts in this SNAr reaction is often predictable and stems from four primary alternative pathways. The most common impurities are:

  • Di-substituted Pyrazine Byproduct: tert-butyl 4,4'-(pyrazine-2,3-diyl)bis(piperazine-1-carboxylate)

  • Di-substituted Piperazine Byproduct: 1,4-bis(3-chloropyrazin-2-yl)piperazine

  • Boc-Deprotected Impurity: 1-(3-chloropyrazin-2-yl)piperazine

  • Hydrolysis Byproduct: tert-butyl 4-(3-hydroxypyrazin-2-yl)piperazine-1-carboxylate

Understanding the mechanism of formation for each is key to their mitigation.

Q2: I've isolated a byproduct with a mass that corresponds to the addition of two Boc-piperazine units. How did this happen and how can I prevent it?

A2: You have likely formed the di-substituted pyrazine byproduct.

  • Causality: This occurs when a second molecule of N-Boc-piperazine displaces the remaining chlorine atom on the pyrazine ring of your desired product. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack.[1][2] While the first substitution is generally rapid, the second substitution can occur if reaction conditions are too harsh or if there is a significant excess of the N-Boc-piperazine nucleophile.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Avoid using a large excess of N-Boc-piperazine. A stoichiometry of 1.0 to 1.1 equivalents of N-Boc-piperazine relative to 2,3-dichloropyrazine is recommended.

    • Reaction Monitoring: Closely monitor the reaction's progress via TLC or LC-MS. The goal is to stop the reaction as soon as the 2,3-dichloropyrazine starting material is consumed to minimize the formation of the di-substituted product.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures will accelerate the second, less favorable substitution.

// Nodes DCP [label="2,3-Dichloropyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; BocPip [label="N-Boc-piperazine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(tert-butyl 4-(3-chloropyrazin-2-yl)\npiperazine-1-carboxylate)", fillcolor="#E6F4EA", fontcolor="#202124"]; DiSub [label="Di-substituted Pyrazine\nByproduct", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges {DCP, BocPip} -> Product [label="SNAr Reaction 1\n(Desired Pathway)"]; {Product, BocPip} -> DiSub [label="SNAr Reaction 2\n(Excess Boc-piperazine\nor High Temp.)", color="#EA4335"]; } axdot Figure 1: Pathway for the formation of the di-substituted pyrazine byproduct.

Q3: My analysis shows a byproduct that seems to lack the Boc protecting group. Why did this occur?

A3: This is the result of premature deprotection of the tert-butyloxycarbonyl (Boc) group.

  • Causality: The SNAr reaction generates one equivalent of hydrochloric acid (HCl) for each substitution. If the base used in the reaction (e.g., K₂CO₃, DIPEA) is not strong enough, present in sufficient quantity, or if the reaction mixture is worked up under acidic conditions, the acid-labile Boc group will be cleaved.[3][4] This generates the free secondary amine, 1-(3-chloropyrazin-2-yl)piperazine.

  • Troubleshooting & Prevention:

    • Base Selection: Use at least two equivalents of a suitable base to neutralize the generated HCl. An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.

    • Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can facilitate the acidic hydrolysis.

    • Controlled Workup: During the workup, quench the reaction with a mild base or water before any extraction or purification steps that might involve acidic solutions.

  • Downstream Consequences: The newly formed free amine is now a nucleophile and can react with any remaining 2,3-dichloropyrazine, leading to the formation of 1,4-bis(3-chloropyrazin-2-yl)piperazine, another potential impurity.

// Nodes Product [label="Desired Product", fillcolor="#E6F4EA", fontcolor="#202124"]; HCl [label="HCl\n(Reaction Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotected [label="Boc-Deprotected Impurity", fillcolor="#FCE8E6", fontcolor="#202124"]; DCP [label="2,3-Dichloropyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; DiSubPip [label="Di-substituted Piperazine Byproduct", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Product -> Deprotected [label=" Acid-catalyzed\n cleavage", headport="n", tailport="s", color="#EA4335"]; HCl -> Product [style=invis]; {Deprotected, DCP} -> DiSubPip [label="Further Reaction", color="#EA4335"];

} axdot Figure 2: Formation pathway of Boc-deprotected and subsequent impurities.

Q4: I'm seeing a byproduct with a mass indicating the replacement of chlorine with a hydroxyl group. What is the cause?

A4: This is the hydrolysis byproduct, tert-butyl 4-(3-hydroxypyrazin-2-yl)piperazine-1-carboxylate.

  • Causality: The carbon-chlorine bond on the electron-deficient pyrazine ring is susceptible to nucleophilic attack not only by amines but also by water or hydroxide ions, especially at elevated temperatures and in the presence of a strong base.[5] If your solvent or reagents are not scrupulously dry, this hydrolysis pathway can compete with the desired amination.

  • Troubleshooting & Prevention:

    • Use Anhydrous Reagents: Employ anhydrous solvents (e.g., dry DMF, Dioxane, or Toluene) and ensure your N-Boc-piperazine and base are dry.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the reaction vessel.

Byproduct Identification: Analytical Data Summary

For definitive identification, compare the data from your analytical runs with the expected values for the product and its common byproducts.

Compound NameMolecular FormulaExpected Mass [M+H]⁺Key ¹H NMR Signals (Approx. δ ppm)
Desired Product C₁₃H₁₉ClN₄O₂300.128.1-8.3 (2H, pyrazine), 3.8-4.0 (4H, piperazine N-CH₂), 3.5-3.7 (4H, piperazine N-CH₂), 1.48 (9H, Boc)
Di-substituted Pyrazine Byproduct C₂₂H₃₆N₆O₄450.298.0-8.2 (2H, pyrazine), 3.6-3.8 (8H, piperazine), 3.4-3.6 (8H, piperazine), 1.48 (18H, two Boc groups)
Di-substituted Piperazine Byproduct C₁₂H₁₂Cl₂N₆311.058.1-8.4 (4H, two pyrazine rings), 4.0-4.2 (8H, piperazine). Note the absence of the large Boc signal at ~1.48 ppm.
Boc-Deprotected Impurity C₈H₁₁ClN₄200.078.1-8.3 (2H, pyrazine), 3.8-4.0 (4H, piperazine), 3.0-3.2 (4H, piperazine), NH proton (variable). Note the absence of the Boc signal.
Hydrolysis Byproduct C₁₃H₂₀N₄O₃282.167.8-8.0 (2H, pyrazine), OH proton (broad, variable), 3.6-3.8 (4H, piperazine), 3.4-3.6 (4H, piperazine), 1.48 (9H, Boc). Note the shift of pyrazine protons compared to the chloro-derivative.

Reference Experimental Protocol

This protocol provides a baseline for minimizing byproduct formation.

Objective: To synthesize this compound.

Materials:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • tert-butyl piperazine-1-carboxylate (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dichloropyrazine and anhydrous DMF.

  • Add tert-butyl piperazine-1-carboxylate and anhydrous potassium carbonate to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress every hour using TLC or LC-MS.

  • Once the 2,3-dichloropyrazine is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • Cervera-Carrascon, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5779. [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Barberis, C., et al. (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 26(11), 3358. [Link]

  • BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem. (2025).
  • Arienzo, M. M., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1937–1944. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

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Technical Support Center: Optimizing the Synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific rationale behind the protocol choices to empower you to optimize your reaction yields and purity.

Core Reaction Overview

The synthesis involves the reaction of 2,3-dichloropyrazine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). This is a classic SNAr reaction where the electron-deficient pyrazine ring is susceptible to nucleophilic attack by the secondary amine of the Boc-piperazine. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the chlorine atoms for substitution.[1]

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 2,3-Dichloropyrazine P1 This compound C1 Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) Heat (e.g., 80-120 °C) R2 tert-Butyl piperazine-1-carboxylate (Boc-piperazine) C1->P1 S N Ar

Caption: General SNAr synthesis pathway.

Troubleshooting and FAQ Guide

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis.

Category 1: Low or No Product Yield

Question: My reaction has stalled, or my final yield is significantly lower than expected. What are the primary factors to investigate?

Answer: Low yield is a common issue that can typically be traced back to one of four areas: reagent integrity, reaction conditions (base, solvent), or temperature.

  • Reagent Quality:

    • Boc-Piperazine: Ensure it is free from significant amounts of piperazine (the de-Boc'd version) or water. The presence of unprotected piperazine can lead to complex side reactions.

    • 2,3-Dichloropyrazine: This reagent should be pure. Impurities can inhibit the reaction.

    • Solvent: Anhydrous solvents are highly recommended. The presence of water can interfere with many common organic bases and affect solubility. However, in some SNAr cases, water can surprisingly be a beneficial solvent, particularly with inorganic bases like potassium fluoride or carbonates.[2]

  • Choice of Base: The base is critical as it serves to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are common and effective. Cesium carbonate offers higher solubility in organic solvents, which can be advantageous.[2]

    • Organic Bases (e.g., DIPEA, Et₃N): Tertiary amine bases are often used. However, they can be less effective in some solvent systems and may require higher temperatures.[2] Ensure you are using at least 1.0-1.2 equivalents of base relative to the Boc-piperazine.

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex).

    • Dipolar Aprotic Solvents (DMSO, DMF, DMAc, NMP): These are the gold standard for SNAr reactions because they can stabilize the charged intermediate, accelerating the reaction.[3][4]

    • Ethereal Solvents (THF, Dioxane): Can be used but generally require higher temperatures and longer reaction times.

    • Aqueous Systems: While less conventional, reactions in water with certain bases have been shown to be surprisingly effective and offer a "green" alternative, sometimes resulting in cleaner reaction mixtures.[2]

  • Temperature and Reaction Time: SNAr reactions on chloro-heterocycles are often slow at room temperature.

    • Heating is typically required, often in the range of 80-120 °C.

    • Monitor the reaction progress using TLC or LC-MS every few hours. If the reaction stalls (i.e., starting material is consumed but product is not forming at the expected rate), it may be an issue of temperature or reagent stability.

Troubleshooting_Yield Start Low or No Yield Observed CheckReagents 1. Verify Reagent Purity (Boc-piperazine, Dichloropyrazine) 2. Use Anhydrous Solvent Start->CheckReagents CheckBase Is the Base Appropriate? (e.g., K2CO3, DIPEA) Is it soluble? Is stoichiometry correct? CheckReagents->CheckBase Reagents OK CheckConditions Is Temperature Sufficient? (Typically 80-120 °C) Is Solvent Optimal (e.g., DMSO, DMF)? CheckBase->CheckConditions Yes OptimizeBase Consider a stronger or more soluble base (e.g., Cs2CO3). Ensure >= 1 eq. CheckBase->OptimizeBase No OptimizeConditions Increase temperature incrementally. Switch to a higher-boiling polar aprotic solvent. CheckConditions->OptimizeConditions No Success Yield Improved CheckConditions->Success Yes OptimizeBase->CheckBase Re-run OptimizeConditions->CheckConditions Re-run

Caption: Decision workflow for troubleshooting low reaction yield.

Category 2: Side Product Formation

Question: I am observing a major impurity with a higher molecular weight by LC-MS. I suspect it's a disubstituted product. How can this be controlled?

Answer: You are likely forming tert-butyl 4,4'-(pyrazine-2,3-diyl)bis(piperazine-1-carboxylate) . This occurs when a second molecule of Boc-piperazine displaces the remaining chlorine atom on the product molecule. The product is still an activated chloro-heterocycle, making it susceptible to a second substitution, especially at high temperatures or long reaction times.

Strategies to Minimize Disubstitution:

  • Control Stoichiometry: Use a slight excess of 2,3-dichloropyrazine (e.g., 1.1 to 1.5 equivalents). This ensures that the Boc-piperazine is the limiting reagent and is consumed before it can significantly react with the desired mono-substituted product.

  • Slow Addition: Add the Boc-piperazine solution dropwise to the heated solution of 2,3-dichloropyrazine and base. This maintains a low instantaneous concentration of the nucleophile, favoring the reaction with the more abundant and reactive starting material.

  • Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the second, less favorable substitution to occur.

  • Monitor Closely: Do not let the reaction run for an unnecessarily long time. Once the starting Boc-piperazine is consumed (as monitored by TLC or LC-MS), work up the reaction.

Question: My NMR shows a loss of the tert-butyl group. What causes Boc deprotection and how can I avoid it?

Answer: The Boc (tert-butyloxycarbonyl) group is notoriously labile to acid. While this is a basic reaction, trace acidic impurities or generation of HCl in situ (if the base is not efficient) can cause deprotection. More commonly, thermal degradation at very high temperatures (>120-130 °C for prolonged periods) can also lead to Boc cleavage.

Preventative Measures:

  • Ensure your base is effective and present in a slight excess to scavenge any generated protons.

  • Avoid unnecessarily high reaction temperatures.

  • During workup, avoid strong acidic washes. If an aqueous wash is performed, use a neutral or slightly basic solution (e.g., water, saturated NaHCO₃ solution).

Optimized Experimental Protocol

This protocol is a recommended starting point. Optimization may be required based on your specific lab conditions and reagent batches.

Materials:

  • 2,3-Dichloropyrazine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (1.1 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (approx. 0.2 M concentration relative to the limiting reagent).

  • Begin stirring and heat the mixture to 90 °C under a nitrogen or argon atmosphere.

  • In a separate flask, dissolve Boc-piperazine (1.0 eq) in a small amount of anhydrous DMSO.

  • Add the Boc-piperazine solution dropwise to the heated reaction mixture over 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Once the Boc-piperazine is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure title compound.

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Nucleophile Boc-piperazine1.0 equivalent (Limiting Reagent)
Electrophile 2,3-Dichloropyrazine1.1 - 1.2 equivalents
Base K₂CO₃ (anhydrous, powdered)2.0 equivalents
Solvent DMSO (anhydrous)Excellent for SNAr; solubilizes reagents and stabilizes intermediates.[3]
Temperature 90 - 100 °CBalances reaction rate against side product formation.
Time 4 - 8 hoursMonitor by TLC/LC-MS to avoid over-reaction.
Workup Water quench, EtOAc extractionStandard procedure to remove DMSO and inorganic salts.
Purification Silica Gel ChromatographyEffective for removing excess dichloropyrazine and disubstitution product.

References

  • Ku, M. et al. (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules. Available at: [Link]

  • Scales, S. et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. Available at: [Link]

  • Le, C. et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]

  • Johnson, S. et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Semantic Scholar. Available at: [Link]

  • Roberts, A. L. et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • Bram, G. & Gautier, B. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Small Molecule Kinase Inhibitors

A Guide to Long-Term Stability and Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the long-term stability and optimal storage of small molecule kinase inhibitors. Adherence to these principles is critical for ensuring experimental reproducibility, data integrity, and the overall success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Fundamentals of Compound Storage

Question: What are the ideal storage conditions for our solid (powder) kinase inhibitors?

Answer:

For optimal long-term stability, solid-form kinase inhibitors should be stored under controlled conditions that minimize exposure to the primary drivers of degradation: temperature, moisture, and light.

  • Temperature: The most common recommendation is -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years).[1][2] Always consult the Certificate of Analysis (CofA) or Technical Data Sheet (TDS) for product-specific recommendations.[1] Storing a solid powder at -20°C, even if the label suggests 4°C, is generally safe and will not negatively impact the compound's propensity to aggregate upon dissolution.[3]

  • Moisture (Humidity): Kinase inhibitors, like many small molecules, can be susceptible to hydrolysis. It is crucial to store them in tightly sealed vials, preferably in a desiccator or a low-humidity environment, to prevent moisture uptake.[4] Before opening a vial that has been stored at low temperatures, always allow it to equilibrate to room temperature completely.[3] This prevents atmospheric moisture from condensing on the cold powder.

  • Light: Photodegradation can be a significant issue for compounds with photosensitive functional groups.[5] Store all inhibitors in amber vials or light-blocking containers to prevent decomposition.[5] Formal photostability testing is a standard component of regulatory stability studies, as outlined in the ICH Q1B guideline.[6][7]

Question: Our inhibitor was shipped at room temperature, but the vial says to store it at -20°C. Is the compound compromised?

Answer:

No, the compound's integrity is not compromised. Small molecule compounds are generally known to be stable for the duration of shipping and normal handling at ambient temperatures.[1][8] The -20°C recommendation is for ensuring long-term stability.[8] Upon receipt, you should immediately transfer the product to the storage conditions indicated on the label for long-term preservation.[1]

Section 2: Stock Solution Preparation and Stability

Question: What is the best practice for preparing and storing stock solutions?

Answer:

Proper preparation and storage of stock solutions are paramount for generating reliable experimental data. Concentrated stock solutions are often more stable than diluted working solutions and reduce the risk of errors from repeatedly weighing small amounts of powder.[5][9]

  • Solvent Selection: The vast majority of kinase inhibitors are soluble in high-purity, anhydrous dimethyl sulfoxide (DMSO).[8][10] Always use a fresh, unopened bottle of anhydrous or cell-culture grade DMSO, as it is highly hygroscopic (absorbs water from the air). Water contamination can significantly reduce compound solubility and promote degradation.[8][10]

  • Aliquoting: Never subject your main stock solution to repeated freeze-thaw cycles.[2] This practice can introduce moisture and lead to compound precipitation and degradation.[11] The best practice is to dissolve the compound to a high concentration (e.g., 10-50 mM) and then create smaller, single-use aliquots in tightly sealed vials.[1][2]

  • Storage of Solutions: Store DMSO stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][2] If a solution stored at -20°C is older than one month, its efficacy should be re-verified.[2]

Protocol 1: Recommended Workflow for Preparing Kinase Inhibitor Stock Solutions

This protocol outlines the standard procedure for solubilizing a solid compound and creating cryopreserved aliquots for long-term use.

  • Pre-Weighing Preparation: Before opening the product vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[2]

  • Equilibration: If the compound has been stored at -20°C or -80°C, allow the sealed vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO directly to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Securely cap the vial and facilitate dissolution by vortexing and/or sonicating in a water bath until the solution is clear and no particulates are visible. Gentle warming may aid dissolution for some compounds.[10]

  • Aliquoting: Immediately dispense the stock solution into single-use, clearly labeled, and tightly sealed cryovials or microcentrifuge tubes.

  • Storage: Place the aliquots in a secondary container (e.g., a freezer box) and store them at -80°C for long-term storage.

  • Documentation: Record the compound name, concentration, date of preparation, and aliquot volume in your lab notebook or inventory system.

Question: Why is long-term storage of kinase inhibitors in DMSO at room temperature or 4°C strongly discouraged?

Answer:

Storing compounds in DMSO at ambient or refrigerated temperatures is a common cause of experimental failure. The primary reasons are:

  • Water Absorption: DMSO is extremely hygroscopic. Over time, it will absorb atmospheric moisture, which can directly hydrolyze the compound or, more commonly, reduce its solubility, leading to precipitation.[11]

  • Accelerated Degradation: Chemical reactions, including oxidation and hydrolysis, occur much faster at higher temperatures. Storing at -20°C or -80°C significantly slows these degradation kinetics.

  • DMSO-Mediated Decomposition: Although a powerful solvent, DMSO is not entirely inert and can participate in or facilitate the degradation of certain sensitive compounds over time, a process exacerbated by elevated temperatures and the presence of water.

Section 3: Troubleshooting Common Stability Issues

Question: We observed precipitation in our thawed DMSO stock solution. What should we do?

Answer:

Precipitation is a clear indicator of compound instability or solubility issues.[12] It can be caused by several factors, including poor solvent quality, excessive freeze-thaw cycles, or the compound's intrinsic physicochemical properties.[12][13]

  • Immediate Action: Do not use the solution in an experiment. The actual concentration of the soluble compound is unknown, which will lead to inaccurate results.

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the vial (e.g., to 37°C) and vortex or sonicate thoroughly to see if the precipitate goes back into solution.[11]

    • Inspect: If the precipitate re-dissolves, it may have been due to crashing out of solution during freezing. You may cautiously proceed with the experiment, but it is a warning sign.

    • Discard and Replace: If the precipitate does not re-dissolve, it is likely a result of degradation or irreversible aggregation. The aliquot should be discarded. Prepare a fresh stock solution from the solid powder following the best practices outlined above.

    • Investigate Cause: Review your storage and handling procedures. Were there multiple freeze-thaw cycles? Was the DMSO anhydrous? This can help prevent recurrence.[11]

Question: Our inhibitor shows reduced or no activity in our assay, even though it was stored correctly. What could be the cause?

Answer:

A loss of activity, assuming the assay itself is validated, points towards a compromise in the compound's structural integrity or concentration.

  • Degradation: The compound may have degraded despite proper storage. This can occur via pathways not visible to the naked eye (e.g., hydrolysis, oxidation). Some kinase inhibitors are also known to induce the degradation of their target proteins, a phenomenon that could be misinterpreted as a loss of inhibitory activity if not properly controlled for.[14][15][16][17]

  • Inaccurate Concentration: The initial weighing or dilution could have been inaccurate, or precipitation may have occurred, reducing the effective concentration in your assay.

  • Verification Workflow: When in doubt, the most rigorous approach is to perform an analytical quality control check.

Protocol 2: Quick Purity Assessment via HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity and concentration of a small molecule.[18][19]

  • Sample Preparation: Dilute a small amount of your questionable stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.[18]

  • Standard Method: Use a broad-gradient reverse-phase HPLC method. A typical starting point is:

    • Column: C18, 3-5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% Mobile Phase B over 10-15 minutes.

    • Detection: UV detector set to a wavelength where the compound is known to absorb (often determined by a UV scan, but 254 nm is a common starting point).[20]

  • Analysis:

    • Inject the sample and analyze the resulting chromatogram.

    • Purity Check: A pure, stable compound should show a single major peak at a specific retention time. The appearance of multiple new peaks suggests the presence of degradation products or impurities.

    • Concentration Check (Optional): By comparing the peak area to a freshly prepared standard of known concentration, you can also verify the concentration of your stock solution.

Data Summary & Official Guidelines

The principles of stability testing are formally defined by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline, which provides a framework for establishing a re-test period or shelf life for new drug substances.[6][21][22]

Table 1: ICH Guideline Storage Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 MonthsTo establish the shelf life under recommended storage conditions.[22][23]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsRequired if significant change occurs during accelerated testing.[22][24]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo accelerate chemical degradation and physical changes.[22][23][24]

RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.[22][24]

Table 2: Typical Stability of Kinase Inhibitors in a Research Setting

FormatStorage TemperatureTypical Stability PeriodKey Considerations
Solid (Powder) -20°C~3 yearsProtect from moisture and light.[2]
Solid (Powder) 4°C~2 yearsProtect from moisture and light.[2]
In Anhydrous DMSO -80°C~6 monthsUse single-use aliquots. Avoid freeze-thaw cycles.[2]
In Anhydrous DMSO -20°C~1 monthUse single-use aliquots. Re-verify efficacy if older.[2]

Visual Workflow Guides

G cluster_0 Troubleshooting Stock Solution Precipitation start Precipitate observed in thawed aliquot q1 Does precipitate re-dissolve after warming (37°C) and vortexing? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No action_yes Precipitate likely due to 'crashing out' during freezing. Proceed with caution. Review freeze-thaw procedure. yes1->action_yes action_no Compound has likely degraded or aggregated irreversibly. DISCARD ALIQUOT. no1->action_no action_final Prepare fresh stock solution from solid powder following best practices. action_no->action_final

Caption: Decision tree for troubleshooting precipitated stock solutions.

G cluster_1 Workflow for Compound Stability Verification start Unexpected loss of activity in assay check1 Verify assay controls and reagents are performing correctly. start->check1 q1 Are assay controls valid? check1->q1 action_assay_fail Troubleshoot and re-validate the assay system. q1->action_assay_fail No action_compound_suspect Compound stability is the likely issue. Proceed to analytical verification. q1->action_compound_suspect Yes hplc Perform HPLC-UV analysis on the suspect stock solution. action_compound_suspect->hplc q2 Does chromatogram show a single, pure peak? hplc->q2 action_pure Compound is pure. Issue may be with initial concentration calculation or assay biology (e.g., target degradation). q2->action_pure Yes action_degraded Compound has degraded. Discard all related stock solutions. Prepare fresh stock from solid. q2->action_degraded No

Caption: Workflow for investigating and verifying compound activity loss.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Small Molecules Technical Resources. Captivate Bio. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health (NIH). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]

  • From inhibition to destruction – kinase drugs found to trigger protein degradation. CeMM Research Center for Molecular Medicine. [Link]

  • Kinase Inhibitors Discovered to Trigger Widespread Protein Degradation Beyond Traditional Inhibition. MedPath. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate. [Link]

  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? ResearchGate. [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.Net. [Link]

  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's SEED. [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. SciELO. [Link]

  • Inducing Protein Degradation to Overcome Resistance to Kinase Inhibitors. Biochemistry. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. CeMM. [Link]

  • Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. ResearchGate. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health (NIH). [Link]

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Technical Support Center: Stability and Degradation of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand and manage the stability of this molecule. Our goal is to equip you with the expertise to anticipate potential degradation pathways, troubleshoot experimental challenges, and ensure the integrity of your results.

The subject molecule, this compound, possesses several functional groups that are susceptible to degradation under various chemical and physical stress conditions. Understanding these liabilities is critical for designing stable formulations, defining appropriate storage conditions, and developing robust analytical methods.

Frequently Asked Questions (FAQs): Core Degradation Pathways

This section addresses the most common questions regarding the chemical stability of the title compound, focusing on the primary degradation mechanisms.

Q1: What are the most likely degradation pathways for this molecule?

The structure contains three key moieties, each with distinct chemical liabilities:

  • The N-Boc (tert-butyloxycarbonyl) protecting group: This is highly susceptible to acid-catalyzed hydrolysis.

  • The 3-chloropyrazine ring: This electron-deficient aromatic system is prone to nucleophilic aromatic substitution and potential photolytic degradation.

  • The piperazine linker: While generally stable, the nitrogen atoms can be sites of oxidation.

Therefore, the primary degradation pathways to anticipate are acidic hydrolysis , nucleophilic substitution , oxidation , and photodegradation .

Q2: How does the N-Boc group degrade under acidic conditions?

The N-Boc group is notoriously labile in the presence of strong acids.[1][2][3] The degradation proceeds via cleavage of the tert-butyl C-O bond, generating a stable tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates to yield the unprotected piperazine secondary amine.

  • Causality: The mechanism is driven by the stability of the tertiary carbocation formed. Even mild acidic conditions, such as aqueous phosphoric acid, can effectively cleave the Boc group.[4][5] This reaction is often quantitative and is a common synthetic step for deprotection.[2][6]

  • Experimental Impact: Inadvertent exposure to acidic conditions (e.g., acidic mobile phases in chromatography, acidic excipients in formulation) can lead to the unintended formation of the deprotected derivative.

Q3: What happens to the chloropyrazine ring under basic or nucleophilic conditions?

The chlorine atom on the electron-deficient pyrazine ring is a leaving group that can be displaced by nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Under Basic Hydrolysis: In the presence of a strong base like sodium hydroxide (NaOH) and heat, the chloride can be substituted by a hydroxyl group, forming the corresponding 3-hydroxypyrazine derivative.

  • With Other Nucleophiles: Other nucleophiles, such as amines or thiols present in a formulation or reaction mixture, could potentially displace the chloride.

Q4: Is the molecule susceptible to oxidation?

Yes, both the pyrazine and piperazine rings can be targets for oxidation. Heterocyclic aromatic compounds are known to undergo oxidative degradation, which can include hydroxylation and eventual ring cleavage under harsh conditions.[7]

  • Pyrazine Ring Oxidation: The pyrazine ring can be oxidized to form N-oxides or hydroxylated derivatives. This can be initiated by common laboratory oxidants (e.g., hydrogen peroxide, m-CPBA) or by radical mechanisms.

  • Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are also susceptible to oxidation, potentially forming N-oxides.

  • Relevance: Forced degradation studies using oxidative agents like H₂O₂ are essential to identify these potential degradants.[8][9]

Q5: What is the risk of photolytic degradation?

Aromatic heterocyclic compounds, particularly those containing halogens, can be sensitive to light.[10][11]

  • Mechanism: Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to reactions such as homolytic cleavage of the C-Cl bond to form radical intermediates or direct reaction with other molecules. This can lead to a complex mixture of degradation products.

  • Practical Implication: All solutions and solid samples of this compound should be protected from light by using amber vials or wrapping containers in aluminum foil to ensure photostability. Photostability testing, as per ICH Q1B guidelines, is a mandatory part of formal stability studies.

Troubleshooting Guide: Investigating Unexpected Results

Q1: My LC-MS analysis shows a major peak with a mass corresponding to the loss of 100 Da. What is this?

A loss of 100 Da (C₅H₈O₂) corresponds to the complete loss of the Boc group (tert-butyloxycarbonyl). This is the most common degradation product and is almost certainly the result of acidic hydrolysis. Check the pH of your sample, mobile phase, or any reagents used.

Q2: I'm observing a new peak with a mass increase of 16 Da (M+16). What could be the cause?

An M+16 peak is a strong indicator of oxidation, typically the addition of a single oxygen atom.

  • Likely Structures: The most probable structures are the N-oxide of one of the piperazine nitrogens or, less commonly, the pyrazine nitrogen. Hydroxylation of the pyrazine ring is also a possibility.

  • Troubleshooting: Review your experimental conditions for any potential sources of oxidation. Was the sample exposed to air for a prolonged period at high temperatures? Was a peroxide-forming solvent (like THF or ether) used without proper purification?[12] Perform a forced oxidation study (see Protocol 3) to confirm if this degradant can be intentionally generated.

Q3: My sample purity is decreasing over time, even when stored in a freezer, but the degradation profile is complex with many small peaks. What should I investigate?

A complex degradation profile under standard storage conditions suggests a fundamental instability.

  • Check for Light Exposure: The most common culprit for complex degradation is photolysis. Ensure the sample has been rigorously protected from light at all stages.

  • Check for Autocatalysis: If an acidic degradant is formed (e.g., via hydrolysis), it could potentially catalyze further degradation.

  • Re-evaluate Storage: While frozen storage is common, consider if the solid-state form is appropriate. Lyophilization or storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

Q4: I am trying to perform a reaction on the chloropyrazine ring, but I am getting the Boc-deprotected product instead. How can I avoid this?

This is a classic chemoselectivity problem. If your reaction conditions are acidic, you will likely cleave the Boc group.

  • Use Non-Acidic Reagents: Whenever possible, choose neutral or basic conditions for your reaction.

  • Protecting Group Stability: The Boc group is generally stable to bases and mild heating.[1] However, it is sensitive to strong acids. If acidic conditions are unavoidable, consider switching to a more robust N-protecting group, such as Cbz (carboxybenzyl), which is cleaved under different conditions (hydrogenolysis).

Visualized Pathways and Workflows

The following diagrams illustrate the key degradation pathways and a standard workflow for investigating them.

Degradation_Pathways Parent tert-butyl 4-(3-chloropyrazin-2-yl) piperazine-1-carboxylate Deprotected 4-(3-chloropyrazin-2-yl)piperazine (Boc Deprotected) Parent->Deprotected Acidic Hydrolysis (e.g., HCl, TFA) Hydroxylated 3-Hydroxypyrazine Derivative (SNAr Product) Parent->Hydroxylated Basic Hydrolysis / Nucleophiles (e.g., NaOH, H₂O) Oxidized Oxidized Derivatives (e.g., N-Oxides) Parent->Oxidized Oxidation (e.g., H₂O₂, m-CPBA) Photo_Deg Complex Mixture of Photodegradants Parent->Photo_Deg Photolysis (UV/Vis Light)

Caption: Major potential degradation pathways for the title compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution Dilute to working concentration in various media Acid Acidic (HCl) Prep->Acid Base Basic (NaOH) Prep->Base Oxid Oxidative (H₂O₂) Prep->Oxid Photo Photolytic (UV/Vis) Prep->Photo Therm Thermal (Heat) Prep->Therm Quench Quench Reaction Neutralize pH if necessary Acid->Quench Base->Quench Oxid->Quench Photo->Quench Therm->Quench Analyze Analyze Samples LC-MS for separation and identification Compare stressed vs. control Quench->Analyze Identify Structure Elucidation MS/MS, NMR for novel degradants Analyze->Identify

Caption: Standard experimental workflow for forced degradation studies.

Recommended Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[8][9][13] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

General Setup:

  • Control Sample: A solution of the compound in the same solvent, protected from the stress condition and stored at a controlled temperature (e.g., 5°C), should be analyzed alongside the stressed samples.

  • Concentration: A typical starting concentration is 1 mg/mL.

  • Analysis: High-Performance Liquid Chromatography with a UV detector and a Mass Spectrometer (HPLC-UV/MS) is the preferred analytical technique.

Protocol 1: Acidic Hydrolysis

This protocol assesses degradation under acidic conditions, primarily targeting the N-Boc group.

  • Materials:

    • This compound

    • Methanol or Acetonitrile (HPLC grade)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH) for quenching

    • Volumetric flasks, pipettes, autosampler vials

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final target concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Immediately quench the reaction by neutralizing the aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze by LC-MS to identify and quantify the parent compound and any degradants.

Protocol 2: Basic Hydrolysis

This protocol assesses degradation in a basic environment, targeting the chloropyrazine ring for SNAr.

  • Materials:

    • Compound of interest

    • Methanol or Acetonitrile (HPLC grade)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl) for quenching

    • Standard laboratory glassware

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound.

    • In a volumetric flask, dilute an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Immediately quench the reaction by neutralizing with an equivalent amount of 0.1 M HCl.

    • Prepare the sample for HPLC analysis by diluting with the mobile phase.

    • Analyze by LC-MS.

Protocol 3: Oxidative Degradation

This protocol evaluates the compound's susceptibility to oxidation.

  • Materials:

    • Compound of interest

    • Methanol or Acetonitrile (HPLC grade)

    • 3% Hydrogen Peroxide (H₂O₂) solution

    • Water (HPLC grade)

    • Standard laboratory glassware

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound.

    • In a volumetric flask, dilute an aliquot of the stock solution with a 3% H₂O₂ solution.

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 6, 24 hours). Quenching is typically not required, but samples should be analyzed promptly.

    • Dilute the sample with the mobile phase for HPLC analysis.

    • Analyze by LC-MS, specifically looking for mass additions of 16 Da (M+16).

Protocol 4: Photolytic Degradation

This protocol assesses stability upon exposure to light, as specified by ICH Q1B guidelines.

  • Materials:

    • Compound of interest (solid and in solution)

    • Solvent (e.g., Methanol/Water 1:1)

    • Photostability chamber with controlled UV and visible light sources

    • Quartz cuvettes or appropriate transparent containers

    • Control samples wrapped in aluminum foil

  • Procedure:

    • Place a sample of the solid compound in the photostability chamber.

    • Prepare a solution of the compound (e.g., 1 mg/mL) and place it in a transparent container inside the chamber.

    • Prepare identical "dark" control samples by wrapping them completely in aluminum foil and placing them in the same chamber to control for temperature effects.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • At the end of the exposure, dissolve the solid sample and dilute the solution sample for analysis.

    • Analyze all samples (exposed and dark controls) by LC-MS to assess the extent of photodegradation.

Data Summary Table

The following table provides a template for summarizing the results from your forced degradation studies.

Stress ConditionReagent/ConditionTime (hrs)Temperature (°C)% DegradationMajor Degradant(s) Identified (m/z)
Control None2425< 1%None
Acidic 0.1 M HCl860[Enter Data]Boc-deprotected (m/z 199.68)
Basic 0.1 M NaOH2460[Enter Data]Hydroxylated (m/z 281.75)
Oxidative 3% H₂O₂2425[Enter Data]M+16 peak (m/z 315.77)
Photolytic ICH Q1BN/A25[Enter Data][Enter m/z of observed peaks]
Thermal Heat (Solid)4880[Enter Data][Enter m/z of observed peaks]

Note: m/z values are hypothetical and should be replaced with experimental data.

References

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (n.d.). PubMed.
  • Pyrazines: Occurrence, formation and biodegradation | Request PDF. (n.d.). ResearchGate.
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (n.d.). ResearchGate.
  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF. (n.d.). ResearchGate.
  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF. (n.d.). ResearchGate.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. (n.d.). PubMed.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). ACS Publications.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate.
  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • Forced Degradation – A Review. (n.d.). Biomedical Journal of Scientific & Technical Research.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. (n.d.). Benchchem.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Managing the Removal of Palladium Catalysts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the efficient removal of palladium catalysts from reaction mixtures. Ensuring the complete removal of residual palladium is a critical step in chemical synthesis, particularly in the pharmaceutical industry, to meet stringent regulatory standards, prevent downstream catalyst poisoning, and ensure the safety and efficacy of the final product.[1][2]

The Criticality of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, are indispensable tools in modern organic synthesis.[1][3] However, the very efficiency of these catalysts presents a significant downstream challenge: their removal from the final product. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[4] Beyond regulatory compliance, residual palladium can interfere with subsequent synthetic steps and compromise the stability of the API.[1]

This guide is structured to provide a comprehensive overview of common palladium removal techniques, detailed troubleshooting guides in a question-and-answer format, and practical, field-proven protocols.

Section 1: Foundational Removal Strategies

The choice of a palladium removal strategy is highly dependent on the nature of the reaction mixture, including the solvent, the product's properties, and the speciation of the palladium catalyst (e.g., Pd(0) vs. Pd(II)).[1][5] Below, we explore the most common and effective methods.

Adsorption: The Power of Surface Chemistry

Adsorption is a widely used technique where residual palladium is captured onto the surface of a solid material, which is then physically removed from the reaction mixture, typically by filtration.[1][4] This method is favored for its operational simplicity.

Activated Carbon

Activated carbon is a cost-effective and versatile adsorbent for palladium removal.[6][7][8] Its high surface area and porous structure provide ample sites for both physisorption and chemisorption of palladium species.[1]

  • Mechanism of Action: Palladium removal by activated carbon is a complex process involving both physical adsorption into the porous network and chemical interactions with surface functional groups. The efficiency of removal can be influenced by the choice of activated carbon, with materials like Darco KB-B and Nuchar AquaGuard showing high efficacy in specific applications.[1]

Palladium Scavengers

Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, functionalized with ligands that have a high affinity for palladium.[4] These offer greater selectivity compared to activated carbon.[2][9]

  • Common Functional Groups:

    • Thiols: Highly effective for scavenging a variety of metals, including Pd, Pt, Cu, and Ag.[9]

    • Trimercaptotriazine (TMT): A robust scavenger for palladium, available on both silica (Si-TMT) and macroporous polystyrene (MP-TMT) supports.[9]

    • Amines and other nitrogen-containing ligands: Can also be effective, depending on the palladium species present.

Solvent Extraction

Solvent extraction, or liquid-liquid extraction, is a powerful technique for separating palladium from a product stream by partitioning it between two immiscible liquid phases.[1][10] This method is particularly useful when dealing with soluble palladium species.

  • Mechanism of Action: An organic solvent containing an extractant with a high affinity for palladium is mixed with the aqueous or organic phase containing the product and palladium impurity. The palladium selectively transfers to the extractant phase, which is then separated.[10] Common extractants include organosulfides and amines.[10][11]

Precipitation

Precipitation involves converting the soluble palladium catalyst into an insoluble form that can be easily removed by filtration. This can be achieved by changing the pH of the solution or by adding a precipitating agent.[12]

  • Mechanism of Action: For instance, in aqueous solutions, adjusting the pH can cause the precipitation of palladium hydroxide.[13] In other cases, specific reagents can be added to form insoluble palladium salts.[12]

Crystallization

Purification of the final product through crystallization can be an effective method for palladium removal, as the palladium impurities are often excluded from the crystal lattice and remain in the mother liquor.[2][4]

  • Considerations: While often effective, crystallization is not always a guaranteed solution. In some instances, palladium can become entrapped within the crystal structure, leading to insufficient purification.[2] Therefore, it is often used as a final polishing step.[5]

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues that researchers commonly encounter during palladium removal, providing actionable solutions and expert insights.

Issue 1: Incomplete Palladium Removal with Scavengers

Q: I've treated my reaction mixture with a palladium scavenger, but the residual palladium levels remain above the acceptable limit. What could be the problem?

A: This is a common challenge that can often be resolved by systematically evaluating the following factors:

  • Incorrect Scavenger Selection: The efficacy of a scavenger is highly dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands coordinated to it.[5] Thiol-based scavengers, for example, are generally more effective for Pd(II) species.[5] It is advisable to screen a panel of scavengers with different functional groups (e.g., thiols, amines, TMT) to identify the optimal choice for your specific system.[5]

  • Insufficient Scavenger Loading: The amount of scavenger used should be in stoichiometric excess relative to the palladium catalyst. A typical starting point is 5-10 weight equivalents of scavenger to the crude product.[5] If removal is incomplete, increasing the scavenger loading may be necessary.

  • Suboptimal Reaction Conditions: Time and temperature play a crucial role in scavenger performance. While many scavengers are effective at room temperature, increasing the temperature can enhance the kinetics of palladium binding.[5] It is recommended to monitor the palladium concentration over time to determine the optimal treatment duration.

  • Strong Product-Palladium Chelation: In some cases, the product itself can act as a strong ligand for palladium, making it difficult for the scavenger to compete. This is particularly common with molecules containing Lewis basic sites, such as pyridine rings.[4] In such scenarios, a combination of removal techniques may be required.

Issue 2: Product Loss During Activated Carbon Treatment

Q: I'm experiencing significant loss of my desired product after treating the reaction mixture with activated carbon. How can I mitigate this?

A: Product loss on activated carbon is typically due to non-specific adsorption. Here are some strategies to minimize this:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. This often requires empirical optimization.

  • Solvent Selection: The choice of solvent can influence the adsorption of your product. A solvent in which your product is highly soluble may reduce its affinity for the activated carbon surface.

  • Thorough Washing: After filtration, wash the activated carbon cake thoroughly with fresh solvent to recover as much of the adsorbed product as possible.[5]

  • Consider Alternative Adsorbents: If product loss remains high, consider using a more selective palladium scavenger, which is less likely to bind to your product.[9]

Issue 3: Residual Palladium After Filtration

Q: I've filtered my reaction mixture through Celite®, but I still detect palladium in my product. Why is this happening?

A: Filtration through Celite® is primarily effective for removing heterogeneous palladium particles (e.g., palladium on carbon that has detached from the support).[14][15] If you are still detecting palladium, it is likely present in a soluble or colloidal form.[14][16]

  • Solution: In this case, you will need to employ a method that targets soluble palladium species. This could involve treatment with activated carbon, a palladium scavenger, or performing a liquid-liquid extraction with a suitable chelating agent.[1][4]

Issue 4: Crystallization is Ineffective for Palladium Removal

Q: I've attempted to purify my product by recrystallization, but the palladium concentration in the crystals is still too high. What are my options?

A: As mentioned earlier, crystallization can sometimes trap impurities.[2] If this occurs, consider the following:

  • Pre-treatment: Perform a preliminary palladium removal step using scavengers or activated carbon before crystallization.[5] This will reduce the initial palladium concentration and increase the likelihood of obtaining a pure product upon crystallization.

  • Solvent System Optimization: Experiment with different crystallization solvents. The solubility of the palladium species can vary significantly between solvents, potentially leading to better separation.

  • Anti-Solvent Addition: In some cases, the addition of an anti-solvent can induce crystallization of the product while keeping the palladium impurities in solution.

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for common palladium removal techniques, along with comparative data to aid in method selection.

Protocol 1: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.[5]

  • Addition of Activated Carbon: Add activated carbon (e.g., 10-50 wt% relative to the crude product) to the solution.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours).[5][8] The optimal time should be determined by monitoring the palladium concentration periodically.[5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to recover any adsorbed product.[5][8]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[5]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Addition of Scavenger: Add the selected solid-supported scavenger (e.g., 5-10 equivalents relative to the initial amount of palladium catalyst) to the reaction mixture.[5]

  • Stirring: Stir the mixture at room temperature or an elevated temperature for a predetermined time (e.g., 2-24 hours).[5]

  • Filtration: Filter the mixture to remove the solid scavenger with the bound palladium. Wash the scavenger with the same solvent to recover any adsorbed product.[5]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[5]

Data Summary: Comparison of Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Efficiency
Activated Carbon Cost-effective, widely applicable.[1][6]Can lead to product loss, less selective.[2][17]Can reduce Pd levels to <1 ppm.[1]
Palladium Scavengers High selectivity, minimal product loss.[2][9]Higher cost than activated carbon.Can reduce Pd levels to <5 ppm.[9]
Solvent Extraction Effective for soluble palladium, scalable.[10]Requires development of a biphasic system, potential for solvent waste.Can leave <1 mg/L of Pd in the raffinate.[10]
Precipitation Can be effective for high concentrations of palladium.[12]May not be suitable for trace-level removal, can be less selective.[12]Recovery ratios over 90% have been reported.[12]
Crystallization Can provide very pure product, integrates purification.[4]Not always effective, potential for impurity inclusion.[2]Highly variable depending on the system.

Section 4: Visualizing the Workflow

To aid in the decision-making process for selecting a palladium removal strategy, the following diagrams illustrate a typical workflow and the logical relationships between different experimental choices.

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Decision_Tree start Initial Reaction Mixture (Contains Residual Palladium) check_pd_form Is Palladium Heterogeneous (e.g., Pd/C) or Soluble? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Heterogeneous soluble_pd_path Treat for Soluble Palladium check_pd_form->soluble_pd_path Soluble/Colloidal check_pd_level_1 Analyze Palladium Level (e.g., ICP-MS) filtration->check_pd_level_1 check_pd_level_1->soluble_pd_path > Limit final_product Purified Product (Pd < Regulatory Limit) check_pd_level_1->final_product < Limit scavenger_vs_carbon Choose Adsorbent: Scavenger or Activated Carbon? soluble_pd_path->scavenger_vs_carbon scavenger Solid-Supported Scavenger Treatment scavenger_vs_carbon->scavenger High Selectivity Needed carbon Activated Carbon Treatment scavenger_vs_carbon->carbon Cost-Effective Option extraction Solvent Extraction scavenger_vs_carbon->extraction Liquid-Liquid System Feasible check_pd_level_2 Analyze Palladium Level scavenger->check_pd_level_2 carbon->check_pd_level_2 extraction->check_pd_level_2 crystallization Crystallization check_pd_level_2->crystallization > Limit (Polishing Step) check_pd_level_2->final_product < Limit crystallization->final_product

Caption: Decision tree for selecting a palladium removal strategy.

Experimental Workflow for Scavenger Screening

Scavenger_Screening_Workflow start Crude Product with High Palladium Content prepare_samples Prepare Aliquots of Crude Product Solution start->prepare_samples scavenger_panel Select a Panel of Scavengers (e.g., Thiol, TMT, Amine) prepare_samples->scavenger_panel parallel_treatment Treat Each Aliquot with a Different Scavenger in Parallel scavenger_panel->parallel_treatment incubation Incubate under Controlled Conditions (Time, Temp) parallel_treatment->incubation filtration Filter to Remove Scavengers incubation->filtration analysis Analyze Palladium Content in Each Filtrate via ICP-MS filtration->analysis comparison Compare Scavenger Performance analysis->comparison selection Select Most Effective Scavenger comparison->selection optimization Optimize Conditions for Selected Scavenger (Loading, Time, Temp) selection->optimization scale_up Scale-up Optimized Protocol optimization->scale_up

Caption: Workflow for screening and optimizing palladium scavengers.

References

  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.). National Institutes of Health.
  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. (2025). Benchchem.
  • Paiva, A. P. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 505.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. ACS Publications.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
  • Technical Support Center: Residual Palladium Catalyst Removal in Iodomethylbenzene Reactions. (2025). Benchchem.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
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  • Removal of palladium (Pd) from palladium catalyst using for Activated Carbon as efficient adsorbents. (n.d.). Osaka Gas Chemicals Co., Ltd.
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  • Method of removing palladium. (2006). Google Patents.
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  • Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. (2025). ResearchGate.
  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2025). ResearchGate.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
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  • Process for recovery of palladium from spent catalyst. (2009). Google Patents.
  • Preparation and Characterization of Palladium Catalysts. (2013). CSU ePress.
  • Platinum and Palladium Solvent Extraction of Spent Catalysts. (2023). Encyclopedia.pub.
  • Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. (2025). Benchchem.
  • Palladium Detection for API Purification. (2017). Arbor Assays.
  • Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage.
  • Scavenging Technologies from Johnson Matthey. (n.d.). Johnson Matthey.
  • Production, Recycling and Economy of Palladium: A Critical Review. (2023). PMC.
  • Your trick to remove residual palladium. (2025). Reddit.
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (n.d.). Ingenta Connect.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025). ResearchGate.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
  • Removal of leached Palladium from reaction product. (2013). XMB 1.9.11.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (n.d.). Benchchem.
  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (2025). ResearchGate.

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Validation & Comparative

A Technical Guide to tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate: A Comparative Analysis for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth comparative analysis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate , a versatile building block, against other commonly employed piperazine scaffolds. We will delve into a comparative analysis of its synthesis, reactivity, and potential applications, supported by experimental protocols and data to inform rational drug design.

The Piperazine Scaffold: A Privileged Element in Drug Discovery

The six-membered heterocycle piperazine is a recurring motif in a vast array of therapeutics, spanning indications from oncology to central nervous system disorders. The strategic incorporation of a piperazine ring can significantly enhance the aqueous solubility, bioavailability, and target affinity of a molecule. The two nitrogen atoms at the 1 and 4 positions offer multiple points for chemical modification, allowing for the fine-tuning of a compound's properties. The use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens, as in N-Boc-piperazine, provides a robust strategy for selective functionalization of the second nitrogen, making it a key intermediate in multi-step syntheses.

Synthesis and Functionalization of Heteroaryl Piperazine Scaffolds

The introduction of an aryl or heteroaryl moiety onto the piperazine core is a common strategy in drug discovery. Two of the most powerful methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Synthesis of this compound

Inferred Experimental Protocol: Synthesis of this compound

  • Reaction Scheme:

    • 2,3-Dichloropyrazine + tert-Butyl piperazine-1-carboxylate -> this compound

  • Materials:

    • 2,3-Dichloropyrazine (1.0 equiv)

    • tert-Butyl piperazine-1-carboxylate (1.1 equiv)

    • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a solution of 2,3-dichloropyrazine in anhydrous DMF, add tert-butyl piperazine-1-carboxylate and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2,3-Dichloropyrazine F This compound A->F B tert-Butyl piperazine-1-carboxylate B->F C Base (K2CO3 or DIPEA) D Solvent (DMF or MeCN) E Heat (80-100 °C)

Comparative Synthesis of Other Heteroaryl Piperazines

For a comprehensive comparison, the synthesis of pyridinyl and pyrimidinyl piperazine scaffolds is presented below. These reactions typically proceed under similar SNAr conditions or via palladium-catalyzed cross-coupling.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate

  • Reaction: This can be achieved via SNAr of 2,3-dichloropyridine with N-Boc-piperazine. However, due to the lower reactivity of the pyridine ring compared to pyrazine, harsher conditions or palladium catalysis might be necessary for optimal yields.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

  • Reaction: The synthesis of this compound is well-documented and proceeds efficiently via SNAr between 2,4-dichloropyrimidine and N-Boc-piperazine. The higher activation of the pyrimidine ring facilitates the reaction under milder conditions than those required for the corresponding pyridine analogue.

Reactivity Analysis: The Influence of the Heteroaryl Scaffold

The nature of the heteroaryl ring has a profound impact on the reactivity of the chloro-substituent in SNAr reactions. The electrophilicity of the carbon atom bearing the chlorine is the primary determinant of the reaction rate.

The order of reactivity for SNAr with amines is generally:

Pyrimidine > Pyrazine > Pyridine

This trend is attributed to the number and position of the electron-withdrawing nitrogen atoms in the aromatic ring. 2-Chloropyrimidine is reported to be approximately 100 times more reactive than chloropyrazine in SNAr reactions.[1] The pyridine ring is significantly less reactive, and often requires an additional electron-withdrawing group to facilitate the substitution.[1]

The 3-chloro-pyrazin-2-yl moiety in the title compound presents a unique reactivity profile. The chlorine atom is activated by the adjacent nitrogen atom, making it susceptible to nucleophilic displacement. This allows for further functionalization, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a diverse range of substituents at this position.

G cluster_reactivity Relative Reactivity in SNAr A Pyrimidine B Pyrazine A->B > C Pyridine B->C >

Comparative Performance Analysis

The "performance" of a piperazine scaffold is context-dependent and is ultimately determined by its contribution to the biological activity and pharmacokinetic properties of the final drug candidate.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Pyrazine ring with a reactive chlorine handle.- The pyrazine core is found in numerous bioactive molecules.[2] - The chlorine atom serves as a versatile point for further diversification via cross-coupling reactions. - The pyrazine nitrogens can act as hydrogen bond acceptors, influencing target binding.- The pyrazine ring can be a site of metabolism. - The reactivity of the chlorine might lead to off-target reactions in a biological system.
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate Pyridine ring, a common pharmacophore.- The pyridine nitrogen can act as a hydrogen bond acceptor and influence the pKa of the molecule. - Well-established synthetic routes.- Can be susceptible to N-oxidation in vivo. - The pyridine ring is generally less activated towards SNAr compared to pyrazine or pyrimidine.[1]
tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate Pyrimidine ring, a highly activated system.- The two nitrogen atoms significantly influence the electronic properties and can be key interaction points. - The pyrimidine ring is often found in kinase inhibitors. - High reactivity in SNAr allows for efficient synthesis.[1]- The high reactivity could lead to lower selectivity in some synthetic steps. - The pyrimidine ring can also be a site of metabolic transformation.
N-Boc-N'-Aryl/Alkyl Piperazines General substituted piperazines.- A vast chemical space can be explored by varying the aryl or alkyl substituent. - The physicochemical properties can be finely tuned.- The properties are highly dependent on the nature of the substituent.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for drug discovery. Its key advantage lies in the presence of a reactive chlorine atom on the pyrazine ring, which serves as a handle for further chemical elaboration, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The choice of a particular piperazine scaffold is a critical decision in the drug design process. A thorough understanding of the comparative synthesis, reactivity, and potential biological implications of different heteroaryl piperazine derivatives, as outlined in this guide, will empower medicinal chemists to make more informed decisions in the quest for novel and effective therapeutics. Future work in this area will likely focus on the development of novel catalytic methods for the selective functionalization of the pyrazine ring and the exploration of this scaffold in new therapeutic areas.

References

  • Bandaru, S. S., Bhilare, S., Chrysochos, N., Gayakhe, V., & Kapdi, A. R. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. Retrieved from [Link]

  • Butt, M. A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

  • Cernak, T., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 9(21), 3058-3064. [Link]

  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

  • Jandourek, O., et al. (2019). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 24(18), 3290. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

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  • Rostami, A., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1), 13358. [Link]

  • Sun, H., et al. (2018). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Medicinal Chemistry, 14(8), 812-821. [Link]

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  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Googleapis.com. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

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A Researcher's Guide to the In Vitro Validation of Synthesized Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a synthesized compound to a viable therapeutic candidate is both arduous and intricate. The initial validation of a compound's in vitro activity serves as a critical gatekeeper, filtering promising molecules from those destined for failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro activity of newly synthesized derivatives. Our focus extends beyond mere protocol recitation; we delve into the rationale behind experimental choices, fostering a self-validating system of inquiry that ensures data integrity and accelerates the path to discovery.

The Foundational Pillar: A Stepwise Approach to In Vitro Validation

The validation process is not a monolithic entity but rather a cascading series of investigations, each building upon the insights of the last. A logical and well-paced workflow is paramount to generating a cohesive and reliable dataset. This guide is structured to mirror such a workflow, from initial compound characterization to nuanced mechanistic studies.

Validation_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Target Engagement & Primary Activity cluster_2 Phase 3: Functional Cellular Response & Selectivity cluster_3 Phase 4: Preliminary ADME Profiling A Compound QC & Physicochemical Profiling B Initial Cytotoxicity Screening A->B Establish Safe Concentration Window C Biochemical Assays (Enzyme/Receptor) B->C Proceed if Tolerable D Cell-Based Target Engagement Assays C->D Confirm Cellular Target Interaction E Cellular Functional Assays D->E Assess Functional Consequences F Selectivity & Off-Target Profiling E->F Determine Specificity G In Vitro ADME Assays F->G Evaluate Drug-like Properties

Caption: A stepwise workflow for the in vitro validation of synthesized derivatives.

Part 1: Foundational Assessment - Knowing Your Molecule

Before delving into complex biological assays, a thorough understanding of the synthesized derivative's fundamental properties is non-negotiable. This initial phase ensures data quality and provides a baseline for interpreting subsequent results.

Quality Control and Physicochemical Characterization

Batch-to-batch variability is a common pitfall in early-stage drug discovery.[1] Rigorous analytical characterization of each new batch of a synthesized derivative is crucial for ensuring consistency and reproducibility.

Experimental Protocol: Compound Quality Control

  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

    • Procedure: Dissolve the compound in a suitable solvent and inject it into the HPLC system. Elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid) through a C18 column.

    • Rationale: This separates the parent compound from any impurities, allowing for quantification of purity as a percentage of the total peak area. A purity of >95% is generally considered acceptable for initial in vitro screening.

  • Identity Confirmation:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Procedure:

      • LC-MS: Infuse the dissolved compound into a mass spectrometer to determine its molecular weight.

      • NMR: Dissolve the compound in a deuterated solvent and acquire 1H and 13C NMR spectra.

    • Rationale: LC-MS confirms the expected molecular weight, while NMR provides detailed structural information, confirming the correct chemical structure has been synthesized.

Physicochemical Profiling is essential for understanding a compound's "drug-like" properties and for designing subsequent experiments.[2]

Table 1: Key Physicochemical Parameters and Their Significance

ParameterExperimental MethodSignificance in Drug Discovery
Solubility Kinetic and Thermodynamic Solubility AssaysPoor solubility can lead to inaccurate in vitro results and poor bioavailability in vivo.[2]
Lipophilicity (LogD) LogD7.4 AssayInfluences membrane permeability, target binding, and metabolic stability.[2]
Chemical Stability Incubation in various buffers (pH, temperature)Determines the compound's shelf-life and stability under assay conditions.[3]
Initial Cytotoxicity Screening

Before assessing the specific activity of a compound, it's crucial to determine the concentration range at which it is not broadly toxic to cells.[4][5] This establishes a "therapeutic window" for subsequent cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity or a cancer cell line for oncology compounds) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the synthesized derivative (e.g., from 100 µM to 1 nM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a period relevant to your intended functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity, which is proportional to the number of viable cells.[6][7] This provides a quantitative measure of a compound's general toxicity.

Part 2: Target Engagement & Primary Activity - Hitting the Mark

Once the foundational properties and non-toxic concentration range of the derivative are established, the next critical step is to determine if it interacts with its intended biological target and elicits the desired primary effect. This can be approached through both biochemical and cell-based assays.[8][9]

Biochemical Assays: Isolating the Interaction

Biochemical assays utilize purified proteins (enzymes or receptors) to directly measure the interaction between the compound and its target in a simplified, cell-free environment.[9] This allows for the precise determination of parameters like potency and mechanism of action.

For Enzyme Inhibitors:

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Inhibition)

  • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate (e.g., a peptide), and ATP.

  • Compound Incubation: In a 384-well plate, add the synthesized derivative at various concentrations. Then, add the purified kinase and incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and quantify the product formation. This can be done using various detection methods, such as luminescence (e.g., ADP-Glo™), fluorescence, or radioactivity.

  • Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Rationale: This assay directly measures the ability of the compound to interfere with the catalytic activity of the target enzyme, providing a quantitative measure of its potency.[10]

Enzyme_Inhibition cluster_0 Assay Components cluster_1 Reaction & Outcome Enzyme Purified Enzyme Product Product Formation Enzyme->Product Catalyzes Inhibition Inhibition of Product Formation Substrate Substrate Substrate->Product Derivative Synthesized Derivative Derivative->Enzyme Binds to Derivative->Inhibition

Caption: Schematic of a biochemical enzyme inhibition assay.

For Receptor Ligands:

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the synthesized derivative (the unlabeled competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate the bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity remaining on the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the derivative to determine the Ki (inhibition constant), which reflects the affinity of the derivative for the receptor.[11]

Rationale: This assay quantifies the ability of the synthesized derivative to compete with a known ligand for binding to the target receptor, providing a measure of its binding affinity.[12][13]

Cell-Based Target Engagement Assays: Confirmation in a Biological Context

While biochemical assays are powerful, they lack the complexity of a cellular environment. Cell-based target engagement assays confirm that the compound can access and interact with its target within a living cell.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the synthesized derivative at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Precipitation: The binding of the derivative to its target protein can stabilize the protein, making it less prone to thermal denaturation and aggregation.

  • Quantification of Soluble Protein: After cooling and centrifugation to remove aggregated proteins, quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.

Rationale: CETSA is a label-free method that directly assesses the physical interaction between a compound and its target protein in a cellular context. A positive result provides strong evidence of target engagement.

Part 3: Functional Cellular Response & Selectivity - The Desired Effect

Demonstrating target engagement is a crucial step, but it does not guarantee a desired biological outcome. Functional cellular assays are necessary to link target binding to a meaningful cellular response.[15][16]

Cellular Functional Assays: Measuring the Biological Impact

These assays are designed to measure the downstream consequences of target modulation. The specific assay will depend on the target and the desired therapeutic effect.

Table 2: Examples of Cellular Functional Assays

Target ClassAssay TypePrinciple
GPCRs cAMP AssayMeasures the modulation of cyclic AMP levels, a key second messenger in GPCR signaling.[15]
Kinases Phosphorylation Assay (e.g., Western Blot, AlphaLISA®)Detects changes in the phosphorylation status of downstream substrate proteins.[15]
Ion Channels Calcium Flux AssayMeasures changes in intracellular calcium concentrations resulting from ion channel opening or closing.[14]
Nuclear Receptors Reporter Gene AssayMeasures the transcriptional activation of a reporter gene (e.g., luciferase) under the control of a response element for the nuclear receptor.[9]

Experimental Protocol: Reporter Gene Assay for a Nuclear Receptor Agonist

  • Cell Transfection: Transfect a suitable cell line with two plasmids: one expressing the nuclear receptor of interest and another containing a reporter gene (e.g., luciferase) driven by a promoter with response elements for that receptor.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with a range of concentrations of the synthesized derivative.

  • Incubation: Incubate the cells to allow for receptor activation, gene transcription, and reporter protein expression.

  • Lysis and Luminescence Reading: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting luminescence, which is proportional to the transcriptional activity of the receptor.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Rationale: This assay provides a quantitative measure of the compound's ability to modulate the transcriptional activity of its target in a cellular context, directly linking target engagement to a functional outcome.

Selectivity and Off-Target Profiling: Avoiding Unwanted Interactions

A successful drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.

Approaches to Selectivity Profiling:

  • Panel Screening: Test the derivative against a panel of related targets (e.g., a kinase panel for a kinase inhibitor) to assess its selectivity.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to identify any unexpected cellular effects that might indicate off-target activity.

  • Counter-Screening: If a specific off-target liability is known for the compound class, perform a specific assay to rule out this interaction.

Part 4: Preliminary ADME Profiling - Assessing Drug-like Potential

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities that could lead to failure in later stages of development.[3][17][18]

Table 3: Key In Vitro ADME Assays

ADME PropertyIn Vitro AssayRationale
Absorption Caco-2 Permeability AssayUses a human colon adenocarcinoma cell line that forms a monolayer with properties similar to the intestinal epithelium to predict intestinal absorption.[2][19]
Metabolism Metabolic Stability Assay (Liver Microsomes or Hepatocytes)Measures the rate at which the compound is metabolized by liver enzymes, providing an indication of its in vivo half-life.[3][19]
Distribution Plasma Protein Binding AssayDetermines the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[2][19]
Toxicity hERG Inhibition AssayAssesses the potential for the compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[19]
Drug-Drug Interactions CYP450 Inhibition AssayEvaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.[19]

Experimental Protocol: Metabolic Stability Assay using Human Liver Microsomes

  • Incubation Mixture: In a 96-well plate, combine the synthesized derivative at a fixed concentration with human liver microsomes and a buffer.

  • Reaction Initiation: Pre-warm the plate and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Rationale: This assay provides a preliminary assessment of how quickly a compound is likely to be cleared from the body, a critical parameter for determining dosing regimens.

Conclusion: A Commitment to Rigor and Reproducibility

The validation of the in vitro activity of synthesized derivatives is a multifaceted process that demands a systematic and scientifically rigorous approach. By moving beyond simple screening and embracing a philosophy of deep mechanistic understanding and self-validation, researchers can significantly increase the probability of identifying truly promising drug candidates. The experimental choices outlined in this guide, from initial quality control to preliminary ADME profiling, are designed to build a comprehensive and reliable data package that will stand up to the scrutiny of further preclinical and clinical development. Adherence to these principles will not only enhance the quality of research but also contribute to the ultimate goal of bringing safe and effective new medicines to patients.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • In Vitro ADME Assays. Concept Life Sciences. Available from: [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. Available from: [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. Available from: [Link]

  • The Importance of In Vitro Assays. Visikol. 2023-05-23. Available from: [Link]

  • Cell-Based Functional Assays. Oncolines B.V. 2024-10-16. Available from: [Link]

  • In Vitro Assays | For successful drug discovery programs. AXXAM. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. 2012-05-01. Available from: [Link]

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  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

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  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available from: [Link]

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Navigating the Kinome: A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from a Privileged Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy, particularly in oncology. A key challenge, however, lies in achieving this selectivity, as the highly conserved ATP-binding site across the kinome often leads to off-target effects and associated toxicities.

This guide delves into the selectivity profiles of a promising class of kinase inhibitors derived from the tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate scaffold. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets. The pyrazine ring, with its nitrogen atoms in a para-position, is particularly adept at forming hydrogen bonds within the kinase ATP-binding pocket, a crucial interaction for potent inhibition[1].

We will explore the structure-activity relationships (SAR) that dictate the potency and selectivity of these compounds, present a comparative analysis of their performance against various kinase targets, and provide detailed experimental protocols for researchers aiming to characterize the selectivity of their own pyrazine-based inhibitors.

The Chloropyrazinyl-piperazine Core: A Versatile Starting Point

The this compound scaffold provides a robust framework for kinase inhibitor design. The 3-chloro-2-(piperazin-1-yl)pyrazine core is the primary pharmacophore, responsible for anchoring the molecule within the ATP-binding site. The tert-butyl carbamate (Boc) protecting group on the piperazine allows for facile chemical modification, enabling the exploration of a wide chemical space to optimize for potency and selectivity against a desired kinase target.

Derivatives of this core have been investigated as inhibitors of a range of kinases, including those critical in cancer signaling pathways. The key to tuning their selectivity lies in the strategic modification of the pyrazine and piperazine rings.

Comparative Selectivity Profiles: A Data-Driven Analysis

While specific kinome-wide screening data for a broad panel of inhibitors directly derived from this compound is not extensively available in the public domain, we can draw valuable insights from closely related analogs to understand the principles governing their selectivity.

For instance, structure-activity relationship studies on related 2-aminopyrimidine and 2-aminopyridine-based inhibitors reveal that the nature of the substituent at the position corresponding to the piperazine in our core scaffold dramatically influences the selectivity profile.

Table 1: Illustrative Selectivity Data of a Hypothetical Series of Analogs

Compound IDR-Group on PiperazineTarget KinaseIC50 (nM)Selectivity vs. Off-Target A (fold)Selectivity vs. Off-Target B (fold)
Analog-1 MethylKinase X501020
Analog-2 PhenylKinase X1550100
Analog-3 4-MorpholinophenylKinase X5>200>500
Analog-4 3-PyridylKinase Y255 (vs. Kinase X)30

This table is a hypothetical representation based on SAR principles from related compound series to illustrate the impact of chemical modifications. Actual values would need to be determined experimentally.

From this illustrative data, we can infer several key principles:

  • Aromatic Substituents: The addition of an aromatic ring (Analog-2) often enhances potency, likely through additional hydrophobic or pi-stacking interactions within the ATP-binding pocket.

  • Extended Moieties for Selectivity: Incorporating larger, more complex groups like the 4-morpholinophenyl moiety (Analog-3) can significantly improve selectivity. This is often because these extended groups can interact with less conserved regions of the kinase outside the immediate ATP-binding site, allowing for finer discrimination between different kinases.

  • Heteroaromatic Rings for Target Switching: The introduction of a heteroaromatic ring such as pyridine (Analog-4) can shift the inhibitor's preference towards a different kinase (Kinase Y), highlighting the profound impact of subtle electronic and steric changes.

The development of highly selective inhibitors, such as those targeting Aurora-A kinase, has been successfully guided by co-crystallization studies, which reveal the specific interactions that can be exploited to achieve isoform-selectivity[2].

Experimental Workflows for Determining Kinase Inhibitor Selectivity

To rigorously assess the selectivity profile of novel inhibitors, a multi-pronged experimental approach is essential. This typically involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.

Biochemical Kinase Assays

Biochemical assays are the first step in characterizing a new inhibitor and are used to determine its potency (typically as an IC50 value) against the target kinase and a panel of off-target kinases.

Workflow for a Typical Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor to assay plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution in assay buffer add_kinase Add kinase to plate and incubate prep_kinase->add_kinase prep_substrate Prepare substrate and ATP solution start_reaction Initiate reaction by adding substrate/ATP mix prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop reaction and detect signal incubate->stop_reaction data_analysis Analyze data to determine IC50 stop_reaction->data_analysis

Caption: Workflow for a biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction[3]. It is a two-step process that is amenable to high-throughput screening.

Materials:

  • Kinase of interest and its specific substrate

  • Test inhibitor

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in kinase assay buffer.

    • In the wells of the assay plate, add the test inhibitor at various concentrations.

    • Add the kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes[4].

    • Add a volume of Kinase Detection Reagent that is twice the volume of the initial kinase reaction to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the luciferase and luciferin needed for the light-generating reaction.

    • Incubate at room temperature for 30-60 minutes[5].

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays for Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, they do not always reflect an inhibitor's activity in a cellular context. Cell-based assays are therefore essential for confirming that the inhibitor can enter the cell, bind to its intended target, and exert a functional effect.

Workflow for NanoBRET™ Target Engagement Intracellular Kinase Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection transfect Transfect cells with Kinase-NanoLuc fusion vector plate_cells Plate transfected cells in assay plates transfect->plate_cells add_tracer Add NanoBRET tracer to cells plate_cells->add_tracer add_inhibitor Add serial dilutions of test inhibitor add_tracer->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_substrate Add NanoLuc substrate and measure BRET incubate->add_substrate data_analysis Analyze data to determine IC50 add_substrate->data_analysis

Caption: Workflow for the NanoBRET™ assay.

Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a test compound to a specific kinase target within living cells[6]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase of interest

  • Test inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent (Promega)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

    • Plate the cells into the assay plate.

  • Assay Performance:

    • Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

    • Prepare serial dilutions of the test inhibitor.

    • Add the tracer to all wells.

    • Add the test inhibitor at various concentrations to the appropriate wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to all wells.

    • Read the BRET signal on a luminometer equipped with appropriate filters for the NanoLuc® donor (460 nm) and the fluorescent acceptor (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Achieving high selectivity remains a critical challenge, but one that can be addressed through rational, structure-guided design and a comprehensive suite of biochemical and cell-based assays. By systematically exploring the chemical space around this privileged core and employing robust methods for selectivity profiling, researchers can unlock the full potential of this compound class to deliver highly effective and safe targeted therapies. The continued development of advanced screening platforms and a deeper understanding of the structural nuances of the human kinome will undoubtedly accelerate the discovery of the next generation of selective kinase inhibitors.

References

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  • Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Future Medicinal Chemistry, 16(18), 1899-1921.
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  • Lee, J. H., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2586.
  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[3][7][8]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Retrieved from [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Liu, H., et al. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Bioorganic & Medicinal Chemistry, 14(13), 4446-4461.
  • Zhang, Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][3][4][7]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-853.

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A Comparative Guide to Assessing the In-Vivo Efficacy of Novel Compounds Synthesized from a Parent Molecule

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel therapeutic compound from laboratory synthesis to clinical application is a rigorous and multi-faceted process. A critical milestone in this journey is the transition from in-vitro (cell-based) to in-vivo (live animal) testing. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for designing and executing robust in-vivo efficacy studies. We will delve into the strategic selection of preclinical animal models, the design of informative pharmacokinetic and pharmacodynamic studies, and the critical assessment of toxicology and safety profiles. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers can generate high-quality, reproducible data to make informed " go/no-go " decisions for their synthesized compounds.

Part 1: Strategic Selection of Preclinical Animal Models

The selection of an appropriate animal model is paramount to the success and translational relevance of any in-vivo study. The guiding principle should always be "right model, right question." The choice of model must be intrinsically linked to the therapeutic hypothesis and the specific mechanism of action of the parent molecule and its derivatives.[1][2]

Comparative Analysis of Common In-Vivo Models in Oncology

In the context of oncology research, several types of mouse models are commonly employed, each with distinct advantages and limitations.[3]

  • Syngeneic Models: These models utilize immunocompetent mice in which tumors derived from the same genetic background are implanted.

    • Advantages: The primary advantage of syngeneic models is the presence of a fully functional immune system, which is crucial for evaluating immunotherapies.[4]

    • Limitations: The availability of syngeneic cell lines for specific cancer types can be limited.

  • Xenograft Models: These models involve the implantation of human tumor cells or tissues into immunodeficient mice.[5][6]

    • Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted into mice.

      • Advantages: CDX models are relatively easy to establish and offer a high degree of reproducibility, making them suitable for initial efficacy screening.[7][8]

      • Limitations: Cell lines can undergo genetic and phenotypic changes over time in culture, potentially deviating from the original tumor's characteristics.[7][9]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.

      • Advantages: PDX models are considered to better represent the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[9][10]

      • Limitations: Establishing PDX models is more time-consuming and costly, and the growth rates can be variable.[7][10]

  • Genetically Engineered Mouse Models (GEMMs): These models are genetically modified to develop tumors that mimic human cancers.[11][12][13]

    • Advantages: GEMMs allow for the study of tumor initiation and progression in the context of a normal immune system and surrounding tissues.[4] They are particularly valuable for investigating specific oncogenic pathways.[14]

    • Limitations: The development of GEMMs is complex and expensive, and the tumors may not fully recapitulate the diversity of human cancers.[11][13]

Table 1: Comparative Analysis of Preclinical Oncology Models

Model TypeKey AdvantageKey LimitationBest Suited For
Syngeneic Intact immune systemLimited cell line availabilityTesting immunotherapies
CDX High reproducibility, cost-effectivePotential for cell line driftInitial efficacy screening
PDX Represents human tumor heterogeneityTime-consuming, expensivePredicting clinical response
GEMM Models de novo tumorigenesisComplex and costly to developStudying specific cancer pathways
Decision-Making Framework for Model Selection

The choice of an animal model should be a strategic decision based on a careful evaluation of the research question, the characteristics of the synthesized compounds, and the available resources.

ModelSelection cluster_input Inputs cluster_decision Decision Points cluster_output Recommended Model ResearchQuestion Research Question ImmuneSystem Is an intact immune system critical? ResearchQuestion->ImmuneSystem TumorHeterogeneity Is representing human tumor heterogeneity essential? ResearchQuestion->TumorHeterogeneity SpecificPathway Are you studying a specific oncogenic pathway? ResearchQuestion->SpecificPathway CompoundMOA Compound's Mechanism of Action CompoundMOA->ImmuneSystem Resources Available Resources (Time, Cost) Syngeneic Syngeneic Model Resources->Syngeneic PDX PDX Model Resources->PDX GEMM GEMM Model Resources->GEMM CDX CDX Model Resources->CDX ImmuneSystem->TumorHeterogeneity No ImmuneSystem->Syngeneic Yes TumorHeterogeneity->PDX Yes TumorHeterogeneity->CDX No SpecificPathway->TumorHeterogeneity No SpecificPathway->GEMM Yes

Caption: Decision-making workflow for selecting the appropriate preclinical animal model.

Part 2: Designing Robust In-Vivo Efficacy Studies

A well-designed in-vivo efficacy study is crucial for obtaining meaningful and reproducible data. This involves a clear understanding of the compound's pharmacokinetic and pharmacodynamic properties, as well as the careful optimization of dosing regimens.

The Foundational Role of Pharmacokinetics (PK) and Pharmacodynamics (PD)

Pharmacokinetics (PK) and pharmacodynamics (PD) are two intertwined disciplines that are fundamental to drug development.[15][16][17] PK describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[15][17] In contrast, PD describes what the drug does to the body, including its therapeutic effects and potential side effects.[15][16][17] A central goal of preclinical development is to establish a clear relationship between a compound's concentration in the body (PK) and its biological effect (PD).[18][19]

Dose-Response and Dosing Schedule Optimization

Before initiating large-scale efficacy studies, it is essential to determine the optimal dose and dosing schedule for each synthesized compound. This typically involves two key types of studies:

  • Maximum Tolerated Dose (MTD) Studies: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[20][21] These studies are critical for establishing a safe dose range for subsequent efficacy trials.[22][23] Dose range-finding studies are the initial step in toxicology assessments to identify appropriate doses for later regulatory studies.[24]

  • Efficacy Studies: Once the MTD is established, efficacy studies are conducted to evaluate the anti-tumor activity of the synthesized compounds compared to the parent molecule and a vehicle control.[25] These studies typically involve multiple treatment arms and monitor key endpoints such as tumor growth inhibition and overall survival.[26]

Experimental Protocol: Tumor Growth Inhibition Study in a Xenograft Model

  • Animal Acclimation: Allow immunodeficient mice (e.g., NOD/SCID) to acclimate to the facility for at least one week prior to the start of the study.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, parent compound, synthesized compounds at various doses).

  • Treatment Administration: Administer the compounds via the intended clinical route (e.g., oral gavage, intravenous injection) according to the predetermined dosing schedule.

  • Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Survival Analysis: In some studies, animals may be monitored for survival, with the endpoint being tumor volume reaching a specific size or the development of clinical signs of distress.

Comparative Data Presentation

The results of the efficacy studies should be presented in a clear and concise manner to facilitate comparison between the parent molecule and its synthesized derivatives.

Table 2: Hypothetical Efficacy Data for a Parent Molecule and its Derivatives

CompoundDose (mg/kg)Dosing ScheduleMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily0+2.5
Parent Molecule50Daily45-3.1
Derivative A25Daily65-1.5
Derivative B50Daily80-8.2
Derivative C50Every other day55-2.0

Part 3: Critical Assessment of Toxicology and Safety Profiles

In-vivo efficacy studies provide a valuable opportunity to gather preliminary data on the toxicology and safety profiles of synthesized compounds.[27][28] This information is crucial for assessing the therapeutic index – the balance between efficacy and toxicity – and for identifying potential liabilities that may preclude further development.

Integrating Safety Pharmacology into Efficacy Studies

During efficacy studies, it is essential to monitor animals for signs of toxicity.[29] Key safety parameters include:

  • Body Weight: Significant body weight loss can be an early indicator of toxicity.

  • Clinical Observations: Daily monitoring for changes in appearance (e.g., ruffled fur, hunched posture) and behavior (e.g., lethargy, reduced activity).

  • Clinical Pathology: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis to assess organ function.

  • Histopathology: Tissues from major organs should be collected for histopathological examination to identify any microscopic changes.

SafetyAssessment cluster_input In-Vivo Study cluster_monitoring Safety Monitoring cluster_output Outcome EfficacyStudy Efficacy Study BodyWeight Body Weight EfficacyStudy->BodyWeight ClinicalSigns Clinical Signs EfficacyStudy->ClinicalSigns ClinicalPathology Clinical Pathology EfficacyStudy->ClinicalPathology Histopathology Histopathology EfficacyStudy->Histopathology ToxicityProfile Compound Toxicity Profile BodyWeight->ToxicityProfile ClinicalSigns->ToxicityProfile ClinicalPathology->ToxicityProfile Histopathology->ToxicityProfile

Caption: Integration of safety pharmacology into in-vivo efficacy studies.

Comparative Toxicology

The toxicity profiles of the synthesized compounds should be directly compared to that of the parent molecule.

Table 3: Hypothetical Comparative Toxicity Profile

CompoundDose (mg/kg)Key Toxicities ObservedSeverity
Parent Molecule50Moderate weight loss, mild liver enzyme elevationModerate
Derivative A25Minimal weight loss, no significant clinical signsLow
Derivative B50Significant weight loss, elevated liver enzymes, lethargyHigh
Derivative C50Mild weight loss, transient neutropeniaMild

Part 4: Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of in-vivo efficacy, pharmacokinetic, pharmacodynamic, and toxicology studies is a comprehensive data package that enables a well-informed " go/no-go " decision for each synthesized compound. The ultimate goal is to identify a lead candidate with an optimal balance of potent efficacy and an acceptable safety profile.

The Therapeutic Index

A key concept in this decision-making process is the therapeutic index, which is a quantitative measure of a drug's safety margin. It is typically calculated as the ratio of the toxic dose to the therapeutic dose. A wider therapeutic index is generally desirable, as it indicates a greater separation between the doses required for efficacy and those that cause toxicity.

A Holistic Approach to Candidate Selection

The selection of a lead candidate should not be based on a single parameter but rather on a holistic assessment of all available data.

CandidateSelection cluster_data Data Inputs cluster_integration Data Integration & Analysis cluster_decision Decision EfficacyData Efficacy Data (e.g., TGI, Survival) TherapeuticIndex Therapeutic Index Calculation EfficacyData->TherapeuticIndex PKPDData PK/PD Data (e.g., Exposure, Target Engagement) RiskBenefit Risk-Benefit Assessment PKPDData->RiskBenefit SafetyData Safety & Toxicology Data (e.g., MTD, Clinical Signs) SafetyData->TherapeuticIndex TherapeuticIndex->RiskBenefit Go Advance to Further Development RiskBenefit->Go Favorable NoGo Terminate Development RiskBenefit->NoGo Unfavorable

Caption: A holistic approach to lead candidate selection.

By systematically applying the principles and methodologies outlined in this guide, researchers can enhance the rigor and translational relevance of their in-vivo efficacy studies, ultimately increasing the probability of success in the challenging but rewarding endeavor of drug discovery and development.

References

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A Comparative Guide to the Cross-Reactivity of Tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile binding properties and presence in a multitude of biologically active compounds.[1] This guide provides a comparative analysis of the cross-reactivity of compounds based on the tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate core structure. We delve into the synthetic versatility of this scaffold, its known biological targets, and the critical importance of evaluating off-target effects. Through detailed experimental protocols and comparative data, this guide serves as a resource for researchers in drug discovery and development to anticipate and mitigate potential cross-reactivity, thereby enhancing the selectivity and safety profiles of novel therapeutic agents.

Introduction: The Prominence of the Piperazine Moiety

The piperazine ring is a recurring motif in medicinal chemistry, integral to the structure of drugs across various therapeutic areas, including anticancer, antifungal, and antipsychotic agents.[1][2] Its prevalence is attributed to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the water solubility of drug candidates.[2] The this compound scaffold, in particular, offers a synthetically tractable starting point for the development of targeted therapies. The chloropyrazine moiety can be a precursor for further chemical modifications, allowing for the exploration of a wide chemical space.[3]

Derivatives of this core structure have been investigated for their potential as inhibitors of various enzymes, including kinases and dipeptidyl peptidase-IV (DPP-IV).[4][5] However, the inherent flexibility and binding promiscuity of the piperazine scaffold can also lead to unintended interactions with other proteins, resulting in off-target effects and potential toxicity. Therefore, a thorough investigation of the cross-reactivity profile of these compounds is paramount.

Rationale for Cross-Reactivity Profiling

Understanding the selectivity of a drug candidate is a critical step in the drug discovery pipeline. Cross-reactivity, or the ability of a compound to bind to multiple, often unrelated, biological targets, can lead to unforeseen side effects. For instance, many kinase inhibitors exhibit cross-reactivity due to the conserved nature of the ATP-binding pocket across the kinome. Proactively assessing a compound's selectivity profile allows for:

  • Early identification of potential liabilities: Uncovering off-target interactions early in development saves time and resources.

  • Structure-Activity Relationship (SAR) refinement: Understanding which structural modifications influence selectivity can guide the design of more specific inhibitors.

  • Prediction of clinical adverse events: Correlating off-target activities with known protein functions can help predict potential side effects in patients.

This guide will focus on established methodologies for evaluating the cross-reactivity of this compound based compounds.

Key Biological Targets and Therapeutic Areas

Compounds derived from the this compound scaffold have been explored in several therapeutic contexts:

  • Oncology: The piperazine moiety is a common feature in many anticancer agents.[1][6] Derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[4]

  • Diabetes: Certain piperazine derivatives have shown potential as DPP-IV inhibitors for the treatment of type 2 diabetes.[5]

  • Infectious Diseases: The piperazine scaffold is also found in a range of antifungal and antibacterial agents.[1]

  • Central Nervous System (CNS) Disorders: The ability of piperazine derivatives to interact with various receptors has led to their investigation for CNS-related conditions.[1]

Given the diverse range of potential targets, a broad cross-reactivity assessment is essential to ensure the desired therapeutic effect is not confounded by unintended biological activities.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is often necessary to comprehensively evaluate the selectivity of a compound. Below are detailed protocols for key assays.

Kinase Profiling Assays

Kinase profiling is a fundamental method for assessing the selectivity of potential kinase inhibitors. This involves screening the compound against a large panel of kinases to determine its inhibitory activity.

Experimental Workflow: Kinase Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Incubation of Compound with Kinase and ATP compound_prep->incubation kinase_panel Kinase Panel Preparation kinase_panel->incubation detection Detection of Kinase Activity (e.g., Phosphorylation) incubation->detection data_acq Data Acquisition detection->data_acq ic50 IC50 Determination data_acq->ic50 selectivity Selectivity Profile Generation ic50->selectivity

Caption: Workflow for a typical in vitro kinase profiling assay.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 10 µM to 1 nM) in an appropriate solvent, typically DMSO.

  • Kinase Reaction: In a multi-well plate, combine the diluted compound, a specific kinase from the panel, a suitable substrate (peptide or protein), and ATP. Include appropriate controls (e.g., no compound, no enzyme).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the extent of substrate phosphorylation. Common detection methods include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

  • Selectivity Assessment: Compare the IC50 values across the kinase panel to determine the selectivity profile of the compound. A compound is generally considered selective if it exhibits a significantly lower IC50 for the primary target compared to other kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_protein Protein Analysis cell_culture Cell Culture compound_treatment Treatment with Compound cell_culture->compound_treatment lysis Cell Lysis compound_treatment->lysis heating Heating of Cell Lysate at Different Temperatures centrifugation Centrifugation to Separate Soluble and Precipitated Proteins heating->centrifugation lysis->heating western_blot Western Blot or Mass Spectrometry Analysis of Soluble Fraction centrifugation->western_blot

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validating target engagement of novel ligands derived from the scaffold

By thoughtfully selecting and meticulously executing the appropriate assays, researchers can build a robust, data-driven case for their compound's mechanism of action, significantly increasing the probability of success in the long and arduous path of drug development. [6]

References

  • Bjelic, S. & Jelesarov, I. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]

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  • Taudt, K. & Clare, J. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

  • Taudt, K. & Clare, J. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

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  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • Zhang, T. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4487. [Link]

  • Aldeghi, M. et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10223-10249. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Wang, R. et al. (2024). The surface plasmon resonance (SPR) for the study of the targeted binding kinetics of the active components of traditional Chinese medicine (TCM). Frontiers in Pharmacology, 15, 1365406. [Link]

  • Stevers, N. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2266-2275. [Link]

  • Abdiche, Y. (2018). Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. BioProcess International. [Link]

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  • Cytiva Life Sciences. (2025). What is surface plasmon resonance (SPR)?. [Link]

  • Anselmo, A. et al. (2013). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 172(3), 976-985. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

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  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Robers, M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 229-232. [Link]

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  • Sygnature Discovery. (2024). What is a reporter gene assay and how does it work?. YouTube. [Link]

  • Shah, K. et al. (2025). ES114 Graphviz. YouTube. [Link]

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A Senior Application Scientist's Guide to Comparative ADME Profiling of Drug Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of ADME in Candidate Progression

In the intricate journey of drug discovery, identifying a potent "hit" against a biological target is merely the opening chapter. The true challenge lies in refining this initial molecule into a clinical candidate with a pharmacokinetic profile conducive to safety and efficacy in humans. This is where the systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties becomes paramount.[1][2] Unfavorable ADME characteristics are a leading cause of costly late-stage failures in drug development.[3][4] Therefore, integrating comprehensive ADME profiling early in the lead optimization phase allows for the selection of compounds with a higher probability of clinical success, saving invaluable time and resources.[5][6]

This guide provides a framework for the comparative ADME evaluation of chemical analogues, grounded in field-proven experimental insights. We will move beyond simple data reporting to explore the causal relationships between chemical structure and ADME outcomes. Using a hypothetical case study—a lead compound, "LeadEx," and its three structural analogues, "Ana-A," "Ana-B," and "Ana-C"—we will illustrate how to build a holistic ADME profile to guide rational drug design and select the most promising development candidate.

The Starting Point: Physicochemical Properties

Before delving into complex cell-based assays, a foundational understanding of a compound's physicochemical properties is essential. These characteristics, including lipophilicity and aqueous solubility, are fundamental drivers of a molecule's behavior in biological systems and significantly influence its ADME profile.[7][8][9]

  • Lipophilicity (LogD₇.₄): This parameter measures a compound's distribution between an organic (octanol) and aqueous phase at physiological pH. It is a critical predictor of membrane permeability, plasma protein binding, and metabolic clearance.[10] While a certain degree of lipophilicity is required for membrane traversal, excessive lipophilicity can lead to poor solubility, high protein binding, and increased metabolic turnover.

  • Aqueous Solubility: A compound must be in solution to be absorbed.[11] Poor aqueous solubility is a major hurdle for oral drug development, often leading to low and erratic bioavailability.

Let's examine the initial physicochemical data for our compound series.

CompoundMolecular Weight ( g/mol )LogD at pH 7.4Aqueous Solubility (µM)
LeadEx 410.53.85
Ana-A 424.52.585
Ana-B 438.64.2< 1
Ana-C 412.43.145

Analysis: Our initial lead, LeadEx , exhibits high lipophilicity and correspondingly low solubility. The design of the analogues aimed to modulate these properties. Ana-A , with the addition of a polar functional group, shows a beneficial decrease in LogD and a significant improvement in solubility. Conversely, Ana-B 's modification increased lipophilicity to a point where solubility is severely compromised, flagging it as a high-risk compound. Ana-C represents a more balanced modification, moderately improving both parameters over the original lead.

I. Absorption & Permeability: Crossing the Barrier

For an orally administered drug, absorption from the gastrointestinal tract is the first critical step.[12] The primary mechanism for the absorption of most small-molecule drugs is passive diffusion across the intestinal epithelium.[13] We can model this process using the Parallel Artificial Membrane Permeability Assay (PAMPA), a high-throughput, cell-free method that assesses a compound's ability to diffuse across a lipid-infused artificial membrane.[14][15]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a rapid and cost-effective initial screen for passive permeability, a key component of oral absorption.[13]

  • Preparation of Donor Plate: A stock solution of each test compound (e.g., 10 mM in DMSO) is diluted into a buffer solution at pH 5.0 to mimic the conditions of the upper small intestine. This solution is added to the wells of a 96-well filter donor plate.

  • Membrane Coating: The filter membrane of the donor plate (hydrophobic PVDF) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assembly of PAMPA Sandwich: A 96-well acceptor plate is filled with a buffer solution at pH 7.4, simulating physiological conditions. The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich."

  • Incubation: The sandwich assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking. This allows the compounds to diffuse from the donor (apical) side, across the artificial membrane, to the acceptor (basolateral) side.

  • Quantification: After incubation, the plates are separated. The concentration of the compound in the donor and acceptor wells is quantified using LC-MS/MS. High and low permeability control compounds are run in parallel to validate the assay performance.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Plate (Compound in pH 5.0 Buffer) assemble Assemble PAMPA 'Sandwich' prep_donor->assemble prep_acceptor Prepare Acceptor Plate (pH 7.4 Buffer) prep_acceptor->assemble coat_membrane Coat Filter Membrane (Lecithin in Dodecane) coat_membrane->assemble incubate Incubate (4-16h) with Shaking assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp Value quantify->calculate

Comparative Permeability Data
CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
LeadEx 8.5High
Ana-A 2.2Moderate
Ana-B 15.1High
Ana-C 7.9High

Analysis: The high lipophilicity of LeadEx and Ana-B translates to high passive permeability, as expected.[8] The introduction of a polar group in Ana-A , while beneficial for solubility, resulted in a moderate decrease in permeability. Ana-C maintains high permeability, comparable to the parent compound. For compounds showing moderate permeability here, a follow-up Caco-2 assay would be advisable to investigate the potential role of active transport or efflux mechanisms, which PAMPA cannot assess.[14][16]

II. Metabolism: Stability and Drug-Drug Interaction Potential

Metabolism, primarily occurring in the liver, is the body's mechanism for converting foreign substances (xenobiotics) into more water-soluble compounds that can be easily excreted.[17] While necessary for clearance, rapid metabolism can terminate a drug's therapeutic effect prematurely. Furthermore, inhibition of key metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, is a major cause of adverse drug-drug interactions (DDIs).[18][19]

A. Metabolic Stability in Liver Microsomes

The liver microsomal stability assay is a cornerstone of early ADME testing.[20] It uses a subcellular fraction of the liver (microsomes) containing a high concentration of Phase I metabolic enzymes, like CYPs, to assess a compound's intrinsic metabolic clearance.[17]

Experimental Protocol: Microsomal Stability Assay
  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A cofactor solution, typically an NADPH regenerating system, is prepared to fuel the enzymatic reactions.[21]

  • Incubation: The test compound (e.g., at a final concentration of 1 µM) is pre-incubated with the liver microsomes at 37°C to mimic physiological temperature.[22]

  • Reaction Initiation: The reaction is initiated by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: At each time point, the reaction in the aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[21] This step serves the dual purpose of halting enzymatic activity and precipitating the microsomal proteins.

  • Sample Processing & Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot of percent remaining versus time, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.[20]

Microsomal_Stability_Workflow cluster_setup Reaction Setup (at 37°C) cluster_sampling Time Course Sampling cluster_analysis Analysis reagents Combine Test Compound and Liver Microsomes initiate Initiate Reaction with NADPH Cofactor reagents->initiate t0 T=0 min t5 T=5 min t30 T=30 min t60 T=60 min quench Quench Aliquots with Cold Acetonitrile + IS t0->quench t5->quench t30->quench t60->quench process Centrifuge to Remove Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Comparative Metabolic Stability Data
CompoundHalf-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Stability Classification
LeadEx 8173Low
Ana-A 4531Moderate
Ana-B < 5> 277Very Low
Ana-C > 60< 23High

Analysis: LeadEx shows low metabolic stability, suggesting it would be rapidly cleared in vivo, a common liability for highly lipophilic compounds. The increased lipophilicity of Ana-B further exacerbates this, rendering it metabolically unstable. The structural modifications in Ana-A provided a moderate improvement in stability. Critically, the modifications in Ana-C successfully blocked the key metabolic "soft spot" of the scaffold, leading to a dramatic increase in metabolic stability.[23] This is a significant advantage for achieving a desirable pharmacokinetic profile.

B. Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a regulatory requirement and crucial for patient safety.[19][24] Inhibition can slow the metabolism of co-administered drugs, leading to elevated plasma concentrations and potential toxicity.[18] This is typically evaluated by measuring the IC₅₀ value—the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Comparative CYP Inhibition Data (IC₅₀, µM)
CompoundCYP3A4CYP2D6CYP2C9DDI Risk Potential
LeadEx 2.515> 50High (for 3A4)
Ana-A 2845> 50Low
Ana-B 0.88> 50Very High (for 3A4)
Ana-C > 5035> 50Low

Analysis: LeadEx shows potent inhibition of CYP3A4, the most prevalent CYP enzyme involved in drug metabolism, representing a significant DDI risk.[25] This liability is worsened in the highly lipophilic Ana-B . In contrast, both Ana-A and Ana-C show greatly reduced CYP inhibition, with IC₅₀ values well above 10 µM, which is a common threshold for de-risking compounds in early discovery. This indicates that the structural changes made in these analogues successfully mitigated the DDI risk.[26]

III. Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind reversibly to plasma proteins, primarily albumin.[27] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[10][27] High plasma protein binding (>99%) can limit a drug's efficacy and make its pharmacokinetic profile more sensitive to changes in protein levels or displacement by other drugs.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) device is a widely used method for accurately determining plasma protein binding.[11][28]

  • Compound Spiking: The test compound is added to a pool of plasma (e.g., human, rat) at a relevant concentration (e.g., 1-5 µM) and briefly incubated.

  • Device Loading: The plasma containing the compound is added to one chamber (the donor chamber) of the RED device insert. An equal volume of phosphate-buffered saline (PBS) is added to the other chamber (the receiver chamber). The two chambers are separated by a semi-permeable dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (the unbound drug) to pass through.

  • Equilibration: The loaded device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. To ensure accurate measurement, an equal volume of blank plasma is added to the buffer sample, and an equal volume of PBS is added to the plasma sample (matrix matching).[28] The concentrations in both chambers are then determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.

Comparative Plasma Protein Binding Data
CompoundFraction Unbound (fu, %) in Human Plasma% Bound
LeadEx 0.8%99.2%
Ana-A 4.5%95.5%
Ana-B 0.2%99.8%
Ana-C 2.1%97.9%

Analysis: As anticipated from its high lipophilicity, LeadEx is highly bound to plasma proteins. This is even more extreme for Ana-B , where the fraction of free drug is exceptionally low, posing a significant risk to achieving therapeutic concentrations at the target site. The reduced lipophilicity of Ana-A and Ana-C resulted in a favorable increase in the unbound fraction. While still highly bound, the 2- to 4-fold increase in free fraction for these analogues can have a meaningful impact on the in vivo pharmacokinetic and pharmacodynamic profile.

IV. Integrated ADME Profile & Candidate Selection

Effective drug design requires a holistic assessment of all ADME parameters, as optimizing one property can often have unintended negative consequences on another.[29] By summarizing our findings, we can make an evidence-based decision on which analogue to advance.

ADME_Decision_Tree start Analogues: LeadEx, Ana-A, Ana-B, Ana-C sol_perm Solubility & Permeability? start->sol_perm met_stab Metabolic Stability? sol_perm->met_stab Yes (LeadEx, A, C) deprio_B Deprioritize Ana-B (Poor Solubility) sol_perm->deprio_B No (Ana-B) cyp_risk Low CYP Inhibition? met_stab->cyp_risk Yes (A, C) deprio_LeadEx Deprioritize LeadEx (Poor Stability, CYP Risk) met_stab->deprio_LeadEx No (LeadEx) ppb Acceptable % Unbound? cyp_risk->ppb deprio_A Ana-A: Moderate Risk (Lower Permeability & Stability) ppb->deprio_A Moderate (Ana-A) select_C Select Ana-C for In Vivo PK Studies ppb->select_C Good (Ana-C)

Summary Comparison of ADME Properties
ParameterLeadExAna-AAna-BAna-C
Solubility LowGood PoorModerate
Permeability HighModerateHighHigh
Metabolic Stability LowModerateVery LowHigh
CYP3A4 Inhibition High RiskLow Risk Very High RiskLow Risk
% Unbound (Free) Very LowModerateVery LowLow
Overall Profile Poor Improved but Compromised Very Poor Optimal
  • LeadEx: While possessing good permeability, its poor solubility, rapid metabolism, and significant CYP inhibition risk make it an undesirable starting point for further development.

  • Ana-A: This analogue represents a significant improvement in solubility and DDI risk. However, these gains come at the cost of reduced permeability and only moderate metabolic stability, making it a suboptimal candidate.

  • Ana-B: The structural modifications here were detrimental, severely worsening the solubility, metabolic stability, and CYP inhibition profile. This analogue should be eliminated from consideration.

  • Ana-C: This analogue emerges as the clear frontrunner. It successfully addresses the primary liabilities of the lead compound—metabolic instability and CYP inhibition—while maintaining high permeability and achieving a more favorable plasma protein binding profile. The moderate improvement in solubility is also a welcome advantage.

Based on this comprehensive in vitro ADME assessment, Analogue C is the most promising compound to advance into in vivo pharmacokinetic studies.

Final Remarks

This guide has demonstrated a systematic, multi-parameter approach to comparing the ADME properties of drug analogues. By integrating a series of validated in vitro assays, researchers can efficiently identify key liabilities, understand structure-ADME relationships, and make informed decisions to prioritize compounds for further, more resource-intensive studies. This early, data-driven optimization strategy is fundamental to increasing the efficiency and success rate of the modern drug discovery pipeline.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of pharmaceutical research and development, the proper management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research enterprise. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of your laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Structural Components of Concern:

  • Chloropyrazine Moiety: This is a chlorinated aromatic heterocycle. Halogenated aromatic compounds are a class of chemicals that are often persistent in the environment and can have toxicological effects.[1] During incomplete combustion, chlorinated organic compounds can form highly toxic byproducts such as dioxins and furans.[2]

  • Piperazine Ring: Piperazine and its derivatives can cause skin and eye irritation.[3][4][5]

  • Tert-butyl Carbamate Group: This protecting group is generally considered to be of low toxicity.

Anticipated Hazards: Based on the analysis of similar chemical structures, it is prudent to handle this compound with the assumption that it may possess the following hazards:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3][5]

  • May cause respiratory irritation.[3]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), this compound is classified as a halogenated organic compound .[7][8] As such, it must be managed as a hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound in any capacity, including for disposal, the following minimum PPE should be worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes and accidental contact.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.

Additional Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid the generation of dust or aerosols.

  • Wash hands thoroughly after handling.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert colleagues in the immediate vicinity.

  • Don appropriate PPE as outlined above.

  • Contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in the hazardous waste container.

For Large Spills (requiring external assistance):

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Prevent entry into the affected area.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste .

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant and cost-effective waste management program.[9]

  • Do not mix this waste with non-halogenated organic waste.[10] The reason for this is that non-halogenated solvent waste can often be recycled as fuel, but the presence of halogens necessitates a more specialized and expensive incineration process to prevent the formation of toxic byproducts.

  • Do not mix this waste with aqueous waste, acidic waste, or basic waste.

  • Solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) should be collected separately from liquid waste.

Step 2: Waste Container Selection

The choice of waste container is vital to ensure the safe containment of the hazardous material.[11]

  • For liquid waste (e.g., solutions containing the compound), use a glass container with a secure, screw-top cap.[2] Many organic solvents can degrade plastic containers over time.

  • For solid waste, a high-density polyethylene (HDPE) container may be suitable, but it is essential to confirm compatibility.

  • Ensure the container is in good condition, with no cracks or leaks.

  • The original product container, if empty, can be an excellent choice for collecting the waste.[9]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).

  • An indication of the hazards (e.g., "Irritant," "Harmful").

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within your laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

Step 5: Final Disposal

  • Once the waste container is full (no more than 90% capacity to allow for expansion), arrange for its collection by your institution's licensed hazardous waste disposal service.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Segregation Segregate Waste Stream (Halogenated Organic) PPE->Segregation Container Select Appropriate Waste Container (Glass for Liquids) Segregation->Container Labeling Properly Label Container ('Hazardous Waste', Full Chemical Name) Container->Labeling Accumulation Place Waste in Labeled Container Labeling->Accumulation Storage Store in Designated Satellite Accumulation Area (Secondary Containment, Closed Lid) Accumulation->Storage Pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service Storage->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.